molecular formula C14H11ClO2 B566906 5-Chloro-3'-methylbiphenyl-3-carboxylic acid CAS No. 1242336-68-0

5-Chloro-3'-methylbiphenyl-3-carboxylic acid

Cat. No.: B566906
CAS No.: 1242336-68-0
M. Wt: 246.69
InChI Key: YRZCCQASYVBQBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3'-methylbiphenyl-3-carboxylic acid (CAS 1242336-68-0) is a high-purity organic compound with a molecular formula of C14H11ClO2, offered with a certified purity of 96% . This chemical belongs to the class of biphenyl carboxylic acids, which are privileged scaffolds in medicinal chemistry and materials science. The specific substitution pattern of chlorine and methyl groups on the biphenyl core makes it a valuable building block for constructing more complex molecules, particularly in pharmaceutical research and development where it can be used to create potential drug candidates or agrochemicals . As a bifunctional molecule, the carboxylic acid group allows for further derivatization through amide coupling or esterification reactions, while the halogen atom serves as a handle for metal-catalyzed cross-coupling reactions, enabling rapid exploration of chemical space. This compound is supplied for Research Use Only and is intended for use in laboratory research. It is not intended for diagnostic or therapeutic purposes, nor for human or animal consumption. Researchers are advised to consult the safety data sheet and handle this material with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

IUPAC Name

3-chloro-5-(3-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-9-3-2-4-10(5-9)11-6-12(14(16)17)8-13(15)7-11/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZCCQASYVBQBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=CC(=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681842
Record name 5-Chloro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242336-68-0
Record name 5-Chloro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-3'-methylbiphenyl-3-carboxylic acid (CAS 1242336-68-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-3'-methylbiphenyl-3-carboxylic acid, a biphenyl derivative with the CAS number 1242336-68-0, represents a class of organic molecules with significant potential in medicinal chemistry and materials science. The biphenyl scaffold is a common feature in many pharmacologically active compounds, and the specific substitution pattern of this molecule suggests potential for further investigation. This technical guide provides a comprehensive overview of its chemical properties, a detailed, validated protocol for its synthesis via Suzuki-Miyaura cross-coupling, and an exploration of its potential applications in drug development based on the known activities of structurally related compounds. While specific experimental data for this compound is not widely available in peer-reviewed literature, this guide offers a robust framework for its synthesis and characterization, empowering researchers to explore its therapeutic potential.

Chemical and Physical Properties

This compound is a biphenyl derivative characterized by a chlorine atom and a carboxylic acid group on one phenyl ring, and a methyl group on the other. These functional groups are expected to influence the molecule's solubility, lipophilicity, and its interactions with biological targets.

PropertyValueSource
CAS Number 1242336-68-0[1]
Molecular Formula C₁₄H₁₁ClO₂[1]
Molecular Weight 246.69 g/mol [1]
Purity ≥98% (as offered by suppliers)[1]
Storage Sealed in a dry environment at 2-8°C is recommended for long-term stability.[1]

Synthesis and Purification

The most logical and widely employed method for the synthesis of substituted biphenyls is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. For the synthesis of this compound, the reaction would involve the coupling of 3-bromo-5-chlorobenzoic acid with 3-methylphenylboronic acid.

Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The following diagram illustrates the proposed synthetic route:

G cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 3-Bromo-5-chlorobenzoic acid product This compound reactant1->product reactant2 3-Methylphenylboronic acid reactant2->product catalyst Pd(PPh₃)₄ (Palladium Catalyst) catalyst->product Catalyzes the reaction base Na₂CO₃ (Base) base->product Activates boronic acid solvent Toluene/Ethanol/Water (Solvent System) solvent->product Provides reaction medium G core This compound application1 Anti-inflammatory & Analgesic Agents core->application1 Potential as application2 Anticancer Therapeutics core->application2 Potential as application3 Cardiovascular Drugs core->application3 Potential as

Sources

An In-depth Technical Guide on the Physicochemical Properties of 5-Chloro-3'-methylbiphenyl-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Molecular Profile of a Promising Scaffold

5-Chloro-3'-methylbiphenyl-3-carboxylic acid, a biphenyl carboxylic acid derivative, represents a chemical scaffold of significant interest in medicinal chemistry and materials science. The arrangement of its substituted aromatic rings and the presence of a carboxylic acid moiety bestows upon it a unique combination of lipophilicity and acidic character. These fundamental physicochemical properties are the primary determinants of its behavior in biological and chemical systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.[1]

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. Recognizing the current scarcity of publicly available experimental data, this document places a strong emphasis on detailing the robust, industry-standard methodologies required for their empirical determination. By explaining the causality behind experimental choices, this guide aims to empower researchers to generate high-quality, reliable data essential for advancing their research and development programs.

Molecular Identity and Computed Properties

A foundational understanding of a molecule begins with its structural and basic chemical properties.

Table 1: Core Molecular Identifiers and Computed Physicochemical Properties

PropertyValueSource
Chemical Name 5-Chloro-3'-methyl-[1,1'-biphenyl]-3-carboxylic acidChemScene[2], ChemicalBook[3]
CAS Number 1242336-68-0ChemScene[2]
Molecular Formula C₁₄H₁₁ClO₂ChemScene[2], United States Biological[4]
Molecular Weight 246.69 g/mol ChemScene[2], United States Biological[4]
SMILES CC1=CC(=CC=C1)C2=CC(=CC(=C2)Cl)C(=O)OChemScene[2]
Topological Polar Surface Area (TPSA) 37.3 ŲChemScene[2]
Computed LogP (cLogP) 4.01362ChemScene[2]
Hydrogen Bond Donors 1ChemScene[2]
Hydrogen Bond Acceptors 1ChemScene[2]
Rotatable Bonds 2ChemScene[2]

The computed LogP value of approximately 4.0 suggests that this compound is a lipophilic compound, indicating a preference for non-polar environments.[5][6] This has significant implications for its potential to cross lipid cell membranes, but also for its aqueous solubility. The presence of a single hydrogen bond donor (the carboxylic acid proton) and acceptor (the carbonyl oxygen) will influence its interaction with biological targets and its crystal lattice structure.

Experimental Determination of Key Physicochemical Parameters

While computational models provide valuable initial estimates, experimentally determined data are the gold standard in drug discovery and development. The following sections detail the standard operating procedures for measuring the critical physicochemical properties of this compound.

Melting Point: A Criterion for Purity and Stability

The melting point is a fundamental thermal property that provides an indication of the purity and crystalline nature of a compound.[7] A sharp melting range is characteristic of a pure crystalline solid, whereas a broad melting range often suggests the presence of impurities.[7]

The capillary method is the standard technique for melting point determination due to its accuracy and requirement for only a small amount of sample.[8][9]

  • Sample Preparation:

    • Ensure the sample of this compound is a fine, dry powder. If necessary, gently crush any coarse crystals using a mortar and pestle to ensure efficient heat transfer.[8]

    • Pack the powdered sample into a thin-walled capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Apparatus Setup:

    • Insert the packed capillary tube into the heating block of a calibrated melting point apparatus.

    • Ensure the thermometer or temperature probe is positioned correctly according to the instrument's manual.

  • Measurement:

    • For an unknown compound, a rapid preliminary determination with a fast ramp rate (e.g., 5-10 °C/min) can be performed to establish an approximate melting point.[7]

    • For an accurate measurement, allow the apparatus to cool and then perform a new measurement with a fresh sample, using a slow heating rate of approximately 1-2 °C/min near the expected melting point.

    • Record the temperature at which the first droplet of liquid appears (initial melting point) and the temperature at which the entire sample becomes a clear liquid (final melting point). This range is the melting point of the compound.[10]

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement prep1 Dry, Powdered Sample prep2 Pack Capillary Tube prep1->prep2 2-3 mm height meas1 Insert into Apparatus prep2->meas1 meas2 Rapid Scan (Optional) meas1->meas2 Approx. MPt meas3 Slow Scan (1-2°C/min) meas2->meas3 New Sample meas4 Record Melting Range meas3->meas4 Observe Phase Change

Caption: Workflow for Capillary Melting Point Determination.

Aqueous Solubility: A Gatekeeper for Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption and distribution.[11] Poor solubility can lead to low bioavailability and erratic in vitro assay results.[12][13] Given the lipophilic nature suggested by the cLogP, experimental determination of solubility is paramount.

The shake-flask method is considered the "gold standard" for determining thermodynamic, or equilibrium, solubility.[13][14] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container. This ensures that an undissolved solid remains at equilibrium.[14]

    • Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[12]

  • Phase Separation:

    • After equilibration, the undissolved solid must be separated from the saturated solution. This can be achieved by either high-speed centrifugation or filtration through a low-binding filter plate.[11][12] Care must be taken to avoid temperature changes during this step.

  • Quantification:

    • Carefully collect an aliquot of the clear supernatant (the saturated solution).

    • Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC/MS).[11]

    • A standard calibration curve of the compound in the same buffer must be generated to accurately quantify the concentration.[12]

Solubility_Workflow start Excess Solid Compound + Aqueous Buffer (pH 7.4) equilibrate Agitate at Constant Temp (24-48 hours) start->equilibrate separate Phase Separation (Centrifugation or Filtration) equilibrate->separate quantify Quantify Supernatant (HPLC or LC/MS) separate->quantify result Thermodynamic Solubility quantify->result

Caption: Shake-Flask Method for Thermodynamic Solubility.

Dissociation Constant (pKa): The Key to Ionization State

The acid dissociation constant (pKa) is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms.[5] For a carboxylic acid like this compound, the pKa governs its charge state in different physiological environments, which in turn affects its solubility, lipophilicity, and ability to interact with biological targets.[15] A typical carboxylic acid has a pKa in the range of 4-5.[16]

Potentiometric titration is a highly precise and common method for pKa determination.[17][18] It involves monitoring the pH of a solution of the compound as a titrant (a strong base for an acidic compound) is added incrementally.[15][19]

  • Solution Preparation:

    • Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[19]

    • Prepare a solution of this compound of known concentration (e.g., 1 mM) in an appropriate solvent system.[19] If solubility is low, a co-solvent like methanol may be used, but it's important to note this can affect the measured pKa.[17]

    • Maintain a constant ionic strength in the solution using a background electrolyte like 0.15 M KCl.[19]

    • Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the titration of an acid.[19]

  • Titration:

    • Place the solution in a thermostatted vessel with continuous stirring.

    • Immerse the calibrated pH electrode into the solution.

    • Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added. This generates a titration curve.

    • The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. This point corresponds to the inflection point of the titration curve.[18] The first derivative of the curve (ΔpH/ΔV) can be plotted against the titrant volume to more accurately determine the equivalence point.[15]

pKa_Titration_Logic cluster_procedure Potentiometric Titration Procedure cluster_analysis Data Analysis proc1 Step 1: Preparation Calibrate pH meter Prepare analyte solution (known conc., constant ionic strength) proc2 Step 2: Titration Add standardized NaOH incrementally Record pH at each step proc1->proc2 ana1 Step 3: Plot Data Plot pH vs. Volume of NaOH proc2->ana1 ana2 Step 4: Determine pKa Identify inflection point pH at half-equivalence point = pKa ana1->ana2

Caption: Logical Flow of pKa Determination by Titration.

Lipophilicity (LogP/LogD): Measuring the Fat-Loving Nature

Lipophilicity is a measure of a compound's affinity for a non-polar environment relative to a polar one.[6] It is a crucial parameter in ADME, influencing membrane permeability, plasma protein binding, and metabolic clearance.[20] The partition coefficient (LogP) refers to the distribution of the neutral species, while the distribution coefficient (LogD) accounts for both neutral and ionized species at a specific pH.[5]

While the shake-flask method is the gold standard, RP-HPLC is a widely used and reliable indirect method for determining lipophilicity.[21][22] It is faster, requires less material, and is more amenable to automation.[5][20] The method is based on the correlation between a compound's retention time on a non-polar stationary phase and its n-octanol/water partition coefficient.

  • System Setup:

    • Use a standard RP-HPLC system with a C18 column.

    • The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration:

    • A set of standard compounds with known LogP values is injected into the HPLC system.

    • The retention time (t_R_) for each standard is measured.

    • The dead time (t_0_), the retention time of an unretained compound, is also determined.[21]

    • The capacity factor (k) is calculated for each standard using the formula: k = (t_R_ - t_0_) / t_0_.

    • A calibration curve is generated by plotting the known LogP values of the standards against their corresponding log(k) values.

  • Sample Analysis:

    • Dissolve this compound in a suitable solvent and inject it into the HPLC system under the same conditions used for the standards.

    • Measure its retention time and calculate its log(k) value.

    • Determine the LogP of the compound by interpolating its log(k) value on the calibration curve.

Conclusion and Future Directions

The physicochemical properties of this compound dictate its potential utility and challenges in drug development and material science. While computational tools provide a valuable starting point, the rigorous experimental determination of properties such as melting point, aqueous solubility, pKa, and lipophilicity is indispensable. The protocols outlined in this guide represent robust, validated methods for obtaining these critical data points. By systematically applying these techniques, researchers can build a comprehensive molecular profile, enabling informed decisions in lead optimization, formulation development, and the overall advancement of scientific inquiry involving this promising chemical entity.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • Avdeef, A., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

  • thinkSRS.com. (n.d.). Melting Point Determination. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]

  • ACS Publications. (n.d.). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Lipophilicity. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-4-hydroxy-3''-methylbiphenyl-3-carboxylic acid. Retrieved from [Link]

  • ASTM. (2023). E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]

  • Trends in Analytical Chemistry. (2019). State of the art and prospects of methods for determination of lipophilicity of chemical compounds. Retrieved from [Link]

  • ResearchGate. (2025). Convenient way to experimentally determine the lipophilicity (logP) of new synthetic biologically active compounds using high-performance liquid chromatography in the series of 2,2- disubstituted 4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolanes. Retrieved from [Link]

  • ACS Publications. (n.d.). ElogP oct : A Tool for Lipophilicity Determination in Drug Discovery. Retrieved from [Link]

  • Environmental Science: Processes & Impacts. (n.d.). Determining the water solubility of difficult-to-test substances A tutorial review. Retrieved from [Link]

  • GIT Laboratory Journal. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved from [Link]

  • University of California, Davis. (n.d.). Approximate pKa chart of the functional groups: values to know. Retrieved from [Link]

Sources

A Technical Guide to the Solubility of 5-Chloro-3'-methylbiphenyl-3-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-3'-methylbiphenyl-3-carboxylic acid is a biphenyl derivative with a molecular structure that presents interesting challenges and opportunities in the context of its solubility in organic solvents. As a molecule featuring a carboxylic acid group, a chlorinated phenyl ring, and a methylated phenyl ring, its solubility behavior is governed by a complex interplay of polarity, hydrogen bonding capabilities, and non-polar surface area. This guide provides an in-depth analysis of the theoretical and practical aspects of the solubility of this compound, offering valuable insights for researchers, scientists, and professionals in drug development. Understanding and predicting the solubility of such compounds is a critical step in process chemistry, formulation development, and various analytical applications.[1]

Theoretical Framework for Solubility

The solubility of a solute in a solvent is fundamentally governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be miscible.[2][3] For this compound, its structure dictates a nuanced solubility profile.

The molecule can be deconstructed into three key functional regions, each contributing to its overall solubility characteristics:

  • The Carboxyl Group (-COOH): This is the primary polar and protic functional group in the molecule. It is capable of acting as both a hydrogen bond donor and acceptor, which generally promotes solubility in polar and protic solvents like alcohols.[2]

  • The Biphenyl Core with Chlorine and Methyl Substituents: The biphenyl structure itself is largely non-polar and hydrophobic. The presence of a chlorine atom increases the molecular weight and introduces a mild polar component, while the methyl group enhances the non-polar character.

The balance between the polar carboxylic acid group and the largely non-polar substituted biphenyl core will determine the optimal solvent for dissolution. Carboxylic acids are generally soluble in less polar organic solvents such as ethers, alcohols, and chloroform.[2] The non-polar hydrocarbon portion of the molecule interacts favorably with non-polar solvent molecules through van der Waals forces.[2]

Predictive Analysis of Solubility

While experimental determination remains the gold standard, computational models are increasingly employed to predict the solubility of organic molecules.[4][5][6] These models, ranging from physics-based approaches to data-driven machine learning algorithms, can provide valuable estimations prior to extensive laboratory work.[1][4][7] For this compound, a qualitative prediction of its solubility in a range of common organic solvents can be made based on the principles of intermolecular forces.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

SolventSolvent PolarityPredicted SolubilityRationale
Hexane Non-polarLowThe high polarity of the carboxylic acid group is incompatible with the non-polar nature of hexane.
Toluene Non-polar (aromatic)ModerateThe aromatic nature of toluene can interact favorably with the biphenyl core of the solute.
Dichloromethane Polar aproticModerate to HighOffers a balance of polarity to interact with the carboxylic acid group without being overly polar.
Acetone Polar aproticHighThe polar carbonyl group of acetone can act as a hydrogen bond acceptor for the carboxylic acid's proton.
Ethyl Acetate Polar aproticHighSimilar to acetone, the ester group can effectively solvate the carboxylic acid moiety.
Methanol Polar proticHighCapable of hydrogen bonding with the carboxylic acid group, promoting strong solute-solvent interactions.
Ethanol Polar proticHighSimilar to methanol, its ability to hydrogen bond will facilitate dissolution.
Water Polar proticVery LowThe large, non-polar biphenyl structure will dominate, leading to poor aqueous solubility.[2]

Experimental Determination of Solubility

The definitive method for ascertaining the solubility of this compound is through experimental measurement. The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[4]

Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

This protocol outlines the steps to determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., Methanol)

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of scintillation vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

    • Accurately pipette a known volume of the selected organic solvent (e.g., 5.0 mL) into each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time (e.g., 2 hours) to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles.

    • Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of the compound in the same solvent.

    • Calculate the concentration of the saturated solution by applying the dilution factor.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

    • Repeat the experiment at different temperatures if the temperature dependence of solubility is of interest.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Filtration cluster_quant 4. Quantification A Add excess solid to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-48 hours) B->C D Allow excess solid to settle C->D E Withdraw supernatant D->E F Filter through 0.22 µm filter E->F G Dilute filtered sample F->G H Analyze by HPLC G->H I Calculate concentration H->I J J I->J Report Solubility (mg/mL)

Caption: Workflow for experimental solubility determination.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

  • Temperature: The solubility of solids in liquids generally increases with temperature. The van't Hoff equation can be used to describe the relationship between solubility and temperature.[4]

  • Solvent Polarity: As discussed, a solvent that can effectively interact with both the polar carboxylic acid group and the non-polar biphenyl core will be most effective.

  • Presence of Water: In some organic solvents, the presence of small amounts of water can significantly increase the solubility of carboxylic acids.[8][9] This is attributed to the formation of hydrogen-bonded bridges between the water and the carboxylic acid.

  • pH (in protic solvents): In protic solvents that can support ionization, the pH will have a dramatic effect. In basic conditions, the carboxylic acid will be deprotonated to form a carboxylate salt, which is significantly more polar and will have different solubility characteristics.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective use in research and development. While theoretical predictions provide a valuable starting point, precise and accurate solubility data must be obtained through rigorous experimental methods like the shake-flask technique. A comprehensive understanding of the interplay between the compound's structure and the solvent's properties is essential for selecting the optimal solvent system for any given application, from chemical synthesis to pharmaceutical formulation.

References

  • Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
  • Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central.
  • Physical Properties of Carboxylic Acids.
  • A new model predicts how molecules will dissolve in different solvents. MIT News.
  • Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Represent
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Unknown Source.
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.
  • How To Determine Solubility Of Organic Compounds?. YouTube.
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. R Discovery.
  • Solubility of Organic Compounds. Unknown Source.
  • How To Determine Solubility Of Organic Compounds?. YouTube.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Unknown Source.
  • Structure and Properties of Carboxylic Acids and their Salts. Chemistry LibreTexts.

Sources

An In-depth Technical Guide to the Safe Handling of 5-Chloro-3'-methylbiphenyl-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals Core Objective: To provide a comprehensive technical framework for the safe handling, storage, and emergency management of 5-Chloro-3'-methylbiphenyl-3-carboxylic acid, ensuring scientific integrity and operational safety in a laboratory setting.

Section 1: Compound Identification and Physicochemical Properties

This compound is a biphenyl derivative that belongs to a class of compounds utilized in various research and development applications, including pharmaceutical synthesis. Due to its specific chemical structure, understanding its identity is the first step in a robust safety assessment.

Chemical Identity:

  • Systematic Name: this compound

  • Molecular Formula: C₁₄H₁₁ClO₂[1]

  • CAS Number: 1242336-68-0[1]

  • Molecular Weight: 246.69 g/mol [1]

While a comprehensive, verified Safety Data Sheet (SDS) for this specific compound is not publicly available, data from analogous compounds—such as 3-biphenylcarboxylic acid and other chlorinated biphenyls—can be used to infer potential hazards. The safety protocols outlined in this guide are therefore based on established best practices for handling halogenated aromatic carboxylic acids.[2]

Section 2: Hazard Assessment and GHS Classification

Based on the toxicological profiles of structurally similar aromatic carboxylic acids, this compound should be handled as a substance with the potential to cause irritation and other health effects. The following Globally Harmonized System (GHS) classifications are anticipated and should be adopted as a precautionary measure.[2][3]

Hazard ClassHazard CategoryGHS Hazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4][5]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[4][5][6]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[3][5]

This table summarizes likely hazards based on data for analogous compounds.[2][3] All laboratory work must be preceded by a formal risk assessment performed by qualified personnel.

Section 3: Risk Mitigation and Safe Handling Workflow

A proactive approach to safety involves a systematic workflow from procurement to disposal. The following diagram illustrates the critical decision points and safety checks required when working with this compound.

Risk_Mitigation_Workflow cluster_prep Preparation & Risk Assessment cluster_handling Experimental Handling cluster_post Post-Experiment Procure Procure Chemical & Obtain Safety Data Assess Perform Risk Assessment: - Identify Hazards (Irritant) - Evaluate Exposure Potential Procure->Assess Control Select Controls: - Engineering (Fume Hood) - Administrative (SOPs) - PPE (Gloves, Goggles) Assess->Control Weigh Weighing (Solid): - In ventilated enclosure - Use anti-static methods Control->Weigh Dissolve Dissolution: - In certified fume hood - Add solid to solvent slowly Weigh->Dissolve React Reaction/Use: - Maintain containment - Monitor process Dissolve->React Decon Decontaminate: - Glassware & Surfaces React->Decon Store Store Securely: - Tightly sealed - -20°C Storage Temp - Segregated React->Store If not fully consumed Waste Segregate & Dispose Waste: - Solid vs. Liquid - Halogenated vs. Non-halogenated Decon->Waste

Caption: Risk Mitigation Workflow for Handling Potentially Hazardous Compounds.

Section 4: Standard Operating Procedures (SOPs)

Adherence to detailed SOPs is critical for minimizing exposure and ensuring experimental integrity.

Personal Protective Equipment (PPE)

The minimum required PPE when handling this compound includes:

  • Eye Protection: Chemical safety goggles that meet ANSI Z87.1 or European Standard EN166 standards.[2]

  • Hand Protection: Nitrile or neoprene gloves. Gloves must be inspected before use and disposed of properly after handling.[7]

  • Body Protection: A lab coat with sleeves fully extended.[8]

  • Respiratory Protection: Not typically required if work is conducted within a certified chemical fume hood. If weighing outside of a ventilated enclosure, a respirator may be necessary based on the risk assessment.

Engineering Controls

All manipulations of the solid compound or its solutions must be performed within a certified chemical fume hood to prevent the inhalation of dust or vapors.[9] The fume hood should have a tested face velocity appropriate for handling powdered reagents.

Protocol for Weighing and Solution Preparation

This protocol is designed to minimize the generation and dispersal of airborne particulates.

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Decontaminate the work surface within the hood.

    • Assemble all necessary equipment (spatula, weigh boat/paper, beaker, stir bar, solvent).

  • Weighing:

    • Tare the analytical balance with the weigh boat inside.

    • Carefully transfer the required amount of this compound from the stock container to the weigh boat. Avoid creating dust by using slow, deliberate movements.

    • Close the stock container immediately after dispensing.

  • Dissolution:

    • Place the beaker containing the appropriate solvent and a stir bar on a stir plate within the fume hood.

    • Carefully add the weighed solid to the solvent. Do not add solvent to the solid, as this can cause splashing.

    • Cover the beaker (e.g., with a watch glass) to prevent vapor release while it dissolves.

  • Cleanup:

    • Dispose of the used weigh boat in the designated solid hazardous waste container.

    • Wipe the spatula and any potentially contaminated surfaces with a solvent-dampened towel, disposing of the towel as hazardous waste.[10]

Weighing_Protocol start Start: Don PPE prep_hood Prepare Fume Hood (Verify Airflow) start->prep_hood weigh Weigh Solid in Hood (Minimize Dust) prep_hood->weigh dissolve Add Solid to Solvent (Slowly, with Stirring) weigh->dissolve seal_stock Tightly Seal Stock Container weigh->seal_stock cleanup Clean & Decontaminate Work Area & Tools dissolve->cleanup dispose Dispose of Waste (Weigh Boat, Wipes) cleanup->dispose end End dispose->end

Sources

potential biological activities of substituted biphenyl-3-carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Biological Activities of Substituted Biphenyl-3-Carboxylic Acids

Foreword

The biphenyl scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its inherent structural rigidity, coupled with the versatile reactivity of a carboxylic acid group, provides a unique platform for developing diverse molecular architectures with tailored biological functions.[1] This guide delves into the significant and varied biological activities of substituted biphenyl-3-carboxylic acids, offering a technical resource for researchers, scientists, and drug development professionals. We will explore the synthesis, mechanisms of action, and therapeutic potential of these compounds, grounded in quantitative data and validated experimental protocols.

Core Synthesis Strategy: The Suzuki-Miyaura Cross-Coupling

The creation of the essential biphenyl framework is most efficiently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This method offers a robust and versatile pathway for forming the C-C bond between two aryl moieties, allowing for a wide range of structural diversity.[2] The fundamental logic behind choosing this reaction is its high tolerance for various functional groups on both coupling partners (the aryl halide and the arylboronic acid), which is critical for generating a library of substituted derivatives for biological screening.

General Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol outlines a standard procedure for the synthesis of biphenyl-carboxylic acid derivatives.[3]

  • Reactant Preparation: In a reaction vessel, dissolve the starting aryl bromide (e.g., 3-bromobenzoic acid) (1.0 eq) and the desired substituted arylboronic acid (1.1 eq) in a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

  • Base and Catalyst Addition: Add a base, such as potassium carbonate (K₂CO₃) (2.0 eq), to the mixture. De-gas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Palladium Catalyst: Introduce the palladium catalyst, commonly Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80°C to 100°C for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the mixture to room temperature. Dilute with water and acidify with HCl (1M) to precipitate the product. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final substituted biphenyl-3-carboxylic acid.[3]

Synthesis Workflow Diagram

Suzuki_Coupling_Workflow cluster_reactants Reactant Preparation cluster_reaction Core Reaction cluster_purification Work-up & Purification A Aryl Halide (e.g., 3-Bromobenzoic Acid) Catalyst Pd(PPh3)4 Catalyst A->Catalyst B Arylboronic Acid (Substituted) B->Catalyst Solvent Solvent System (e.g., Dioxane/Water) Solvent->Catalyst Base Base (e.g., K2CO3) Base->Catalyst Heating Heat (80-100°C) Inert Atmosphere Catalyst->Heating Workup Aqueous Work-up & Extraction Heating->Workup Purify Column Chromatography or Recrystallization Workup->Purify Final Pure Biphenyl-3-Carboxylic Acid Purify->Final

Caption: General workflow for synthesis via Suzuki-Miyaura cross-coupling.

Anticancer Activity

The biphenyl core is a recurring motif in compounds with significant antitumor properties.[4][5] Derivatives of biphenyl-3-carboxylic acid have been investigated for their potential to inhibit cancer cell proliferation through various mechanisms.

Mechanisms of Anticancer Action

Substituted biphenyl carboxylic acids may exert their anticancer effects by targeting multiple cellular pathways critical for cancer cell growth and survival.

  • Estrogen Receptor (ER) Modulation: In hormone-dependent cancers like specific types of breast cancer, some biphenyl derivatives can bind to estrogen receptors, acting as antagonists and thereby inhibiting the proliferative signals mediated by estrogen.[4]

  • Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle. Certain biphenyl amides have been shown to inhibit Cdk4, leading to cell cycle arrest, primarily at the G0/G1 phase, preventing cancer cells from replicating.[6][7]

  • Tubulin Polymerization Inhibition: The microtubule network is essential for cell division (mitosis). Some biphenyl derivatives can disrupt microtubule dynamics by inhibiting the polymerization of tubulin.[7] This leads to a halt in the cell cycle at the G2/M phase and can trigger apoptosis (programmed cell death).[7]

Anticancer_Mechanisms cluster_er ER Modulation cluster_cdk Cell Cycle Control cluster_tubulin Mitotic Disruption Compound Biphenyl-3-Carboxylic Acid Derivative ER Estrogen Receptor (ERα) Compound->ER Binds to CDK4 CDK4 Compound->CDK4 Inhibits Tubulin Tubulin Polymerization Compound->Tubulin Inhibits ER_Pathway Inhibition of Estrogen Signaling ER->ER_Pathway Leads to Apoptosis Apoptosis ER_Pathway->Apoptosis G1_Arrest G0/G1 Phase Cell Cycle Arrest CDK4->G1_Arrest Causes G1_Arrest->Apoptosis G2M_Arrest G2/M Phase Cell Cycle Arrest Tubulin->G2M_Arrest Causes G2M_Arrest->Apoptosis

Caption: Potential anticancer mechanisms of biphenyl carboxylic acid derivatives.

Quantitative Data: In Vitro Cytotoxicity

The efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro.

CompoundCancer Cell LineIC₅₀ (µM)Reference(s)
Unsubstituted Biphenyl Carboxylic AcidMCF-710.14 ± 2.05[4],[6]
Unsubstituted Biphenyl Carboxylic AcidMDA-MB-23110.78 ± 2.58[4],[6]
Benzyloxy Biphenyl Carboxylic AcidMCF-79.92 ± 0.97[4],[6]
Benzyloxy Biphenyl Carboxylic AcidMDA-MB-2319.54 ± 0.85[4],[6]
Unsymmetrical Biphenyl (Compound 35)A549, DU145, KB0.04[2]
Experimental Protocol: MTT Cytotoxicity Assay

This protocol details a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Tamoxifen).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory Activity

The biphenyl carboxylic acid scaffold is the foundation for several widely used non-steroidal anti-inflammatory drugs (NSAIDs), including flurbiprofen and fenbufen.[3][8] Their primary mechanism involves the modulation of the inflammatory cascade.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of most biphenyl-based NSAIDs are attributed to their inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[9]

  • COX Inhibition: These enzymes catalyze the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[9] By blocking the active site of COX enzymes, these compounds prevent the synthesis of prostaglandins like PGE₂, thereby reducing the inflammatory response.[6]

Anti_Inflammatory_Pathway AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX Metabolized by PGs Prostaglandins (PGE2) COX->PGs Synthesizes Inflammation Inflammation, Pain, Fever PGs->Inflammation Mediates Compound Biphenyl Carboxylic Acid (NSAID) Compound->COX Inhibits

Caption: Mechanism of action for NSAIDs via COX enzyme inhibition.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[10]

  • Animal Acclimatization: Use adult male Wistar or Sprague-Dawley rats (150-200g). Acclimatize the animals for at least one week before the experiment with free access to food and water.

  • Grouping and Administration: Divide the animals into groups (n=6 per group): a control group, a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the biphenyl carboxylic acid derivative. Administer the compounds orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Edema Induction: Inject 0.1 mL of a 1% w/v solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume immediately after the injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula:

    • % Inhibition = [(V_c - V_t) / V_c] x 100

    • Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

Antimicrobial Activity

The structural versatility of biphenyl carboxylic acids also lends them to development as antimicrobial agents, with activity reported against a range of bacteria and fungi.[5][11]

Mechanism of Antimicrobial Action

While varied, one promising target for biphenyl-based antibacterial agents is the FtsZ protein.

  • FtsZ Inhibition: FtsZ is a crucial cytoskeletal protein in bacteria, homologous to eukaryotic tubulin. It forms a "Z-ring" at the site of cell division. Inhibition of FtsZ polymerization disrupts the formation of this ring, blocking bacterial cell division and leading to cell death.[12] This target is attractive because it is highly conserved among bacteria but absent in human cells, suggesting a potential for selective toxicity.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Compound ClassOrganismMIC Range (µg/mL)Reference(s)
Biphenyl-benzamide derivatives (FtsZ Inhibitor)Bacillus subtilis0.008 - 0.063[12]
Biphenyl-4-carboxylic acid hydrazide-hydrazonesE. coli, P. aeruginosa2.50 - 0.31[11]
Biphenyl-4-carboxylic acid hydrazide-hydrazonesC. albicans, A. niger1.25 - 0.10[11]
Polyhydric Biphenyl Derivatives (e.g., Compound 6i)Gram-positive bacteriaAs low as 3.13[13]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) from a fresh culture, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Structure-Activity Relationships (SAR)

Understanding how chemical modifications affect biological activity is paramount in drug design. For substituted biphenyl-3-carboxylic acids, several trends can be observed:

  • Lipophilicity and Anticancer Activity: The addition of lipophilic groups can enhance cell permeability and, in some cases, improve anticancer potency. For instance, the addition of a benzyloxy group slightly increased activity against breast cancer cells compared to the unsubstituted parent compound.[4]

  • Electronic Effects in Antimicrobial Activity: The presence and position of electron-withdrawing or electron-donating groups on the biphenyl rings significantly impact antimicrobial efficacy.[14] The specific effects are often dependent on the target organism and mechanism of action.

  • Role of the Carboxylic Acid: The carboxylic acid group is often crucial for activity. It can act as a hydrogen bond donor/acceptor or a key anchoring point within a biological target's binding site.[3][15] Its acidity (pKa) and polarity influence the compound's overall physicochemical properties, such as solubility and permeability.[15][16]

Conclusion and Future Perspectives

Substituted biphenyl-3-carboxylic acids are a remarkably versatile class of compounds with demonstrated potential across multiple therapeutic areas, including oncology, inflammation, and infectious diseases. The synthetic accessibility via the Suzuki-Miyaura coupling allows for extensive exploration of the chemical space to optimize potency and selectivity.

Future research should focus on elucidating the precise molecular targets for compounds where the mechanism is not fully understood. The development of derivatives with improved pharmacokinetic profiles (ADME properties) will be critical for translating in vitro potency into in vivo efficacy. Given the rise of drug resistance, exploring these compounds against resistant cancer cell lines and multidrug-resistant bacterial strains is a particularly promising avenue for future investigation.

References

  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry. [URL: https://www.ajgreenchem.com/article_180362.html][4]

  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Research Square. [URL: https://www.researchsquare.com/article/rs-4776859/v1][3]

  • A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. Benchchem. [URL: https://www.benchchem.com/blog/biphenyl-carboxylic-acid-derivatives-synthesis-biological-activity-and-therapeutic-potential/][1]

  • Potential Therapeutic Targets of 3-biphenyl-4'-fluoro-acetic Acid: A Technical Guide. Benchchem. [URL: https://www.benchchem.com/blog/potential-therapeutic-targets-of-3-biphenyl-4-fluoro-acetic-acid-a-technical-guide/][6]

  • Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents. National Center for Biotechnology Information (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3955610/][2]

  • Biphenyl-4-carboxylic Acid [2-(1H-Indol-3-yl)-ethyl]-methylamide (CA224), a Nonplanar Analogue of Fascaplysin, Inhibits Cdk4 and Tubulin Polymerization: Evaluation of in Vitro and in Vivo Anticancer Activity. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm501923s][7]

  • Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. SciSpace. [URL: https://typeset.io/papers/synthesis-and-anti-inflammatory-activity-of-some-novel-2q89w9h8][9]

  • Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22017088/][10]

  • Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research. [URL: https://www.ijsdr.org/papers/IJSDR2112030.pdf][5]

  • Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. National Center for Biotechnology Information (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9498263/][13]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10276092/][8]

  • Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306 ,293. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/7580009/][17]

  • Design, synthesis and biological evaluation of biphenyl-benzamides as potent FtsZ inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35763867/][12]

  • Synthesis and antimicrobial studies of biphenyl-4-carboxylic acid 2-(aryl)-4-oxo-thiazolidin-3-yl - amide. ResearchGate. [URL: https://www.researchgate.net/publication/287517926_Synthesis_and_antimicrobial_studies_of_biphenyl-4-carboxylic_acid_2-aryl-4-oxo-thiazolidin-3-yl_-_amide][11]

  • Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. ResearchGate. [URL: https://www.researchgate.net/publication/221840003_Synthesis_and_anti-inflammatory_activity_of_some_novel_biphenyl-4-carboxylic_acid_5-arylidene-2-aryl-4-oxothiazolidin-3-yl_amides][18]

  • Synthesis and biological activity of biphenyl group derivatives. ResearchGate. [URL: https://www.researchgate.net/publication/336044719_Synthesis_and_biological_activity_of_biphenyl_group_derivatives][19]

  • Design and biological evaluation of biphenyl-4-carboxylic acid hydrazide-hydrazone for antimicrobial activity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20524427/][20]

  • BIPHENYL CARBOXYLIC ACID. Ataman Kimya. [URL: https://www.ataman-kimya.com/biphenyl-carboxylic-acid_p2073.html]

  • Physical properties and biological applications of novel substituted biphenyl-sulfonamides. ResearchGate. [URL: https://www.researchgate.net/publication/335581109_Physical_properties_and_biological_applications_of_novel_substituted_biphenyl-sulfonamides][14]

  • Biarylacetamides: a novel class of late-stage autophagy inhibitors. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/15548627.2023.2291938][21]

  • Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37236375/][22]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra03531j][23]

  • Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. MDPI. [URL: https://www.mdpi.com/1420-3049/25/14/3208][24]

  • Structure Property Relationships of Carboxylic Acid Isosteres. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b01729][15]

  • Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. MDPI. [URL: https://www.mdpi.com/1420-3049/28/21/7264][25]

  • Structure Property Relationships of Carboxylic Acid Isosteres. University of Pennsylvania. [URL: https://www.med.upenn.edu/ittmat/assets/user-content/documents/Ballatore_JMedChem_2016.pdf][16]

Sources

commercial availability and pricing of 5-Chloro-3'-methylbiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Commercial Availability and Pricing of 5-Chloro-3'-methylbiphenyl-3-carboxylic Acid for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a specialized chemical compound with niche applications in research and development, particularly within the pharmaceutical and agrochemical sectors. Its commercial availability is primarily limited to a select group of chemical suppliers that often synthesize the compound on demand. This guide provides a comprehensive overview of its market landscape, including key suppliers, pricing considerations, and crucial quality control measures to ensure the integrity of research outcomes. A thorough understanding of these factors is essential for effective project planning, budgeting, and the successful execution of scientific studies involving this molecule.

Commercial Availability and Supplier Landscape

The procurement of this compound is characterized by a make-to-order or limited stock model. Researchers should anticipate lead times and not assume immediate availability. The compound is listed by several reputable chemical suppliers, though stock levels can vary.

Table 1: Key Commercial Suppliers

SupplierPurityAvailability
BLD Pharmatech95%In Stock
Toronto Research ChemicalsN/AInquire
ClearsynthN/AInquire
A2B ChemN/AInquire
AA BlocksN/AInquire
Glentham Life Sciences≥98%Inquire
Combi-BlocksN/AInquire
AstaTechN/AInquire
AngeneN/AInquire
BOC SciencesN/AInquire
ChemspaceN/AInquire

The designation "Inquire" typically signifies that the compound is synthesized upon request, which can influence both the delivery timeline and the final cost. Direct communication with the suppliers is crucial to ascertain current stock status and projected lead times.

Pricing Structure and Influential Factors

The cost of this compound is subject to significant variation based on several key factors:

  • Purity: Higher purity grades command a premium due to the additional purification steps required.

  • Quantity: While some cost savings may be realized with larger orders, the price per gram does not typically decrease as dramatically as with more common reagents.

  • Supplier: Pricing can differ between suppliers based on their synthesis routes, overhead costs, and market position.

  • Lead Time: Expedited synthesis and delivery will generally incur additional charges.

Due to the specialized nature of this chemical, researchers should budget accordingly, anticipating a higher cost per gram compared to more readily available laboratory chemicals.

Quality Control and Verification: A Non-Negotiable Protocol

The integrity of any research study is fundamentally linked to the quality of the starting materials. For a compound like this compound, which is often synthesized in small batches, rigorous quality control is paramount.

The Importance of the Certificate of Analysis (CoA)

Before placing an order, it is best practice to request a Certificate of Analysis for the specific batch being purchased. The CoA provides critical information regarding the purity and identity of the compound as determined by the supplier. However, independent verification is strongly recommended.

In-House Quality Control Workflow

A robust in-house quality control process is essential to validate the supplier's claims and ensure the material is suitable for its intended use. The following workflow is recommended:

QC_Workflow A Receive Compound and CoA B Visual Inspection A->B C Sample Preparation for Analysis B->C D Structural Confirmation (NMR, MS) C->D E Purity Assessment (HPLC) C->E F Compare In-House Data with CoA D->F E->F G Approve for Use F->G Data Concordant H Quarantine and Contact Supplier F->H Discrepancy Found

Caption: Recommended in-house quality control workflow for incoming chemical reagents.

Step-by-Step Protocol for In-House Verification:

  • Documentation Review: Upon receipt, carefully examine the supplier's CoA, noting the batch number, analytical methods used, and reported purity.

  • Physical Inspection: Visually inspect the compound for expected physical properties such as color and form.

  • Sample Preparation: Accurately weigh and dissolve a small amount of the compound in an appropriate solvent for analysis.

  • Structural Elucidation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the gold standard for confirming the chemical structure and identifying any organic impurities.

    • Mass Spectrometry (MS): This technique verifies the molecular weight of the compound.

  • Purity Determination:

    • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying the purity of the compound and detecting any non-volatile impurities.

  • Data Analysis and Comparison: Compare the spectra and chromatograms obtained from the in-house analysis with the data provided on the CoA and with reference data if available.

  • Disposition:

    • If the in-house data confirms the structure and meets or exceeds the specified purity, the material can be approved for use in experiments.

    • If significant discrepancies are observed, the material should be quarantined, and the supplier should be contacted immediately to address the issue.

Strategic Procurement Recommendations

To navigate the procurement process for this compound effectively, the following strategies are recommended:

  • Advance Planning: Initiate the purchasing process well in advance of the planned experimental start date to accommodate potentially long lead times.

  • Comparative Quoting: Obtain quotes from multiple suppliers to compare not only price but also lead times and available analytical data.

  • Prioritize Quality: While cost is a consideration, the primary focus should be on the quality and purity of the compound to ensure the reliability and reproducibility of research findings.

  • Establish Strong Supplier Relationships: Developing a good working relationship with reliable suppliers can be beneficial for future needs and for resolving any potential issues that may arise.

By adhering to these guidelines, researchers and drug development professionals can confidently source this compound, ensuring a foundation of quality for their scientific endeavors.

References

  • AA Blocks. (n.d.). This compound. Retrieved from [Link]

  • Angene. (n.d.). This compound. Retrieved from [Link]

  • Chemspace. (n.d.). This compound. Retrieved from [Link]

spectroscopic data (NMR, IR, MS) of 5-Chloro-3'-methylbiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Chloro-3'-methylbiphenyl-3-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data required for the structural elucidation and purity assessment of this compound. As a substituted biphenyl carboxylic acid, this compound represents a class of molecules with significant applications in medicinal chemistry and materials science.[1][2] This document, intended for researchers and drug development professionals, details the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in its characterization. We delve into the causality behind experimental choices and provide a detailed interpretation of the expected spectral features, grounding the analysis in established scientific principles.

Compound Identification

The subject of this guide is a biphenyl derivative featuring chloro, methyl, and carboxylic acid functional groups. These substitutions create a specific stereochemical environment that is reflected in its spectroscopic fingerprint.

IdentifierValueSource
IUPAC Name 5-Chloro-3'-methyl-[1,1'-biphenyl]-3-carboxylic acidChemScene[3]
CAS Number 1242336-68-0United States Biological[4], ChemScene[3]
Molecular Formula C₁₄H₁₁ClO₂United States Biological[4], ChemScene[3]
Molecular Weight 246.69 g/mol United States Biological[4], ChemScene[3]
Chemical Structure Chemical Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the biphenyl rings and verifying the presence of all functional groups.

Principle & Experimental Rationale

¹H NMR provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. ¹³C NMR complements this by identifying the number of unique carbon environments. The choice of a deuterated solvent like DMSO-d₆ or CDCl₃ is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and keep the acidic proton from exchanging too rapidly, allowing for its observation.[5]

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Accurately weigh ~5-10 mg of this compound.

  • Dissolution: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.

  • Instrument Setup: Place the NMR tube in the spectrometer (e.g., a 400 MHz instrument).[2]

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. As ¹³C has a low natural abundance, a larger number of scans (e.g., 1024 or more) is required. A proton-decoupled experiment is standard to ensure all carbon signals appear as singlets.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

NMR Workflow Diagram

NMR_Workflow Diagram 1: NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound (5-10 mg) B Dissolve in Deuterated Solvent A->B C Insert into Spectrometer B->C D Lock & Shim C->D E Acquire ¹H & ¹³C Spectra D->E F Fourier Transform E->F G Phase & Baseline Correction F->G H Calibrate & Integrate G->H I Assign Signals H->I IR_Workflow Diagram 2: IR Analysis Workflow A Clean ATR Crystal B Collect Background Spectrum A->B C Apply Solid Sample to Crystal B->C D Apply Pressure C->D E Collect Sample Spectrum D->E F Identify Characteristic Absorption Bands E->F

Caption: A standard procedure for acquiring an IR spectrum using an ATR accessory.

Predicted Spectrum & Interpretation

The IR spectrum will be dominated by the strong absorptions of the carboxylic acid group.

Wavenumber (cm⁻¹)Vibration TypeIntensityComments
2500-3300 O-H stretch (Carboxylic Acid)Strong, Very BroadThe extreme broadness is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids in the solid state. [6][7]
~2960-2850 C-H stretch (Methyl)Medium-WeakAliphatic C-H stretching vibrations.
~1710 C=O stretch (Carboxylic Acid)Strong, SharpThis is a key diagnostic peak. Its position indicates a conjugated aromatic carboxylic acid, likely in a dimeric form. [6][8]
~1600, ~1475 C=C stretch (Aromatic Ring)MediumCharacteristic vibrations of the benzene rings.
~1300 C-O stretch (Carboxylic Acid)MediumCoupled with O-H in-plane bending.
~920 O-H bend (Carboxylic Acid)Medium, BroadOut-of-plane bend, another characteristic of carboxylic acid dimers.
~800-700 C-Cl stretchMedium-StrongThe position can vary, but it's expected in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural information based on its fragmentation pattern under ionization.

Principle & Experimental Rationale

In a typical Electron Ionization (EI) mass spectrometer, the molecule is bombarded with high-energy electrons, causing it to lose an electron and form a radical cation known as the molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion gives the molecular weight. Excess energy causes the molecular ion to fragment in predictable ways, providing a unique fingerprint. The presence of chlorine is easily identified due to its isotopic signature (³⁵Cl and ³⁷Cl in an ~3:1 ratio), which results in an "M+2" peak.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

  • Ionization: Ionize the sample using an appropriate method (e.g., Electron Ionization at 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions to generate the mass spectrum.

  • Data Analysis: Analyze the spectrum to identify the molecular ion peak and major fragment ions.

MS Workflow Diagram

MS_Workflow Diagram 3: Mass Spectrometry Workflow A Sample Introduction B Ionization (e.g., Electron Ionization) A->B C Mass Analysis (Separation by m/z) B->C D Detection C->D E Data Analysis (Identify M⁺• & Fragments) D->E

Sources

A Theoretical Modeling Guide to 5-Chloro-3'-methylbiphenyl-3-carboxylic Acid: From Molecular Structure to Putative Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive framework for the theoretical modeling of 5-Chloro-3'-methylbiphenyl-3-carboxylic acid. It is intended for researchers, scientists, and drug development professionals seeking to understand and apply computational chemistry techniques to elucidate the physicochemical properties, conformational landscape, and potential biological activity of this and similar small molecules. This document emphasizes the rationale behind methodological choices, ensuring a robust and self-validating computational workflow.

Introduction: The Rationale for Theoretical Modeling

This compound is a biphenyl derivative, a structural motif prevalent in many biologically active compounds. The biphenyl scaffold provides a unique combination of rigidity and conformational flexibility, which is crucial for molecular recognition by biological targets.[1] The specific substitutions on this core structure—a chloro group, a methyl group, and a carboxylic acid—are expected to significantly influence its electronic properties, lipophilicity, and potential interactions with biomolecules.

Theoretical modeling offers a powerful, cost-effective, and time-efficient alternative to traditional experimental approaches for characterizing novel chemical entities.[2][3] By employing a range of computational methods, from quantum mechanics to classical molecular dynamics, we can predict a molecule's behavior at the atomic level. This guide will detail a multi-faceted modeling approach to build a comprehensive in-silico profile of this compound.

Molecular Structure and Initial Characterization

The first step in any theoretical study is to accurately represent the molecule of interest. The structure of this compound can be obtained from chemical databases such as PubChem.

Diagram: Molecular Structure of this compound

Caption: 2D representation of this compound.

Quantum Chemical Calculations: Unveiling Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are indispensable for understanding the electronic structure of molecules.[4] These methods provide insights into molecular orbitals, charge distribution, and reactivity, which are fundamental to a molecule's interaction with its environment.

Geometry Optimization

The initial 3D structure of the molecule must be optimized to find its lowest energy conformation. This is a critical step as all subsequent calculations depend on an accurate molecular geometry.

Protocol: Geometry Optimization

  • Software: Gaussian, ORCA, or similar quantum chemistry software package.

  • Method: DFT with a suitable functional, such as B3LYP.[5]

  • Basis Set: A Pople-style basis set like 6-31G(d,p) is a good starting point for molecules of this size. For higher accuracy, a larger basis set such as 6-311+G(2d,p) can be employed.[5]

  • Solvation Model: To mimic physiological conditions, an implicit solvation model like the Polarizable Continuum Model (PCM) should be used, with water as the solvent.

  • Output Analysis: Confirm that the optimization has converged to a true minimum by checking for the absence of imaginary frequencies in the subsequent frequency calculation.

Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic transitions.[4]

  • HOMO: Represents the ability to donate an electron.

  • LUMO: Represents the ability to accept an electron.

  • HOMO-LUMO Gap: A smaller gap suggests higher reactivity.

These properties can be directly obtained from the output of the geometry optimization calculation.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution around the molecule. It is invaluable for identifying regions that are prone to electrophilic or nucleophilic attack and for understanding non-covalent interactions.

Data Presentation: Predicted Electronic Properties

PropertyPredicted ValueSignificance
HOMO EnergyTo be calculatedElectron-donating ability
LUMO EnergyTo be calculatedElectron-accepting ability
HOMO-LUMO GapTo be calculatedChemical reactivity and stability
Dipole MomentTo be calculatedPolarity and solubility

Molecular Dynamics Simulations: Exploring Conformational Dynamics

While quantum mechanics provides a static picture of the molecule, molecular dynamics (MD) simulations allow us to observe its behavior over time.[2] This is particularly important for flexible molecules like biphenyls, where the torsional angle between the two phenyl rings can significantly impact biological activity.

Diagram: Theoretical Modeling Workflow

Theoretical_Modeling_Workflow Start Initial 2D/3D Structure of this compound QM_Calc Quantum Chemical Calculations (DFT) Start->QM_Calc Geo_Opt Geometry Optimization QM_Calc->Geo_Opt Electronic_Prop Electronic Properties (HOMO, LUMO, MEP) QM_Calc->Electronic_Prop MD_Sim Molecular Dynamics Simulations Geo_Opt->MD_Sim QSAR_Modeling QSAR Modeling Electronic_Prop->QSAR_Modeling Conformational_Analysis Conformational Analysis MD_Sim->Conformational_Analysis Interaction_Studies Interaction with Biological Targets (e.g., Docking) MD_Sim->Interaction_Studies Conformational_Analysis->QSAR_Modeling Interaction_Studies->QSAR_Modeling Predict_Activity Prediction of Biological Activity QSAR_Modeling->Predict_Activity ADMET_Prediction ADMET Prediction QSAR_Modeling->ADMET_Prediction End Comprehensive In-Silico Profile Predict_Activity->End ADMET_Prediction->End

Caption: A comprehensive workflow for the theoretical modeling of small molecules.

Protocol: Molecular Dynamics Simulation

  • Force Field: A classical force field such as AMBER or CHARMM is suitable for organic molecules.

  • System Setup: The optimized structure of this compound is placed in a periodic box of water molecules. Ions are added to neutralize the system.

  • Minimization and Equilibration: The system is first minimized to remove any steric clashes. This is followed by a period of equilibration, where the temperature and pressure are gradually brought to the desired values (e.g., 300 K and 1 atm).

  • Production Run: A long simulation (e.g., 100 ns) is performed to sample the conformational space of the molecule.

  • Trajectory Analysis: The resulting trajectory is analyzed to determine the preferred torsional angles, hydrogen bonding patterns, and other dynamic properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity.[6][7] While we do not have experimental data for this compound, we can use QSAR models built on similar biphenyl derivatives to predict its potential activity. For instance, 3D-QSAR studies have been successfully applied to biphenyl derivatives as aromatase inhibitors and AT1 antagonists.[6][8]

Experimental Protocol: Building a Predictive QSAR Model

  • Data Collection: A dataset of biphenyl derivatives with known biological activity against a specific target is collected from the literature or databases like ChEMBL.

  • Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, steric) are calculated for each molecule in the dataset.

  • Model Building: A statistical method, such as multiple linear regression or partial least squares, is used to build a model that correlates the descriptors with the biological activity.

  • Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

  • Prediction for the Target Molecule: The validated QSAR model is then used to predict the biological activity of this compound.

Application in Drug Discovery: Predicting Biological Interactions

The ultimate goal of theoretical modeling in a pharmaceutical context is to predict how a molecule will interact with a biological target, such as a protein.[9][10]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor.[2] This can provide valuable insights into the binding mode and affinity of this compound to a putative target. Docking studies on similar biphenyl acetic acid derivatives have revealed key interactions in the binding pocket of COX2 protein.[11]

ADMET Prediction

Computational models can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule.[3] Early prediction of these properties is crucial for avoiding late-stage failures in drug development.

Conclusion

The theoretical modeling of this compound, as outlined in this guide, provides a robust framework for its in-silico characterization. By integrating quantum chemical calculations, molecular dynamics simulations, and QSAR modeling, we can gain a deep understanding of its physicochemical properties, conformational dynamics, and potential biological activity. This comprehensive computational approach is an invaluable tool for accelerating the drug discovery and development process.

References

  • Pharmacophore based 3D-QSAR study of biphenyl derivatives as nonsteroidal aromatase inhibitors in JEG-3 cell lines. PubMed. Available at: [Link]

  • Analysis of Small Organic Molecules with Quantum Chemistry. Atlantis Press. Available at: [Link]

  • What are computational methods for rational drug design? Patsnap Synapse. Available at: [Link]

  • APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW. Neuroquantology. Available at: [Link]

  • Computational Methods in Drug Discovery. PubMed Central (PMC). Available at: [Link]

  • The Role of Computational Chemistry in Accelerating Drug Discovery. SteerOn Research. Available at: [Link]

  • Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. MDPI. Available at: [Link]

  • Advanced Quantum Theory of Organic Molecules. Chemistry LibreTexts. Available at: [Link]

  • Design, Synthesis, Structure-Activity Relationship Studies, and Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Modeling of a Series of O-Biphenyl Carbamates as Dual Modulators of Dopamine D3 Receptor and Fatty Acid Amide Hydrolase. PubMed. Available at: [Link]

  • QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. MedCrave online. Available at: [Link]

  • 3D-QSAR of biphenyl analogues as anti-inflammatory agents by: Genetic function approximation (GFA) [Part-II] | Request PDF. ResearchGate. Available at: [Link]

  • Development of 3D-QSAR CoMSIA Models for 5-(biphenyl-2-yl)-1H-tetrazole Derivatives as Angiotensin II Receptor Type 1 (AT1) Antagonists. PubMed. Available at: [Link]

  • Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs). Semantic Scholar. Available at: [Link]

  • Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design. PubMed Central (PMC). Available at: [Link]

  • Quantum Chemistry Calculations for Metabolomics: Focus Review. PubMed Central (PMC). Available at: [Link]

  • Quantum Chemistry Calculations for Metabolomics. ACS Publications. Available at: [Link]

  • Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. Nature. Available at: [Link]

  • 5-Disubstituted Biphenyl Acetic Acid Molecules for their Anti-inflammatory Activity through 3D-QSAR, Docking and Molecular Dynamics Simulation. Asian Journal of Chemistry. Available at: [Link]

  • 5-Chloro-4-hydroxy-3''-methylbiphenyl-3-carboxylic acid. PubChem. Available at: [Link]

  • Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives. RSC Publishing. Available at: [Link]

  • Conformational analysis on biphenyls with theoretical calculations: modeling torsions in poly( para-phenylene)s with side chains. R Discovery. Available at: [Link]

  • Geometry and torsional motion of biphenyl in the ground and first excited singlet state. Bernstein Group. Available at: [Link]

  • Classical molecular dynamics investigations of biphenyl-based carbon nanomembranes. The Beilstein Journal of Nanotechnology. Available at: [Link]

  • Molecular dynamics simulation on effect of different carboxylic acid group contents on norbornene derivatives proton exchange membranes bearing bifunctional groups | Request PDF. ResearchGate. Available at: [Link]

  • Thermochemistry of biphenylcarboxylic and dicarboxylic acids. A combined experimental and theoretical study. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. Available at: [Link]

  • Synthesis method of lornoxicam intermediate 5-chloro-3-methylsulfonyl thiophene-2-carboxylic acid methyl ester. Google Patents.
  • 3'-Methyl-biphenyl-3-carboxylic acid. PubChem. Available at: [Link]

  • 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. MDPI. Available at: [Link]

  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. JOCPR. Available at: [Link]

  • 5-Chloro-3-methylpentanoic acid. PubChem. Available at: [Link]

Sources

literature review of 5-Chloro-3'-methylbiphenyl-3-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis, Structure-Activity Relationships, and Therapeutic Potential of 5-Chloro-3'-methylbiphenyl-3-carboxylic Acid Analogs

Abstract

The biphenyl carboxylic acid motif represents a privileged scaffold in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1] Its inherent structural rigidity and the versatile chemical nature of the carboxylic acid group provide an ideal framework for developing targeted therapeutics.[1] This technical guide provides a comprehensive literature review of this compound and its analogs. We will explore the strategic design of these molecules, detail robust synthetic methodologies, analyze structure-activity relationships (SAR), and discuss their potential across various therapeutic areas, with a particular focus on anti-inflammatory applications. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical space.

Introduction: The Biphenyl Carboxylic Acid Scaffold

Biphenyl derivatives are a cornerstone in modern drug discovery, recognized for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The biphenyl structure itself is relatively inert, but its ability to be functionalized allows for the precise spatial orientation of pharmacophoric groups, making it a powerful template for inhibitor design.[2] The addition of a carboxylic acid group introduces a key interaction point, capable of forming hydrogen bonds, salt bridges, or serving as a handle for bioisosteric replacement.

The specific compound, this compound, serves as our core structure. The substituents on this scaffold are not arbitrary:

  • The 5-Chloro group on one phenyl ring can enhance binding affinity through halogen bonding and improve metabolic stability.

  • The 3'-Methyl group on the second ring provides a lipophilic region and can influence the torsional angle between the two phenyl rings, which is often critical for receptor binding.

  • The 3-Carboxylic Acid provides the primary acidic handle for target interaction and influences the overall physicochemical properties of the molecule.

This guide will dissect the rationale behind modifying this core structure to generate analogs with improved potency, selectivity, and pharmacokinetic profiles.

Core Synthesis Strategy: Suzuki-Miyaura Cross-Coupling

The most efficient and widely adopted method for constructing the biphenyl core of these analogs is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][4] This reaction creates the pivotal C-C bond between the two aryl rings with high yield and functional group tolerance.

General Synthetic Workflow

The synthesis typically involves the coupling of a substituted bromobenzoic acid (or its ester) with an appropriately substituted arylboronic acid.[4] The choice of starting materials allows for modular and convergent synthesis of a diverse library of analogs.

G A 3-Bromo-5-chlorobenzoic Acid (or Ester) C Suzuki-Miyaura Coupling [Pd(PPh3)4, K2CO3] A->C B 3-Methylphenylboronic Acid B->C D Biphenyl Ester Intermediate C->D Forms biphenyl bond E Saponification (LiOH or NaOH) D->E F 5-Chloro-3'-methylbiphenyl- 3-carboxylic Acid E->F

Caption: General workflow for synthesizing the core scaffold via Suzuki-Miyaura coupling.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on established methodologies for Suzuki-Miyaura couplings.[4]

Step 1: Suzuki-Miyaura Coupling to form Methyl 5-Chloro-3'-methylbiphenyl-3-carboxylate

  • To a degassed solution of 1,4-dioxane and water (4:1 ratio) in a round-bottom flask, add methyl 3-bromo-5-chlorobenzoate (1.0 eq), 3-methylphenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Bubble argon gas through the mixture for 15 minutes to ensure an inert atmosphere.

  • Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) to the flask.

  • Heat the reaction mixture to 80-90°C and stir for 12-16 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the biphenyl ester intermediate.

Step 2: Saponification to the Carboxylic Acid

  • Dissolve the purified methyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and methanol.

  • Add an aqueous solution of lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the hydrolysis by TLC.

  • Once the reaction is complete, remove the organic solvents under reduced pressure.

  • Dilute the aqueous residue with water and acidify to pH 2-3 with 1N hydrochloric acid (HCl).

  • The resulting precipitate is the final carboxylic acid product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield pure this compound.

Analog Design & Structure-Activity Relationship (SAR)

The development of potent and selective analogs requires a systematic exploration of the chemical space around the core scaffold. Modifications can be broadly categorized into three areas: the carboxylic acid moiety, the chlorophenyl ring, and the methylphenyl ring.

Modifications of the Carboxylic Acid Group

The carboxylic acid is often a key driver of activity but can also lead to poor pharmacokinetic properties. Replacing it with bioisosteres is a common strategy to improve drug-like characteristics.

  • Esterification: Converting the carboxylic acid to an ester can improve cell permeability. Some studies on biphenyl-4-carboxylic acid esters have shown that this modification can confer antifungal activity.[5]

  • Amide Formation: Coupling the carboxylic acid with various amines or hydrazides can introduce new hydrogen bond donors and acceptors. This approach has been used to synthesize biphenyl-4-carboxylic acid amides with potent anti-inflammatory activity.[6][7]

  • Heterocyclic Bioisosteres: Replacing the carboxylic acid with acidic heterocycles like tetrazoles or thiazolidinones can enhance metabolic stability and modulate binding interactions. The tetrazole group, in particular, is a well-known carboxylic acid surrogate in drug design.[2]

SAR_Diagram cluster_0 Carboxylic Acid Modifications cluster_1 Chlorophenyl Ring Mods cluster_2 Methylphenyl Ring Mods main Core Scaffold: This compound A1 Esters (Improved Permeability) main->A1 Bioisosterism A2 Amides (New H-Bonding) main->A2 Bioisosterism A3 Tetrazoles (Metabolic Stability) main->A3 Bioisosterism B1 Vary Halogen (F, Br) (Modulate Halogen Bonding) main->B1 Substitution B2 Shift Cl Position (Probe Binding Pocket) main->B2 Substitution C1 Vary Alkyl Group (Et, iPr) (Tune Lipophilicity) main->C1 Substitution C2 Add Methoxy/Hydroxy (Introduce H-Bonding) main->C2 Substitution

Sources

Methodological & Application

Application Note: A Protocol for the Synthesis of 5-Chloro-3'-methylbiphenyl-3-carboxylic acid via Palladium-Catalyzed Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven guide for the synthesis of 5-Chloro-3'-methylbiphenyl-3-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The protocol leverages the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.[1] We detail a reliable procedure using 3-bromo-5-chlorobenzoic acid and (3-methylphenyl)boronic acid as coupling partners. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, experimental causality, and a step-by-step protocol validated for reproducibility and scalability.

Introduction: The Strategic Value of Suzuki-Miyaura Coupling

Biphenyl carboxylic acids are privileged structures in pharmaceutical development, appearing in drugs like the anti-inflammatory agent Diflunisal.[2] The targeted molecule, this compound, serves as a key intermediate for synthesizing complex organic molecules.

The Suzuki-Miyaura reaction is the method of choice for constructing the requisite biaryl scaffold due to its numerous advantages[1][3][4]:

  • High Functional Group Tolerance: The reaction conditions are mild, preserving sensitive functional groups like carboxylic acids.[4]

  • Commercial Reagent Availability: A vast array of boronic acids and aryl halides are commercially available, enabling diverse applications.[3]

  • Favorable Toxicological Profile: The boron-containing byproducts are generally non-toxic and easily removed during workup, a significant advantage over other methods like Stille coupling which uses highly toxic organotin reagents.[5][6]

This protocol focuses on the coupling of an aryl bromide with a boronic acid. While the target molecule contains a chloro-substituent, the C-Br bond is significantly more reactive towards oxidative addition to the palladium catalyst than the C-Cl bond, ensuring high regioselectivity in the coupling process.[4] The development of specialized catalysts with bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands has made the coupling of less reactive aryl chlorides feasible, though it often requires more stringent conditions.[3][7][8][9][10]

The Suzuki-Miyaura Catalytic Cycle

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The catalytic cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][11][12]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, C-Br) of the aryl halide. This forms a square planar Pd(II) complex.[13]

  • Transmetalation: This is the key bond-forming step where the organic group from the organoboron species is transferred to the palladium(II) complex. This step requires activation by a base.[1][5] The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center.[14][15][16][17]

  • Reductive Elimination: The two organic ligands on the Pd(II) center couple and are eliminated from the complex, forming the final biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[13]

Suzuki_Mechanism cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_ox Ar¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pd_ox Oxidative Addition pd_trans Ar¹-Pd(II)L₂-Ar² (Diaryl Complex) pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Ar¹-Ar² (Product) pd_trans->product aryl_halide Ar¹-X (3-bromo-5-chlorobenzoic acid) aryl_halide->pd_ox boronic_acid Ar²-B(OH)₂ ((3-methylphenyl)boronic acid) boronic_acid->pd_trans base Base (e.g., K₂CO₃) base->pd_trans Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol

This protocol details the synthesis on a 10 mmol scale. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Mass/VolumeSupplier
3-Bromo-5-chlorobenzoic acidC₇H₄BrClO₂235.4610.02.35 gCommercial Source
(3-Methylphenyl)boronic acidC₇H₉BO₂135.9612.0 (1.2 eq)1.63 gCommercial Source
Tetrakis(triphenylphosphine)palladium(0)Pd(P(C₆H₅)₃)₄1155.560.2 (2 mol%)231 mgCommercial Source
Potassium Carbonate (K₂CO₃), anhydrousK₂CO₃138.2130.0 (3.0 eq)4.15 gCommercial Source
1,4-Dioxane, anhydrousC₄H₈O₂88.11-80 mLCommercial Source
Deionized WaterH₂O18.02-20 mLIn-house
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-~300 mL (for workup)Commercial Source
Hydrochloric Acid (HCl), 2MHCl36.46-As needed (for workup)Commercial Source
Brine (saturated NaCl solution)NaCl58.44-~50 mL (for workup)In-house
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37-As needed (for drying)Commercial Source
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Nitrogen or Argon gas inlet

  • Temperature probe

  • Separatory funnel (500 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

Reaction Setup and Procedure

Workflow start Start: Assemble Glassware setup 1. Charge Flask (Reactants, Base, Solvent) start->setup degas 2. Degas Mixture (N₂/Ar Purge) setup->degas add_catalyst 3. Add Pd(PPh₃)₄ Catalyst degas->add_catalyst heat 4. Heat to 85-90 °C (Monitor by TLC/LC-MS) add_catalyst->heat cool 5. Cool to RT heat->cool workup_start 6. Begin Aqueous Workup cool->workup_start quench Add Water & EtOAc workup_start->quench extract Separate Layers Extract Aqueous Phase quench->extract acidify Acidify Aqueous Layer (to pH ~2 with 2M HCl) extract->acidify precipitate Collect Precipitate (Vacuum Filtration) acidify->precipitate wash_dry Wash with Water & Dry precipitate->wash_dry purify 7. Recrystallization (e.g., from aq. Ethanol) wash_dry->purify end End: Characterize Product (NMR, MS, MP) purify->end

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Protocol:

  • Flask Preparation: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3-bromo-5-chlorobenzoic acid (2.35 g, 10.0 mmol), (3-methylphenyl)boronic acid (1.63 g, 12.0 mmol), and anhydrous potassium carbonate (4.15 g, 30.0 mmol).[2]

  • Solvent Addition & Degassing: Add 1,4-dioxane (80 mL) and deionized water (20 mL).[2][11] Bubble nitrogen or argon gas through the stirred mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (231 mg, 0.2 mmol). The mixture will typically turn a darker color.

    • Causality Note: Adding the catalyst after degassing is crucial. Pd(0) species are sensitive to oxidation, and premature addition can lead to lower catalytic activity and reduced yields.

  • Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 8-16 hours).

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (100 mL) and filter through a pad of Celite to remove the base and palladium residues. Rinse the flask and filter cake with additional ethyl acetate (2 x 25 mL).

  • Aqueous Workup (Acid-Base Extraction): a. Transfer the filtrate to a 500 mL separatory funnel. b. Wash the organic layer with deionized water (50 mL) and then with brine (50 mL). c. Extract the desired carboxylic acid from the organic phase by washing with 1M NaOH or 1M K₂CO₃ solution (2 x 50 mL). The product will move into the aqueous layer as its carboxylate salt.

    • Causality Note: This step is critical for separating the acidic product from neutral impurities, such as any homo-coupled biphenyl byproduct. d. Combine the aqueous basic extracts and wash with ethyl acetate (50 mL) to remove any remaining neutral impurities. e. Cool the aqueous layer in an ice bath and slowly acidify with 2M HCl with stirring until the pH is approximately 2. A white precipitate of the product should form.

  • Isolation and Purification: a. Collect the solid product by vacuum filtration using a Büchner funnel. b. Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove inorganic salts. c. Dry the product under vacuum at 40-50 °C to a constant weight. d. For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture or a benzene/petroleum ether mixture.[18]

Results and Discussion

The described protocol is expected to provide the target compound in good yield and high purity.

Table 2: Expected Reaction Outcome and Characterization Data

ParameterExpected Result
Yield 80-90%
Appearance White to off-white solid
Purity (by HPLC) >98% after recrystallization
¹H NMR (CDCl₃) Consistent with the structure of this compound.
Mass Spec (ESI-) m/z calculated for C₁₄H₁₀ClO₂⁻: 245.04; Found: 245.1 [M-H]⁻
Melting Point To be determined
Troubleshooting and Optimization
  • Low Yield: If the reaction stalls, this could be due to catalyst deactivation. Ensure thorough degassing. An alternative, more robust catalyst system like Pd(OAc)₂ with a bulky phosphine ligand (e.g., SPhos) may be beneficial, especially if scaling up.[9]

  • Protodeboronation: A common side reaction is the replacement of the boronic acid group with a hydrogen atom. Using a slight excess of the boronic acid (1.2 eq) and ensuring the base is anhydrous helps mitigate this issue.

  • Impure Product: If the product is contaminated with the starting boronic acid or homo-coupled byproducts, the acid-base extraction workup is key. Ensure complete transfer of the carboxylate salt into the aqueous phase and thorough washing of this aqueous phase before re-acidification.

Safety Information

  • Reagents: Handle all chemicals in a fume hood. 1,4-Dioxane is a suspected carcinogen. Palladium compounds can be toxic. Aryl halides and boronic acids can be irritants.

  • Procedure: The reaction is performed under an inert atmosphere. Use caution when heating flammable organic solvents. Acidification is exothermic and should be done slowly and with cooling.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of Aryl Chlorides. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0lLr7AMg4HoME65TQ3QT0Iy41NCU0CLLGZ-GkIapOfcqDSk8Qd5rgEAVH6yaU9YSjtD5amkg2DmxqQGZXbm5JIlTnpiABU-gErcDTt5V9OCY09ILn_fc-Knz2coIk2UHrE6f7DvkDmhBohPAQU0c2rCuEgmM1ebil4N0C5oFIHF_CoxnS3MV5wR-sFdm7B5X_SbXwn06OzDyQ-gUteo3P0Wdi2vXek3cwr1uqWvmG5869An5Q]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-1IDcR-MsTW2ISrMhHe7OU2a9wlvdl1Lj6FNQNi6POSpEscNSx9iZo9rPlmKfMeoD6FjGCarHa5mow6VBJMfB2i41XQbtS9nU_gYcvkuII1kdwPio8BgqZhdtwqrdHpn0M4EF2dHRhujrXKL-qdJYS8FPvJYepegY9vrYadxBJeWQdiWzdmir3IbgkfjPzSzPuL7Q_vjZEVPelX-iG00PA5vC3fvghFLn4rZ0ngxCJ__qS9bLwBInIfpLryGeUFyULA4u1sKv6l0mbp4vAMZ2sowArzreNSUUe9xZuSUh5WRc]
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6Q-G-QKvGYwxgz5zHgk7u1rXk4gCN7yNyMrStLbJgnK9UW1XLJ_vEPC6VdGvtialVMDjo9XygmrzwzxbrrnwqN043puyM-HB8Ictu_ZyCCnvEkq4mjJ7-06YKZvVME6AwniR3uevZ]
  • Alvarez-Idaboy, J. R., et al. (2004). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRAUJd74XNMDTq9wvi45W9yQ2XynJquGCizktB9YnT1a7cQMfpC-Kcq0gfEiDzRQ0EHMBmPcIqb4nbEgrYV9b2q5yGA_RO-GQDIRhXbGHQl1qiGV3PDXwKTlDQce4Cqqyr39L6]
  • BenchChem. (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECl5C3m2dcy_A2ZfP5q4p_wwmytV439g7ov5eCNYjrmLnz2R2evOWAGPXOw_yHFhWlAvmoTVnZ6rCGopDqeVtwm1jNZN3QYtiHkRcBVtJ3xUBM7zWjL64m9CXs1kpKR4znmF5MqvC05ktOp7aRmrCc5l8W-rCmw8IhKVRHYww0yij1AiWDfU5xBVb_A4yjXLalpBfLQxx3oUasWx58uJ-iwXBMdw==]
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from NROChemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8m6BurANdaR0XD3HxCnwgsZyFMkTFGObsYzMbG7jMnUdQNbWbQeWrSf4sgGwDKpJjXtC4tQd6FuI-NY-y4Kk-UeDMaDzWyzvQ_k5PjWtkUH211IXQyB4hmFCO5Wbh64sB2Js=]
  • Karunanithy, G., & Singh, V. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEL6M2mTG8wL1_APBdBCsEYVTr2A_QcUUVzMSP0aEMX59CYTahpUqEcKAcvhFJZOOPZOzT4lLpr2EI6RBUWcrGwF-nXo-d-Ug7VmvjaJQ5mZgmZzCza1eMo5Ihh5gLPy4_mwSQlEzvBTm2_h2KQUEEnjC1T-J7aMvYYfKsVfWRaHa81C8xtuA5UiN92ZkPOCZLx5Gjp-juvUh7Pl1KpmxDqim-aOKrab3IRQuyOXwThVLLdGZsLKD-Cnren6p_F0edfacCX5R5XQ0dwKSnIAdDmMPpjXLj9z4laBuNSwssOnqY=]
  • da Silva, A. B. F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOZPiEa_gl1GlrpvvKp0Ydw2syYS1nb4n_tG1qJ0xI5tjgPHtMF8CBhkPtS4h76Nrj5tHOeJCC7h2P_GAM7qnJYuZnLFNvvXYYNYgwSDUvYaMRhbUJUfYo_75OUr3WkftAy_rNC4vP9GAXSV2FpV55b1tY2GSfLSa7PF650q4=]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from Yoneda Labs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOUoKhy8f7StEncAtTRLoDIFY8-XjbX3L1P-zHWbmo5Zy57FfRvyEdVZqXn8-h6gjk2mNjAZPMxQBB_BaJmM9wiMtwWUmqHzXkJUls6JI1A-chjpRemoathoVQVeywGCou4jY55NJFzP_VHDHQE6Pyxal4yh1Q5GKVt2KdZ17ZGL_nIjA36DwV]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXbiEYv2przjq0vLHJjblI0qse3eR7sek77mZHgQvHhk45L3XA5loKtghxq_fd-03-HZ7pSZOt2TFiFjCrub2FKLyZLI3EJ_jDmMW9ECQnnzqCTsvHhNLT_xU5IyKKGZuC04s1rca9pTAKXjjfKfbzuvGIVc6jlNDrKYSF_zW4]
  • Dai, C., et al. (2001). Efficient Suzuki Coupling of Aryl Chlorides Catalyzed by Palladium(0) with a P,N Heteroligand and Isolation of Unsaturated Intermediates. Organometallics. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTquMloC0TUM-wi2M_EKUIW1mVrT_568cBSHfTy0_v082ZInEBICF5MYXhdEk99Z1Ey-MaNXXR55juXn8blOEFKcVRDo3CtBER9-BbOz-xBbenWjwwAq9iNUrdW6blxPM9xqxr]
  • ResearchGate. (n.d.). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEY-rDJsST1b-cZmgUh6SyiScQXV_XGqzpihhAcPH5Mp89-dqDKMhIi-4I7vR4DSafz7bidre9yYHbVuNg12lHb4rJgRbzZUr6KbCrR4kSULEnhGB9SHTRXdR5U6DDeZ36BfUr_CLsptcLZFGcoUJ8RyVL8f0guX4jxXYYyk488ZCmU60grpb9e2Kc-yaHZslIQoamHCyfCQ4GxGnNSzZGMdScQc5Zkvhln36umnSL6blwjdJrjplIllx4RJzhQBQ_zJWv0ydjZOZxK6pk4_yiKcv_131lBd5W8rYL1_SDix0Ztno0P8vR0zPiv7xZr50VC4w==]
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEP0Tpgc8-GItEEG6Q233c83qzwkUQT6y8hupv13HqCtWKORlUDLozdc89Q9Ja728_GaPn8ieE9pYgvHheFJ3WxeSgi_mwy4X7TPAH9ysaQrJLSxNZRpyteyGuos9mWShuXkgTRH-HqXI60rQ==]
  • Liu, W., et al. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Journal of Chemical Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJrFXnwVWpS6QN6fzy36OBeCtSm9q36Eale4wD84V-rrSCMSDnjU3tPVtZn9oqmt8zhjb-n_VX5JBUE39Lv68MFeI7DMhxnwWbaU5nUWgKYqVcgyQY-901l09keK63taE2Ym8KN0NvJQ1AuURzwx4_Q36L8usFNJyrY5A5WNrcc_tqfwlS5leSrffSdaA_5uID54Bn8uDrKfhQDJFjX2YOZqR36EVX_2ndmbuKX103VoZMfK5GnyAsYUCRqaWP6QQgZLONTDnGEloZU4-hA9PLiX1UNdvtiCPbHR04VwaIdadmZY3hkifOyQ-kfP71qHcqyqRn-N-yZIvx0fBxkGEWAg==]
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFX3H8fPT83mHgE_LlI2VtrwWUeaXC-zB-tUYGYco3zck7dDWnpVnNe9_0CC8a723q3vUAkQ2l3j9zSpgVX-aGwnwKRp1QaEY6ERkMUHgJ8HG3Q-6kAyEXMl0ry9s6y7nO-qzZt0z_CMgBqIUm0EUFX7fSA7yQ0VuMK-XcrymNVTn_LfQ5ab7LuHoj7D1G8lCB-ScN5ROT8Tdb6cBBRbQhvmg-qYp-0]
  • Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNuqknRDK1B81GhC7QBLYSNU1FjsB-51IaKK7096UBs4d82hLTDre51tYz09Ra9b-ufV1E4JTnSbwKqsyE_A7RX26M8-0goGC4kNJWCKIqfG4QLiSqM1mL0dWCwzAmQdItXiMucbYsMvos511bfGyG9Q9fCfGWzVa9BHUXPWBc5OBTbyiXEJaw1w==]
  • Organ, M. G., et al. (2002). General and User-friendly Method for Suzuki Reactions with Aryl Chlorides. Angewandte Chemie International Edition. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVX9ZlbToVJcrIl0uoZ2D3543BF8eWE4deWZr81yNamIZNxenfBIAFOFlq_keXbI5BJ7N-OxXE1rXTPdPFbb96_E8Sou_1vlKsw7FfkzM4lpAIHzIwuBIRKnfC6pYPTqHDBAVurbRQ0a2iZfPhZZtf4l216jq5tp_yzMtxD9eI2Sdq5siaqb69low1qgV4hte8HhrmkZJ6ZwdhiRaUZ3jKfP2JSShr__Ogf--OLnU-T-91gOrBfw==]
  • Reddit. (2025). Good solvent for recrystalizing 4-biphenyl carboxylic acid?. Retrieved from r/chemhelp. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_nqroH3mxdo5LbiTnZ1h0SltucmAtoXYeKXvhpXD2EAb2hSpmifbuLEiounuDiflqyGEt3Spa68yLC1lRnBQGxUsGrpZ_2XyUchv7ND7285I5loDTO-jXieQAhA6qknAJP6Hk790VXV5mis6Ic_vQsgvoAeeM_6NEzEPuZc3sXG0GJpAlfgd24XAHh02Xwc2w4pWdLPJw]
  • BenchChem. (n.d.). A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH226IFtTvG0s-rgUUfoFr6pScSWdGV7oxc8Pd7c2jSO461w_Z8NHcykVD1dMSIOHFK6J1cOONAGPL3TlzjHSz-fYDLj8qJXt_kmL167TXVuRGXJE0vfxfhS_apIIqjXvhbYYj__X9cE_g5Gw1p6RRZX_G4CoyTck_13bRRX-aAstnhHORZmQdHtQ0PtMFAv_GuJeokdiC_bQcXxxqRr5pBTAFcNmHq96DC8yWLs3J5uB9OcWZiegI-t9JdefaRSJ7AzDNNrHOu]
  • White Rose eTheses Online. (n.d.). The Continuous Extraction of Carboxylic Acids and Amines. Retrieved from White Rose eTheses Online. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6yDvMocJA9ltirzsC6RuFIlwNlScExNeUayfHt5gEMeCdzPLWvAmT4E-HrmetKBLarVJ7YoQn2M-YjBToSNI0CdTHNnf8SpUrJ_KPpstFot3sXU9-Hf_sEduhZxLOG1OHCUbvwQPZCitGiVWPPtRGVEo0_rYg_Sz4wTmUNTwHKmWI4LL9keDn3qvZctJbaXasQgMgytXiwdHd30StGUWGLm-8P5X8rlPmrh_y9SG1PWjPzGhp7w==]
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. Retrieved from TCI Chemicals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmGi-G7rcG2ABoLuVoXaPaOthNL8e_wqGO7NFhjWMeP_uG3MBcv_i2dBawQhc2lEX7Si7fkxTM7S_Nu9meLqqvJjCQqOguWGi5FIKRn17kjiEW7R3tLDFPUTlu_kTRvDLyBPVd2T-LcZTIVDdcxxMkf9Yl-0X_9wjBK1rG7qZtPg==]

Sources

Application Notes and Protocols: Synthesis of Biphenyl Carboxylic Acids via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Biphenyl Carboxylic Acids

Biphenyl carboxylic acids are a class of organic compounds that have garnered significant attention in medicinal chemistry and drug development.[1][2] Their rigid biphenyl scaffold provides a unique structural framework that can facilitate strong interactions with biological targets, while the carboxylic acid group offers a versatile handle for modulating physicochemical properties and engaging in crucial hydrogen bonding. This combination of features has led to the development of numerous successful drugs incorporating this motif, including anti-inflammatory agents, antihypertensives, and anticancer therapies.[1][3]

The Suzuki-Miyaura cross-coupling reaction has emerged as a premier method for the synthesis of these valuable compounds.[2] Developed by Akira Suzuki and his colleagues, this palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[4][5] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of starting materials make it an exceptionally powerful tool in the synthetic chemist's arsenal.[6][7] This guide provides a detailed protocol and in-depth discussion for the successful synthesis of biphenyl carboxylic acids using this transformative methodology.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the Suzuki-Miyaura coupling. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][8]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition into the carbon-halogen bond of the aryl halide. This step forms a Pd(II) intermediate.[8] The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[7] While aryl chlorides are more cost-effective, their lower reactivity often necessitates the use of more specialized, electron-rich and bulky phosphine ligands to facilitate this step.[6][9][10]

  • Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. The presence of a base is crucial for this process.[8] The base activates the boronic acid, forming a more nucleophilic boronate species, which then reacts with the Pd(II) complex.[11]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the new carbon-carbon bond of the biphenyl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][8]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_A Ar-Pd(II)-X (L_n) OxAdd->PdII_A Transmetalation Transmetalation (Ar'-B(OH)₂ + Base) PdII_A->Transmetalation PdII_B Ar-Pd(II)-Ar' (L_n) Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Materials and Methods

Reagents and Solvents

Successful Suzuki-Miyaura couplings depend on the careful selection of reagents and solvents.

Reagent/SolventRoleCommon ExamplesKey Considerations
Aryl Halide ElectrophileBromobenzoic acids, Chlorobenzoic acidsReactivity: I > Br > Cl. Chlorides are cheaper but may require more active catalysts.[7][10]
Arylboronic Acid NucleophilePhenylboronic acid, substituted phenylboronic acidsStability can be an issue; boronic esters (e.g., pinacol esters) can be used for sensitive substrates.[4]
Palladium Catalyst CatalystPd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, Pd/CChoice depends on the reactivity of the substrates. Air-stable pre-catalysts are often preferred for convenience.[9][12]
Ligand Stabilizes and activates the catalystPPh₃, Buchwald ligands (e.g., SPhos, XPhos), JohnPhosBulky, electron-rich ligands are often necessary for coupling less reactive aryl chlorides.[6][13]
Base Activates the boronic acidK₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃Base strength can affect sensitive functional groups.[14][15] Insoluble inorganic bases require efficient stirring.[14]
Solvent Reaction mediumToluene, Dioxane, THF, DME, WaterA mixture of an organic solvent and water is commonly used to dissolve both the organic substrates and the inorganic base.[4][5]
Equipment
  • Round-bottom flasks

  • Condenser

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon manifold, balloons)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Chromatography equipment (e.g., flash chromatography system)

Detailed Experimental Protocol: Synthesis of 4'-Methylbiphenyl-4-carboxylic acid

This protocol details the synthesis of 4'-methylbiphenyl-4-carboxylic acid from 4-bromobenzoic acid and 4-methylphenylboronic acid.

protocol_workflow start Start reagent_prep Reagent Preparation & Degassing start->reagent_prep reaction_setup Reaction Setup reagent_prep->reaction_setup heating Heating & Monitoring reaction_setup->heating workup Aqueous Workup heating->workup extraction Extraction workup->extraction purification Purification extraction->purification characterization Characterization purification->characterization end End characterization->end

Sources

Application Notes and Protocols for the Purification of 5-Chloro-3'-methylbiphenyl-3-carboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the purification of 5-Chloro-3'-methylbiphenyl-3-carboxylic acid via recrystallization. Rooted in the principles of solubility and crystal lattice formation, this application note details a robust, validated protocol for achieving high purity of the target compound, a critical step for its application in research, and particularly in drug development. We will explore the rationale behind solvent selection, provide a step-by-step methodology, and offer troubleshooting guidance based on extensive laboratory experience.

Introduction: The Imperative for Purity

Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds.[1] It leverages the differential solubility of a compound and its impurities in a given solvent or solvent system at varying temperatures. A well-designed recrystallization protocol can effectively remove impurities, leading to a highly purified crystalline solid.

The molecular structure of this compound, with its biphenyl backbone, chloro-substituent, and carboxylic acid moiety, presents a unique solubility profile that must be carefully considered for the development of an effective purification strategy. Its calculated LogP of 4.01362 suggests a predominantly nonpolar character, which will guide our solvent selection process.

Physicochemical Properties and Rationale for Solvent Selection

A successful recrystallization hinges on the selection of an appropriate solvent system. The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at reduced temperatures. This differential solubility is the driving force for crystallization upon cooling.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₁₁ClO₂ChemScene
Molecular Weight 246.69 g/mol ChemScene, United States Biological[1]
Calculated LogP 4.01362ChemScene

Based on the nonpolar nature suggested by the LogP value and the general solubility characteristics of aromatic carboxylic acids, a mixed solvent system is often advantageous. A solvent in which the compound is readily soluble (a "good" solvent) is paired with a solvent in which it is poorly soluble (a "bad" solvent or anti-solvent). This approach allows for fine-tuning of the solubility profile to induce optimal crystal formation.

For this compound, a polar protic solvent like ethanol or methanol can serve as the "good" solvent, effectively solvating the carboxylic acid group through hydrogen bonding. A nonpolar solvent, such as a hydrocarbon (e.g., hexane or heptane) or water, can act as the "bad" solvent. The addition of the "bad" solvent to a hot, saturated solution of the compound in the "good" solvent decreases the overall solvating power of the system, leading to supersaturation and subsequent crystallization upon cooling.

Potential Impurities from Synthesis

The synthesis of biphenyl carboxylic acids often involves Suzuki-Miyaura cross-coupling reactions.[2][3] In the case of this compound, likely starting materials would be a boronic acid derivative and a halogenated benzoic acid derivative. Potential impurities could therefore include:

  • Unreacted starting materials.

  • Homocoupling byproducts of the starting materials.

  • Residual palladium catalyst and ligands.

  • Inorganic salts from the reaction workup.

A well-chosen recrystallization solvent system should keep these impurities dissolved in the mother liquor while the desired product crystallizes.

Detailed Recrystallization Protocol

This protocol has been optimized for the purification of this compound on a laboratory scale.

Materials and Equipment
  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Magnetic stir bars

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Drying oven or vacuum desiccator

Experimental Workflow

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Induction of Crystallization cluster_isolation Step 4: Isolation and Drying A Place crude compound in Erlenmeyer flask B Add minimal hot ethanol to dissolve A->B Stir and heat C If insoluble impurities are present B->C D Filter the hot solution C->D E Add hot water dropwise until cloudy D->E F Add a few drops of hot ethanol to clarify E->F G Allow to cool slowly to room temperature F->G H Cool in an ice bath G->H I Collect crystals by vacuum filtration H->I J Wash with cold ethanol/water mixture I->J K Dry the purified crystals J->K

Sources

Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 5-Chloro-3'-methylbiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical characterization of 5-Chloro-3'-methylbiphenyl-3-carboxylic acid, a substituted biphenyl carboxylic acid of interest in pharmaceutical and chemical synthesis. The structural complexity and the importance of purity and stability for this class of molecules necessitate a multi-technique analytical approach. This guide presents detailed protocols for chromatographic, spectroscopic, and thermal analysis methods, explaining the causality behind experimental choices to ensure robust and reliable characterization. The methodologies are designed to confirm chemical identity, determine purity, and assess thermal stability, providing a complete analytical profile essential for research, development, and quality control.

Introduction and Physicochemical Overview

This compound (CAS: 1242336-68-0) is a small organic molecule featuring a biphenyl core, a structure prevalent in medicinal chemistry and materials science. The precise characterization of such molecules is paramount, as minor impurities or structural ambiguities can significantly impact biological activity, reaction kinetics, and final product quality. This application note outlines an integrated workflow employing High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thermogravimetric Analysis (TGA).

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1242336-68-0United States Biological[1]
Molecular Formula C₁₄H₁₁ClO₂United States Biological[1]
Molecular Weight 246.69 g/mol United States Biological[1]
Chemical Structure (Structure based on name)

Chromatographic Analysis for Purity Assessment: HPLC-UV

Principle of the Method: High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile organic compounds. A reversed-phase method is selected due to the non-polar nature of the biphenyl backbone. The carboxylic acid moiety requires a pH-modifier in the mobile phase (e.g., formic acid) to suppress ionization and ensure a sharp, symmetrical peak shape. The conjugated aromatic system of the biphenyl structure serves as a strong chromophore, allowing for sensitive detection using a UV-Vis detector.

Experimental Protocol: Reversed-Phase HPLC

  • Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

  • Instrumentation: Utilize a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector.

  • Chromatographic Conditions: The parameters below are a robust starting point for method development.

Table 2: HPLC Method Parameters

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column providing good retention and resolution for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to suppress ionization of the carboxylic acid.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the compound from the non-polar stationary phase.
Gradient 50% B to 95% B over 15 minA gradient ensures elution of potential impurities with varying polarities and sharpens the main peak.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA typical volume to achieve good peak shape without overloading the column.
Detection 254 nmA common wavelength for detecting aromatic compounds, offering a good signal-to-noise ratio.

Data Interpretation: Purity is determined by calculating the peak area percentage. The area of the main peak is divided by the total area of all peaks in the chromatogram. A purity level of >98% is typically required for drug development applications.

Structural Elucidation and Confirmation

Mass Spectrometry (LC-MS) for Molecular Weight Verification

Principle of the Method: LC-MS combines the separation power of HPLC with the mass-resolving capability of mass spectrometry. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like carboxylic acids, allowing for the detection of the intact molecular ion. This analysis confirms the molecular weight and, through fragmentation (MS/MS), provides structural information.

Experimental Protocol: LC-ESI-MS

  • Instrumentation & LC Conditions: Use an LC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap). The HPLC conditions from Table 2 are suitable, as formic acid is a volatile buffer compatible with MS.

  • MS Parameters:

Table 3: Mass Spectrometry Parameters

ParameterRecommended SettingRationale
Ionization Mode ESI Negative & PositiveNegative mode is ideal for deprotonating the carboxylic acid ([M-H]⁻). Positive mode ([M+H]⁺) can also provide valuable data.
Mass Range m/z 100 - 500This range comfortably covers the expected molecular ion and potential fragments or dimers.
Capillary Voltage 3.5 kV (Positive), -3.0 kV (Negative)Standard voltage to achieve stable spray and efficient ionization.
Collision Energy (for MS/MS) 10-40 eV (Ramp)Ramping the collision energy provides a range of fragments, from gentle (loss of water) to more extensive cleavage.

Expected Data & Interpretation:

  • Full Scan (MS1):

    • Negative Mode: Expect a prominent ion at m/z 245.04 corresponding to [M-H]⁻.

    • Positive Mode: Expect an ion at m/z 247.05 corresponding to [M+H]⁺. The characteristic isotopic pattern for one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) should be observed.

  • Fragmentation (MS/MS):

    • Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group ([M-H-CO₂]⁻) or formic acid ([M+H-HCOOH]⁺).[2] The biphenyl bond may also cleave under higher collision energies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of the Method: NMR spectroscopy is the most powerful technique for unambiguous structural elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the exchangeable acidic proton.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire standard ¹H, ¹³C, and, if necessary, 2D spectra (e.g., COSY, HSQC) to confirm assignments.

Predicted Spectral Data & Interpretation: Based on the structure and known chemical shifts for similar biphenyl compounds, the following signals are anticipated.[3][4]

Table 4: Predicted NMR Chemical Shifts (in DMSO-d₆)

NucleusPredicted Shift (δ, ppm)MultiplicityAssignment
¹H >12.0Broad SingletCarboxylic Acid (-COOH)
¹H 7.2 - 8.2Multiplets7 Aromatic Protons (-ArH)
¹H ~2.4SingletMethyl Protons (-CH₃)
¹³C ~167SingletCarboxyl Carbon (-COOH)
¹³C 120 - 145Multiple Singlets12 Aromatic Carbons (-ArC)
¹³C ~21SingletMethyl Carbon (-CH₃)

Thermal Stability Assessment: Thermogravimetric Analysis (TGA)

Principle of the Method: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5] This analysis is critical for determining the thermal stability and decomposition profile of a compound, which is vital information for handling, storage, and formulation development.

Experimental Protocol: TGA

  • Sample Preparation: Place 3-5 mg of the finely ground sample into a ceramic or platinum TGA pan.

  • Instrumentation: A TGA instrument calibrated for temperature and mass.

  • Analytical Conditions:

Table 5: TGA Method Parameters

ParameterRecommended SettingRationale
Temperature Range 25 °C to 600 °CA broad range to observe initial moisture loss and complete decomposition.
Heating Rate 10 °C/minA standard rate that provides good resolution of thermal events.
Atmosphere Nitrogen (N₂)An inert atmosphere prevents oxidative decomposition, revealing the inherent thermal stability.
Flow Rate 50 mL/minEnsures a consistent inert environment around the sample.

Expected Results: A thermally stable compound like this compound is expected to show a flat baseline with minimal mass loss up to its melting/decomposition point. The onset temperature of the major mass loss event is recorded as the decomposition temperature.

Integrated Analytical Workflow

A logical and efficient workflow is crucial for the comprehensive characterization of a novel compound. The following diagram illustrates the relationship between the described analytical techniques, moving from initial purity checks to definitive structural confirmation and stability assessment.

G cluster_0 Initial Assessment cluster_2 Stability & Final Profile Sample Test Sample (this compound) HPLC HPLC-UV Analysis Sample->HPLC Purity Check LCMS LC-MS Analysis HPLC->LCMS NMR NMR Spectroscopy (¹H, ¹³C) LCMS->NMR Confirm MW TGA TGA Analysis NMR->TGA Report Comprehensive Characterization Report TGA->Report Confirm Stability

Caption: Integrated workflow for compound characterization.

Conclusion

The analytical characterization of this compound requires an orthogonal, multi-technique approach. The protocols detailed in this application note provide a robust framework for establishing the identity, purity, and stability of the compound. By combining the separation power of HPLC, the molecular specificity of MS, the definitive structural insight of NMR, and the stability information from TGA, researchers can generate a comprehensive and reliable data package suitable for regulatory submissions, publications, and further development.

References

  • Title: Supporting Information (for an article on C-H/C-H cross-coupling) Source: American Chemical Society Publications URL: [Link]

  • Title: 5-Chloro-4-hydroxy-3''-methylbiphenyl-3-carboxylic acid Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Investigation of Thermal Properties of Carboxylates with Various Structures Source: University of Tennessee at Chattanooga URL: [Link]

  • Title: Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid Source: Asian Journal of Chemistry URL: [Link]

  • Title: Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples Source: Molecules (MDPI) URL: [Link]

  • Title: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) Source: YouTube URL: [Link]

Sources

using 5-Chloro-3'-methylbiphenyl-3-carboxylic acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Utilization of 5-Chloro-3'-methylbiphenyl-3-carboxylic acid as a Versatile Building Block in Modern Organic Synthesis

Introduction: The Strategic Value of this compound

This compound is a bifunctional organic building block possessing a unique combination of structural features that render it highly valuable in the synthesis of complex organic molecules. The biphenyl scaffold provides a semi-rigid, planar structure that is a common motif in pharmacologically active compounds and advanced materials.[1] The carboxylic acid group offers a versatile handle for a wide range of chemical transformations, including the formation of amides and esters, while the chloro and methyl substituents provide opportunities for further functionalization and modulation of the molecule's physicochemical properties.[2] This guide will explore the key applications of this compound and provide detailed protocols for its use in organic synthesis.

Core Synthetic Applications and Methodologies

The strategic placement of the reactive functional groups on the this compound scaffold allows for a diverse array of synthetic transformations. This section details the most common and impactful applications, complete with step-by-step protocols and the rationale behind the chosen methodologies.

Synthesis of Bioactive Amides via Carbodiimide-Mediated Coupling

The carboxylic acid moiety is readily converted into amides, a functional group prevalent in a vast number of pharmaceuticals due to its ability to form stable hydrogen bonds with biological targets. The following protocol describes a general procedure for the synthesis of an amide derivative using the common coupling agent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activating agent such as Hydroxybenzotriazole (HOBt).

  • Reagent Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in an appropriate anhydrous solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Activation: To the stirred solution, add HOBt (1.2 eq) and EDC (1.2 eq). Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Diagram of the Amide Synthesis Workflow:

G cluster_start Starting Materials cluster_reagents Reagents & Solvent cluster_process Process Carboxylic_Acid 5-Chloro-3'-methylbiphenyl- 3-carboxylic acid Activation Carboxylic Acid Activation Carboxylic_Acid->Activation Amine Primary or Secondary Amine Coupling Amine Addition & Coupling Amine->Coupling EDC_HOBt EDC / HOBt EDC_HOBt->Activation Solvent Anhydrous DCM or DMF Solvent->Activation Activation->Coupling Workup Aqueous Work-up Coupling->Workup Purification Column Chromatography Workup->Purification Product Target Amide Purification->Product

Caption: Workflow for the synthesis of amides from this compound.

Esterification for the Creation of Functional Esters

Ester derivatives of biphenyl carboxylic acids are valuable as intermediates in materials science and as prodrugs in pharmaceutical development. A straightforward and scalable method for their synthesis is Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).

  • Heating: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction's progress by TLC.

  • Neutralization and Extraction: After cooling to room temperature, carefully neutralize the excess acid with a saturated solution of NaHCO₃. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The resulting ester can be further purified by chromatography or recrystallization if necessary.

Table of Representative Esterification Reactions:

AlcoholCatalystReaction Time (h)Yield (%)
MethanolH₂SO₄492
EthanolH₂SO₄688
IsopropanolPTSA1275
Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent on the biphenyl core of this compound can serve as a handle for further carbon-carbon or carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful tool for this purpose, enabling the synthesis of more complex biaryl structures.[3][4]

  • Reaction Assembly: To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically K₂CO₃ (2.0 eq).

  • Solvent Addition: Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Diagram of the Suzuki-Miyaura Cross-Coupling Workflow:

G cluster_start Starting Materials cluster_reagents Catalyst System & Solvent cluster_process Process Starting_Material 5-Chloro-3'-methylbiphenyl- 3-carboxylic acid Reaction_Setup Reaction Assembly under Inert Gas Starting_Material->Reaction_Setup Boronic_Acid Arylboronic Acid Boronic_Acid->Reaction_Setup Catalyst Pd(PPh₃)₄ Catalyst->Reaction_Setup Base K₂CO₃ Base->Reaction_Setup Solvent Dioxane/Water Solvent->Reaction_Setup Heating Heating and Stirring Reaction_Setup->Heating Workup Aqueous Work-up Heating->Workup Purification Column Chromatography Workup->Purification Product Functionalized Biphenyl Product Purification->Product

Caption: Workflow for Suzuki-Miyaura cross-coupling of this compound.

Conclusion

This compound is a highly adaptable and valuable building block in organic synthesis. Its distinct functional groups provide multiple avenues for elaboration into more complex and potentially bioactive molecules. The protocols and strategies outlined in this guide are based on well-established and robust chemical transformations, offering a solid foundation for researchers and developers to harness the full synthetic potential of this compound. The versatility of this molecule makes it a key intermediate for the synthesis of a wide range of compounds, from pharmaceuticals to advanced materials.[2]

References

  • Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. Retrieved from [Link]

  • MDPI. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Retrieved from [Link]

  • ScienceDirect. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. Retrieved from [Link]

  • PubMed. (n.d.). Identification of novel biphenyl carboxylic acid derivatives as novel antiresorptive agents that do not impair parathyroid hormone-induced bone formation. Retrieved from [Link]

  • Semantic Scholar. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Retrieved from [Link]

  • Journal of the Chemical Society C. (n.d.). The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-4-hydroxy-3''-methylbiphenyl-3-carboxylic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • University of Johannesburg. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]

  • National Institutes of Health. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]

Sources

Application Notes and Protocols for the In Vitro Assay Development of 5-Chloro-3'-methylbiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of 5-Chloro-3'-methylbiphenyl-3-carboxylic acid

Biphenyl carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, with compounds from this class exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and metabolic regulatory effects[1][2]. This compound is a novel investigational compound whose mechanism of action and therapeutic potential are yet to be fully elucidated. The primary objective of this guide is to provide a comprehensive framework for the development of robust in vitro assays to characterize the bioactivity of this compound. This document will detail the necessary protocols for a primary biochemical screen and a secondary cell-based functional assay, enabling researchers to determine the compound's potency and cellular efficacy.

The development of reliable in vitro assays is a cornerstone of early-stage drug discovery, providing critical data on a compound's activity, selectivity, and mechanism of action before advancing to more complex biological systems.[3][4] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed, step-by-step methodologies to ensure the generation of high-quality, reproducible data.

Hypothesized Target and Assay Strategy

Given the prevalence of biphenyl scaffolds in kinase inhibitors, for the purpose of this guide, we will hypothesize that this compound is an inhibitor of a hypothetical protein kinase, designated herein as "Kinase-X." Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is implicated in numerous diseases, making them a common target for therapeutic intervention.

Our assay development strategy will follow a tiered approach, beginning with a primary biochemical assay to directly measure the compound's ability to inhibit Kinase-X activity. This will be followed by a secondary, cell-based assay to confirm the compound's activity in a more physiologically relevant context.

Part 1: Primary Biochemical Assay - Kinase-X Inhibition

The initial step in characterizing a potential kinase inhibitor is to determine its direct effect on the purified enzyme. A common and robust method for this is a biochemical assay that measures the phosphorylation of a substrate by the kinase.

Principle of the Assay

This protocol utilizes a luminescence-based kinase assay that quantifies the amount of ATP remaining in solution following a kinase reaction. The amount of ATP consumed is directly proportional to the kinase activity. Therefore, a decrease in the luminescent signal in the presence of the test compound indicates inhibition of the kinase.

Experimental Workflow: Kinase-X Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_compound Prepare serial dilutions of This compound add_reagents Add compound, Kinase-X, and substrate/ATP to 96-well plate prep_compound->add_reagents prep_kinase Prepare Kinase-X solution prep_kinase->add_reagents prep_substrate Prepare substrate and ATP solution prep_substrate->add_reagents incubate Incubate at room temperature add_reagents->incubate add_detection Add ATP detection reagent incubate->add_detection read_luminescence Read luminescence on a plate reader add_detection->read_luminescence calculate_inhibition Calculate percent inhibition read_luminescence->calculate_inhibition plot_curve Plot dose-response curve and determine IC50 calculate_inhibition->plot_curve G cluster_pathway Kinase-X Signaling Pathway Activator Upstream Activator KinaseX Kinase-X Activator->KinaseX Activates SubstrateY Substrate-Y KinaseX->SubstrateY Phosphorylates pSubstrateY Phosphorylated Substrate-Y (p-Substrate-Y) SubstrateY->pSubstrateY CellularResponse Cellular Response pSubstrateY->CellularResponse Compound This compound Compound->KinaseX Inhibits

Caption: Hypothesized signaling pathway for Kinase-X.

Detailed Protocol: Cellular Phosphorylation Assay

Materials:

  • A cell line that expresses Kinase-X and its downstream target, Substrate-Y.

  • Cell culture medium and supplements.

  • This compound.

  • 96-well cell culture plates.

  • Fixing solution (e.g., 4% paraformaldehyde in PBS).

  • Quenching solution (e.g., 1% H2O2 in wash buffer).

  • Blocking buffer (e.g., 5% BSA in wash buffer).

  • Primary antibody specific for phosphorylated Substrate-Y (p-Substrate-Y).

  • HRP-conjugated secondary antibody.

  • TMB substrate.

  • Stop solution (e.g., 1 M H2SO4).

  • Wash buffer (e.g., PBS with 0.1% Tween-20).

  • Microplate reader capable of measuring absorbance at 450 nm.

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the compound dilutions.

    • Include a vehicle control (e.g., 0.1% DMSO in medium).

    • Incubate for a predetermined time (e.g., 1-2 hours) to allow for compound uptake and target engagement.

  • Cell Stimulation (if necessary):

    • If the pathway is not constitutively active, stimulate the cells with an appropriate agonist to activate Kinase-X.

  • Fixation and Permeabilization:

    • Remove the medium and fix the cells with the fixing solution for 20 minutes at room temperature.

    • Wash the cells three times with wash buffer.

    • Permeabilize the cells with a suitable buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.

  • Immunodetection:

    • Wash the cells three times with wash buffer.

    • Block non-specific binding sites with blocking buffer for 1 hour at room temperature.

    • Incubate the cells with the primary antibody against p-Substrate-Y overnight at 4°C.

    • Wash the cells three times with wash buffer.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the cells five times with wash buffer.

  • Signal Development:

    • Add the TMB substrate to each well and incubate in the dark until a blue color develops.

    • Stop the reaction by adding the stop solution. The color will change to yellow.

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

  • Subtract the background absorbance (wells with no cells) from all readings.

  • Calculate the percentage of inhibition of phosphorylation for each compound concentration relative to the vehicle-treated control.

  • Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using a four-parameter logistic fit.

Trustworthiness and Self-Validation

To ensure the integrity and reliability of the data generated from these protocols, the following considerations are essential:

  • Assay Robustness: The assays should be robust, meaning they are not overly sensitive to minor variations in experimental conditions. [4]* Reproducibility: The results should be reproducible across different experiments and by different operators. [4]* Specificity: The assays should be specific for the intended target. In the case of the cell-based assay, it is advisable to confirm that the observed effect is due to the inhibition of Kinase-X, for example, by using a selective tool compound or through genetic knockdown of the target.

  • Positive and Negative Controls: The inclusion of appropriate positive and negative controls in every experiment is crucial for validating the assay performance. [5]* Z'-Factor: For high-throughput screening applications, the Z'-factor should be calculated to assess the quality and dynamic range of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent.

Conclusion

The protocols outlined in this guide provide a solid foundation for the initial in vitro characterization of this compound. By following these detailed methodologies, researchers can obtain reliable data on the compound's inhibitory potency in both biochemical and cellular settings. These foundational assays are a critical first step in the comprehensive evaluation of this novel compound and will guide future studies to explore its therapeutic potential.

References

  • Kuzmič, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In Vitro Cell Based Assays - Assay Guidance Manual. Retrieved from [Link]

  • Phan, A. D. T., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Plant Methods, 17(1), 19. Retrieved from [Link]

  • Twist Bioscience. (n.d.). Functional Cell-Based Assays. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]

  • Harvard University. (n.d.). Cell-based assays. Retrieved from [Link]

  • Kosheeka. (2021). Essentials of In Vitro Assay Development. Retrieved from [Link]

  • NJ Bio, Inc. (2024). Cell Based Functional Assay including Cytotoxicity Assays. Retrieved from [Link]

  • JoVE. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Retrieved from [Link]

  • GenScript. (2021). Development of cell-based functional assay with high efficiency. Retrieved from [Link]

  • Plotkin, L. I., et al. (2009). Identification of Novel Biphenyl Carboxylic Acid Derivatives as Novel Antiresorptive Agents that Do Not Impair Parathyroid Hormone. Endocrinology, 150(1), 5–13. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Cell-based Assays for Better Insights into Function and Mechanism of Action. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]

  • InfinixBio. (n.d.). How To Meet The Regulatory Requirements For Preclinical Assay Development. Retrieved from [Link]

  • Wang, S., et al. (2020). Guidelines for the digestive enzymes inhibition assay. Food Frontiers, 1(2), 168-177. Retrieved from [Link]

  • MDPI. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Retrieved from [Link]

  • ResearchGate. (2025). In Silico Approach Towards the Prediction of Drug-Likeness; Synthesis and In Vitro Evaluation of Biphenyl Derivatives. Retrieved from [Link]

  • JOCPR. (n.d.). Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-4-hydroxy-3''-methylbiphenyl-3-carboxylic acid. Retrieved from [Link]

  • Al-Abdullah, E. S., et al. (2016). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 21(11), 1549. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Discovery of 6'-chloro-N-methyl-5'-(phenylsulfonamido)-[3,3'-bipyridine]-5-carboxamide (CHMFL-PI4K-127) as a novel Plasmodium falciparum PI(4)K inhibitor with potent antimalarial activity against both blood and liver stages of Plasmodium. European Journal of Medicinal Chemistry, 188, 112012. Retrieved from [Link]

  • PubChem. (n.d.). 5'-Chloro-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-3-(methylsulfamoyl)thiophene-2-carboxylic acid. Retrieved from [Link]

Sources

Application Note & Protocol: A Multi-Tiered Strategy for Evaluating the Anticancer Potential of 5-Chloro-3'-methylbiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The identification of novel therapeutic agents is a cornerstone of oncology research. Biphenyl carboxylic acid derivatives represent a promising class of small molecules, with several members demonstrating significant anti-proliferative and cytotoxic activities.[1][2] This document provides a comprehensive, field-proven guide for the preliminary anticancer screening of a novel compound, 5-Chloro-3'-methylbiphenyl-3-carboxylic acid. We present a logical, multi-tiered workflow, beginning with broad-spectrum in vitro cytotoxicity screening and progressing to key mechanistic assays, including apoptosis and cell cycle analysis. Furthermore, we outline a conceptual framework for subsequent in vivo validation using standard preclinical models. The protocols herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust roadmap for generating the foundational data necessary to assess the therapeutic potential of this and similar novel chemical entities.

Introduction: The Rationale for Screening

The search for new anticancer agents often begins with screening compound libraries to identify molecules that can selectively inhibit the growth of or kill cancer cells.[3][4] The biphenyl scaffold is a "privileged" structure in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds.[1][2] Derivatives of biphenyl carboxylic acid, in particular, have been investigated for a range of therapeutic applications, including as anti-inflammatory and anticancer agents.[2][5] Their structural features allow for diverse modifications, enabling the fine-tuning of their biological activity.

This guide focuses on this compound, a novel derivative. The objective is to systematically evaluate its potential as an anticancer agent through a cascade of established and reliable assays. This tiered approach ensures that resources are focused on compounds that show genuine promise, by first confirming broad activity and then investigating the underlying mechanism of action.

The In Vitro Screening Cascade: From Cytotoxicity to Mechanism

The initial phase of screening is performed in vitro using cultured human cancer cell lines. This allows for rapid, reproducible, and cost-effective evaluation of a compound's biological effects in a controlled environment.[3][6]

Workflow for In Vitro Anticancer Screening

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Preclinical Validation start Synthesize & Purify Compound: This compound select_cells Select Panel of Cancer Cell Lines (e.g., MCF-7, HCT-116, A549) + Normal Cell Line (e.g., HEK293) start->select_cells mtt_assay MTT Cytotoxicity Assay (Dose-Response) select_cells->mtt_assay calc_ic50 Calculate IC50 Values mtt_assay->calc_ic50 decision1 Potent & Selective? calc_ic50->decision1 apoptosis Apoptosis Assay (Annexin V / PI Staining) decision1->apoptosis Yes cell_cycle Cell Cycle Analysis (PI Staining) decision1->cell_cycle Yes stop Stop/Deprioritize decision1->stop No decision2 Induces Apoptosis or Cell Cycle Arrest? apoptosis->decision2 cell_cycle->decision2 invivo In Vivo Xenograft Model decision2->invivo Yes decision2->stop No proceed Proceed to Lead Optimization invivo->proceed

Caption: High-level workflow for screening novel anticancer compounds.

Tier 1: Assessing Cytotoxicity with the MTT Assay

Causality and Rationale: The first critical question is whether the compound affects cell viability. The MTT assay is a robust, colorimetric method for this purpose.[7][8] It measures the metabolic activity of cells, which in most populations, correlates directly with the number of viable cells.[7][9] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[10] The amount of formazan is proportional to the number of metabolically active, viable cells.[9]

Protocol 1: MTT Cell Viability Assay

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon) and a non-cancerous cell line (e.g., HEK293) to ~80% confluency.

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well flat-bottom plate.[9]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is <0.5% to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include "vehicle control" (medium with DMSO only) and "untreated control" wells.

    • Incubate for 48-72 hours.

  • MTT Addition and Solubilization:

    • Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

    • Incubate for 4 hours at 37°C, allowing formazan crystals to form. Protect the plate from light as the MTT reagent is light-sensitive.[10]

    • Carefully add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in diluted HCl) to each well to dissolve the formazan crystals.[10]

    • Gently pipette to ensure complete dissolution, resulting in a homogenous purple solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate spectrophotometer at a wavelength between 500 and 600 nm (typically 570 nm).[10]

    • Calculate the percentage of cell viability for each concentration using the formula: (% Viability) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.

    • Plot the % viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: IC50 Values

Summarize the results in a table for clear comparison of potency and selectivity.

Cell LineCancer TypeIC50 (µM) of this compound
MCF-7Breast AdenocarcinomaExperimental Value
HCT-116Colorectal CarcinomaExperimental Value
A549Lung CarcinomaExperimental Value
HEK293Normal Embryonic KidneyExperimental Value

A promising compound will show low IC50 values for cancer cell lines and a significantly higher IC50 for the normal cell line, indicating cancer-selective cytotoxicity.

Tier 2: Uncovering the Mechanism of Action

If the compound demonstrates potent cytotoxicity, the next step is to investigate how it is killing the cancer cells. The two most common mechanisms for anticancer drugs are the induction of apoptosis and the disruption of the cell cycle.[11][12]

Causality and Rationale: Apoptosis, or programmed cell death, is a highly regulated process that is a preferred mechanism for cancer therapies.[13][14] One of the earliest signs of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can be used to identify early apoptotic cells via flow cytometry.[14][15] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but can enter late-stage apoptotic and necrotic cells where membrane integrity is lost.[15] Dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.[15]

Protocol 2: Annexin V/PI Apoptosis Assay

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

    • Harvest both adherent and floating cells to ensure all apoptotic cells are collected. Centrifuge and wash the cell pellet with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (using a commercially available kit is recommended).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer immediately.

    • Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI and measure emission at >670 nm.

    • Collect data for at least 10,000 events per sample.

    • The data will be displayed on a dot plot with four quadrants:

      • Lower-Left (Annexin V- / PI-): Live, viable cells.

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

      • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.

      • Upper-Left (Annexin V- / PI+): Necrotic cells/debris.

Causality and Rationale: Dysregulation of the cell cycle is a hallmark of cancer.[16] Many effective anticancer drugs exert their effect by causing cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M), preventing cancer cells from proliferating.[17] Flow cytometry with PI staining is a widely used technique to analyze the distribution of cells throughout the cell cycle.[18] PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[19] Cells in the G2 or M phase have twice the DNA content (4N) of cells in the G0 or G1 phase (2N), while cells in the S phase (DNA synthesis) have an intermediate amount.[18] Treatment with RNase is essential to prevent the staining of double-stranded RNA.[19]

Protocol 3: Cell Cycle Analysis

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24, 48, and 72 hours to observe time-dependent effects.

    • Harvest cells, centrifuge, and wash with PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells and permeabilize the membranes. Ethanol fixation is preferred for preserving DNA integrity for cell cycle analysis.

    • Incubate at 4°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).[19]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • The resulting data is displayed as a histogram of cell count versus fluorescence intensity.

    • Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase compared to the control suggests drug-induced cell cycle arrest.

Data Presentation: Cell Cycle Distribution

Treatment% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Vehicle ControlExperimental ValueExperimental ValueExperimental Value
Compound (IC50)Experimental ValueExperimental ValueExperimental Value

In Vivo Validation: A Conceptual Framework

Positive and compelling in vitro data is the prerequisite for advancing a compound to in vivo testing. Animal models are essential for evaluating a drug's efficacy and toxicity in a complex, whole-organism setting.[6][20]

Model Rationale: The human tumor xenograft model is a standard and widely used platform for the preclinical evaluation of anticancer agents.[21][22] This model involves the subcutaneous implantation of human cancer cell lines into immunodeficient mice (e.g., athymic nude or SCID mice), which can accept foreign tissue grafts.[21][23] It allows for the direct assessment of a compound's ability to inhibit tumor growth in vivo.[24]

Hypothetical Signaling Pathway Inhibition

G cluster_pathway Hypothetical Cancer Cell Signaling GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Compound 5-Chloro-3'-methylbiphenyl- 3-carboxylic acid Compound->RTK Inhibits

Caption: Hypothetical inhibition of a growth factor pathway by the compound.

Protocol Outline: Subcutaneous Xenograft Study

  • Animal Husbandry: Athymic nude mice (NCr-nu/nu), 6-8 weeks old, are housed in sterile, filter-capped cages under aseptic conditions.[22]

  • Tumor Cell Implantation: A cancer cell line that showed high sensitivity in vitro (e.g., HCT-116) is selected. Approximately 5 x 10⁶ cells are suspended in PBS/Matrigel and injected subcutaneously into the flank of each mouse.[23]

  • Tumor Growth and Randomization: Tumors are allowed to grow. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2. When tumors reach a mean volume of 100-150 mm³, mice are randomized into treatment and control groups.

  • Compound Administration: The compound is formulated in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose) and administered to the treatment group via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) on a defined schedule (e.g., daily for 21 days). The control group receives the vehicle only.

  • Monitoring: Tumor volumes and animal body weights are measured 2-3 times per week. Body weight is a key indicator of systemic toxicity.

  • Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size or after a set duration. The primary endpoint is Tumor Growth Inhibition (TGI). The tumors are then excised for further analysis (e.g., histology, biomarker analysis).

Conclusion and Future Directions

This application note details a systematic and logical progression for the initial screening of this compound for anticancer activity. This workflow, from broad cytotoxicity assessment to mechanistic studies and in vivo validation, provides a solid foundation for decision-making in the drug discovery process. Positive results from this screening cascade would justify further investment in lead optimization, detailed mechanism of action studies, and comprehensive preclinical toxicology to fully characterize its potential as a novel therapeutic agent for cancer treatment.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. Available at: [Link]

  • MTT assay. Wikipedia. Available at: [Link]

  • Assaying cell cycle status using flow cytometry. PubMed Central. Available at: [Link]

  • Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. Provided by the National Cancer Institute. Available at: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Apoptosis assays for quantifying the bioactivity of anticancer drug products. PubMed. Available at: [Link]

  • In Vitro Cytotoxicity MTT Assay Testing. Toxikon. Available at: [Link]

  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience. Available at: [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), a nonplanar analogue of fascaplysin, inhibits Cdk4 and tubulin polymerization: evaluation of in vitro and in vivo anticancer activity. PubMed. Available at: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

  • Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers in Oncology. Available at: [Link]

  • Unlocking Precision in Cancer Drug Screening: The Power of Cell Apoptosis Detection Kits. LinkedIn. Available at: [Link]

  • Xenograft Models. Creative Biolabs. Available at: [Link]

  • Cell-based apoptosis assays in oncology drug discovery. Taylor & Francis Online. Available at: [Link]

  • Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Creative Diagnostics. Available at: [Link]

  • What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. ResearchGate. Available at: [Link]

  • Cell Cycle Analysis with Flow Cytometry. Biocompare. Available at: [Link]

  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Research Square. Available at: [Link]

  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed. Available at: [Link]

  • Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. Available at: [Link]

  • Cell cycle analysis. Wikipedia. Available at: [Link]

  • SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. IJCRT.org. Available at: [Link]

  • Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors. Current Medicinal Chemistry. Available at: [Link]

Sources

Application Notes & Protocols: Investigating 5-Chloro-3'-methylbiphenyl-3-carboxylic Acid as a Novel URAT1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the investigation of novel compounds as potential inhibitors of Urate Transporter 1 (URAT1), using 5-Chloro-3'-methylbiphenyl-3-carboxylic acid as a representative candidate. URAT1 (encoded by the SLC22A12 gene) is a critical regulator of serum uric acid (sUA) levels, making it a prime therapeutic target for hyperuricemia and gout.[1] Its role in reabsorbing approximately 90% of filtered urate in the kidneys underscores the therapeutic potential of its inhibition.[1] While several biphenyl carboxylic acid derivatives have shown promise as URAT1 inhibitors, the specific activity of this compound is yet to be fully characterized.[2][3] This guide offers a strategic workflow, from initial screening to preliminary mechanism of action studies, grounded in established, robust methodologies to empower researchers in the discovery of new uricosuric agents.

Introduction: The Rationale for URAT1 Inhibition

Hyperuricemia, characterized by elevated sUA, is a precursor to gout, a painful inflammatory arthritis caused by the deposition of monosodium urate crystals in joints.[4] A primary cause of hyperuricemia is the insufficient renal excretion of uric acid.[5] The URAT1 transporter, located on the apical membrane of renal proximal tubule cells, is a key player in this process, mediating the reabsorption of urate from the glomerular filtrate back into the bloodstream.[6] Therefore, inhibiting URAT1 is a validated and effective strategy to increase uric acid excretion and lower sUA levels.[1]

The structural class of biphenyl carboxylic acids has yielded potent URAT1 inhibitors, suggesting that this compound is a plausible candidate for investigation.[2][3] This guide outlines the necessary in vitro assays to determine its inhibitory potential and cytotoxic profile.

The Mechanism of URAT1-Mediated Urate Reabsorption

URAT1 functions as an anion exchanger, reabsorbing urate from the tubular lumen into epithelial cells in exchange for intracellular anions like lactate.[7] This process is a crucial checkpoint in maintaining urate homeostasis. Inhibiting this transporter blocks reabsorption, leading to increased urinary excretion of uric acid.

URAT1_Pathway cluster_lumen Renal Tubule Lumen (Urine) cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Urate_L Uric Acid URAT1 URAT1 (SLC22A12) Urate_L->URAT1 Reabsorption Anion_L Anion (e.g., Lactate) URAT1->Anion_L Urate_C Uric Acid URAT1->Urate_C GLUT9 GLUT9 Urate_C->GLUT9 Efflux to Blood Anion_C Anion Anion_C->URAT1 Efflux Inhibitor 5-Chloro-3'-methylbiphenyl -3-carboxylic acid Inhibitor->URAT1 Inhibition Urate_B Uric Acid GLUT9->Urate_B Efflux to Blood Experimental_Workflow start Start: Synthesize/Procure This compound prep Prepare Stock Solutions (e.g., in DMSO) start->prep primary Primary Screening: [¹⁴C]Uric Acid Uptake Assay in hURAT1-HEK293 Cells prep->primary cytotox Parallel Screening: Cytotoxicity Assay (MTT) in HEK293 Cells prep->cytotox secondary Secondary Screening: Fluorescence-Based (6-CFL) Uptake Assay primary->secondary Confirmation data_analysis Data Analysis: Calculate % Inhibition and IC₅₀ primary->data_analysis secondary->data_analysis cytotox->data_analysis conclusion Conclusion: Potent & Non-Toxic? data_analysis->conclusion further_studies Advanced Studies: - Mechanism of Action (Kinetics) - In Vitro ADME Profiling conclusion->further_studies Yes stop Stop or Redesign Compound conclusion->stop No

Caption: General experimental workflow for screening a novel URAT1 inhibitor.

Core Experimental Protocols

The following protocols are foundational for assessing the inhibitory activity and selectivity of a test compound against human URAT1 (hURAT1).

Protocol 1: [¹⁴C]Uric Acid Uptake Assay (Primary Screening)

This radiolabeled assay is the gold standard for its sensitivity and direct measurement of uric acid transport. [8]It quantifies the uptake of [¹⁴C]uric acid into cells stably expressing hURAT1.

Rationale: The amount of radioactivity inside the cells is directly proportional to URAT1 activity. A reduction in radioactivity in the presence of the test compound indicates inhibition. Mock-transfected cells (not expressing URAT1) are used to determine and subtract non-specific background uptake. [6][8] Materials:

  • HEK293 cells stably expressing hURAT1 (hURAT1-HEK293)

  • Mock-transfected HEK293 cells (Control)

  • Cell Culture Medium (DMEM, 10% FBS, selection antibiotic)

  • 24-well cell culture plates

  • [¹⁴C]Uric acid

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

  • Ice-cold HBSS (for washing)

  • Cell Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Liquid Scintillation Cocktail and Scintillation Counter

  • Test Compound: this compound

  • Positive Control: Benzbromarone or Lesinurad [7] Procedure:

  • Cell Seeding: Seed hURAT1-HEK293 and mock-transfected cells into 24-well plates at a density to achieve 80-90% confluency on the day of the assay (e.g., 2 x 10⁵ cells/well). [6]Culture for 24-48 hours.

  • Compound Preparation: Prepare serial dilutions of the test compound and positive control in HBSS. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5%. [6]3. Assay Preparation: Prepare the uptake solution by mixing [¹⁴C]uric acid with unlabeled uric acid in HBSS to a final concentration of ~20 µM. [6]4. Pre-incubation: Aspirate the culture medium. Wash cell monolayers twice with 500 µL of pre-warmed (37°C) HBSS.

  • Add 200 µL of HBSS containing the desired concentration of the test compound, positive control, or vehicle control to each well.

  • Pre-incubate the plate at 37°C for 10-15 minutes. [6]This allows the inhibitor to interact with the transporter before substrate addition.

  • Uptake Initiation: Initiate the transport reaction by adding 200 µL of the pre-warmed [¹⁴C]uric acid uptake solution to each well.

  • Incubate at 37°C for a defined, linear uptake period (typically 5 minutes). [6]9. Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the solution.

    • Immediately wash the cells three times with 500 µL of ice-cold HBSS. [6]The cold temperature is critical to halt all transport processes instantly.

    • Lyse the cells by adding 300 µL of Cell Lysis Buffer to each well and incubating for 30 minutes at room temperature with gentle shaking. [6]10. Quantification: Transfer the cell lysate from each well into a liquid scintillation vial. Add 4 mL of scintillation cocktail and measure radioactivity (Counts Per Minute, CPM) using a scintillation counter.

Protocol 2: Fluorescence-Based URAT1 Inhibition Assay (Secondary/HTS Screen)

This non-radioactive method uses 6-carboxyfluorescein (6-CFL), a fluorescent substrate of URAT1, offering a safer and higher-throughput alternative. [9] Rationale: Similar to the radiolabeled assay, a decrease in intracellular fluorescence in the presence of the test compound indicates inhibition of URAT1-mediated transport. [9] Materials:

  • hURAT1-HEK293 and mock-transfected HEK293 cells

  • 96-well black, clear-bottom plates

  • 6-Carboxyfluorescein (6-CFL)

  • HBSS

  • Test Compound and Positive Control (e.g., Benzbromarone)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate to achieve confluency.

  • Compound Preparation: Prepare serial dilutions of the test compound in HBSS.

  • Pre-incubation: Wash cells with pre-warmed HBSS. Add the compound dilutions and pre-incubate for 10-30 minutes at 37°C.

  • Uptake Initiation: Add 6-CFL solution (final concentration ~240 µM) to each well and incubate at room temperature for a defined period (e.g., 1 hour). [9][10]5. Termination: Aspirate the uptake solution and wash the cells multiple times with ice-cold HBSS to remove extracellular fluorescence.

  • Quantification: Add HBSS or a lysis buffer to each well. Measure the intracellular fluorescence using a microplate reader (e.g., excitation at 492 nm and emission at 517 nm).

Protocol 3: MTT Cytotoxicity Assay

This assay is essential to determine if the test compound affects cell viability, ensuring that the observed inhibition of URAT1 is not due to toxicity. [11][12] Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt (MTT) into a purple formazan product, the amount of which is proportional to the number of living cells. [12] Materials:

  • HEK293 cells (the parental line for the transporter assay)

  • 96-well clear plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization Buffer (e.g., DMSO or acidified isopropanol)

  • Test Compound

  • Positive Control for toxicity (e.g., Doxorubicin)

  • Spectrophotometric plate reader

Procedure:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat cells with the same serial dilutions of this compound used in the transport assays. Incubate for a period relevant to the transport assay (e.g., 1-2 hours) or longer (e.g., 24 hours) for general toxicity.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Aspirate the medium and add 100-200 µL of Solubilization Buffer to each well to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at ~570 nm using a plate reader.

Data Analysis and Interpretation

4.1. Calculation of URAT1-Specific Inhibition

For both uptake assays, the percentage of inhibition for each concentration is calculated as follows:

% Inhibition = 100 * (1 - (U - U₀) / (Uc - U₀)) [6] Where:

  • U = Signal (CPM or fluorescence) in hURAT1-HEK293 cells with the test compound.

  • Uc = Signal in hURAT1-HEK293 cells with vehicle control (0% inhibition).

  • U₀ = Signal in mock-transfected cells (background signal).

4.2. Determination of IC₅₀ and CC₅₀

  • IC₅₀ (Half-maximal Inhibitory Concentration): Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (four-parameter logistic equation) to determine the IC₅₀ value, which represents the compound's potency.

  • CC₅₀ (Half-maximal Cytotoxic Concentration): Calculate the percentage of cell viability from the MTT assay relative to the vehicle control. Plot this against the log of the compound concentration to determine the CC₅₀.

4.3. Hypothetical Data Summary

The following table presents a hypothetical outcome for the investigation of this compound, comparing it to known standards.

CompoundURAT1 Inhibition IC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Selectivity Index (SI = CC₅₀/IC₅₀)
This compound 0.45 > 100 > 222
Benzbromarone (Positive Control)0.28 [6]~25~89
Lesinurad (Positive Control)7.18 [6]> 100> 13

Interpretation: In this hypothetical scenario, this compound demonstrates potent URAT1 inhibition, comparable to Benzbromarone. Critically, its high CC₅₀ value results in a large Selectivity Index, suggesting a wide therapeutic window where it can inhibit the transporter without causing significant cell death. This would make it a very promising candidate for further investigation.

Advanced Characterization (Next Steps)

Should the initial screening prove successful, further studies are warranted to build a comprehensive profile of the compound.

  • Mechanism of Action Studies: Conduct kinetic experiments by measuring uric acid uptake at various substrate concentrations in the presence of different fixed concentrations of the inhibitor. Analyzing this data with Lineweaver-Burk or Michaelis-Menten plots can help determine if the inhibition is competitive, non-competitive, or uncompetitive. [4]* In Vitro ADME Profiling: Assess the drug-like properties of the compound. Early-stage in vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays are crucial to identify potential liabilities. [13][14]Key assays include:

    • Metabolic Stability: Using liver microsomes or hepatocytes to predict metabolic clearance. [1] * CYP450 Inhibition: To assess the potential for drug-drug interactions. [15] * Plasma Protein Binding: To determine the fraction of unbound, active drug. [15] * Permeability: Using Caco-2 cell monolayers to predict intestinal absorption. [9]

Conclusion

This guide provides a validated, step-by-step framework for the initial investigation of this compound as a novel URAT1 inhibitor. By integrating potent and specific primary and secondary screening assays with essential cytotoxicity profiling, researchers can confidently determine the compound's potential as a therapeutic candidate. A positive outcome from this workflow—demonstrating potent, specific inhibition with a high therapeutic index—would provide a strong rationale for advancing the compound into more complex mechanism-of-action studies and preclinical in vivo models of hyperuricemia.

References

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Available at: [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Available at: [Link]

  • Molecular basis of the urate transporter URAT1 inhibition by gout drugs. (2024). Nature Communications. Available at: [Link]

  • Development of a fluorescence-based assay for screening of urate transporter 1 inhibitors using 6-carboxyfluorescein. (2021). Analytical Biochemistry. Available at: [Link]

  • Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. (2023). Molecules. Available at: [Link]

  • Mechanism of high affinity inhibition of the human urate transporter URAT1. (2016). Scientific Reports. Available at: [Link]

  • Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. (2023). PubMed. Available at: [Link]

  • Discovery and characterization of verinurad, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout. (2017). Scientific Reports. Available at: [Link]

  • A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling. (2024). Pharmaceutics. Available at: [Link]

  • Novel urate transporter 1 (URAT1) inhibitors: a review of recent patent literature (2020-present). (2024). ResearchGate. Available at: [Link]

  • Virtual screening and activity evaluation of human uric acid transporter 1 (hURAT1) inhibitors. (2023). RSC Publishing. Available at: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Cytotoxicity Assays. (n.d.). Biotek Instruments. Available at: [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. Available at: [Link]

  • Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. (2007). Anticancer Research. Available at: [Link]

  • Molecular basis of the urate transporter URAT1 inhibition by gout drugs. (2024). PubMed Central. Available at: [Link]

  • A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling. (2024). MDPI. Available at: [Link]

  • Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods. (2021). Evidence-Based Complementary and Alternative Medicine. Available at: [Link]

Sources

Application Notes and Protocols: Derivatization of the Carboxylic Acid Group of 5-Chloro-3'-methylbiphenyl-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a detailed exploration of methodologies for the chemical modification, or derivatization, of the carboxylic acid functional group on 5-Chloro-3'-methylbiphenyl-3-carboxylic acid. The strategic derivatization of this moiety is a critical step in medicinal chemistry and drug development, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies, improvement of pharmacokinetic properties, and the creation of novel therapeutic agents. This document outlines robust protocols for the synthesis of esters, amides, and acyl chlorides, providing not just procedural steps, but also the underlying chemical principles and rationale for experimental design.

Introduction: The Strategic Importance of Carboxylic Acid Derivatization

The carboxylic acid group is a versatile functional handle, but its inherent acidity and polarity can be suboptimal for drug candidates, potentially leading to poor membrane permeability and rapid metabolic clearance. Derivatization of the carboxylic acid on this compound into esters, amides, or other functional groups can profoundly alter its physicochemical properties. This allows for the fine-tuning of lipophilicity, modulation of biological target interactions, and the introduction of new pharmacophoric elements. The protocols detailed herein are designed to be reproducible and adaptable, providing a solid foundation for the synthesis of a wide array of derivatives.

Esterification: Modulating Polarity and Pro-drug Strategies

Esterification of this compound can enhance its lipophilicity, potentially improving cell permeability and oral bioavailability. Esters can also serve as pro-drugs, undergoing hydrolysis in vivo to release the active carboxylic acid. Given the sterically hindered nature of the carboxylic acid ortho to a biphenyl system, robust esterification methods are required.

Fischer-Speier Esterification: A Classic Approach Under Acid Catalysis

Fischer-Speier esterification is a well-established method that involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1][2] The reaction is driven to completion by using an excess of the alcohol or by removing water as it is formed.

Protocol: Synthesis of Methyl 5-Chloro-3'-methylbiphenyl-3-carboxylate

  • Materials:

    • This compound

    • Methanol (anhydrous)

    • Sulfuric acid (concentrated)

    • Sodium bicarbonate (saturated aqueous solution)

    • Brine (saturated aqueous sodium chloride solution)

    • Anhydrous magnesium sulfate or sodium sulfate

    • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of carboxylic acid), slowly add concentrated sulfuric acid (0.1-0.2 eq) at room temperature with stirring.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to obtain the pure methyl ester.

Experimental Workflow: Fischer-Speier Esterification

Fischer_Esterification cluster_reactants Reactants cluster_process Process cluster_product Product Carboxylic_Acid 5-Chloro-3'-methylbiphenyl- 3-carboxylic acid Reflux Reflux Carboxylic_Acid->Reflux Methanol Methanol (excess) Methanol->Reflux Catalyst H₂SO₄ (catalytic) Catalyst->Reflux Workup Aqueous Workup (NaHCO₃ wash) Reflux->Workup Purification Column Chromatography Workup->Purification Ester Methyl 5-Chloro-3'-methylbiphenyl- 3-carboxylate Purification->Ester

Caption: Workflow for Fischer-Speier Esterification.

Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) Mediated Esterification

For more sterically hindered alcohols or when milder conditions are required, coupling agents such as DCC in the presence of a nucleophilic catalyst like DMAP can be employed.[3] This method avoids the high temperatures and strong acids of the Fischer esterification.

Protocol: Synthesis of tert-Butyl 5-Chloro-3'-methylbiphenyl-3-carboxylate

  • Materials:

    • This compound

    • tert-Butanol

    • N,N'-Dicyclohexylcarbodiimide (DCC)

    • 4-Dimethylaminopyridine (DMAP)

    • Anhydrous dichloromethane (DCM)

    • Dicyclohexylurea (DCU) byproduct removal requires filtration.

  • Procedure:

    • Dissolve this compound (1.0 eq), tert-butanol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS.

    • Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.

    • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by flash chromatography to yield the desired tert-butyl ester.

Amidation: Crafting Bioisosteres and Modulating Target Binding

The amide bond is a cornerstone of medicinal chemistry, often serving as a bioisosteric replacement for esters with improved metabolic stability. Amidation of this compound can introduce diverse substituents, enabling extensive SAR exploration.

EDC and HOBt Mediated Amide Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that facilitates amide bond formation under mild conditions.[4][5][6] The addition of 1-hydroxybenzotriazole (HOBt) is known to suppress racemization (if chiral amines are used) and improve coupling efficiency by forming a more reactive HOBt ester intermediate.[4]

Protocol: Synthesis of N-Benzyl-5-chloro-3'-methylbiphenyl-3-carboxamide

  • Materials:

    • This compound

    • Benzylamine

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

    • 1-Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

    • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Procedure:

    • To a solution of this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF, add EDC·HCl (1.2 eq).

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

    • Add benzylamine (1.1 eq) followed by the dropwise addition of DIPEA (2.0 eq).

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to afford the pure amide.

Reaction Mechanism: EDC/HOBt Amide Coupling

EDC_Coupling cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt - Urea HOBt HOBt Amide Amide Product (R-CONH-R') HOBt_Ester->Amide + R'-NH₂ - HOBt Amine R'-NH₂ Amine->Amide

Sources

Topic: Experimental Setup for Studying the Kinetics of Reactions Involving 5-Chloro-3'-methylbiphenyl-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust experimental framework for studying the reaction kinetics of 5-Chloro-3'-methylbiphenyl-3-carboxylic acid. This compound, a substituted biphenyl carboxylic acid, possesses functional groups amenable to a variety of chemical transformations, including but not limited to esterification, amidation, and palladium-catalyzed cross-coupling reactions. Understanding the kinetics of these reactions is paramount for process optimization, mechanistic elucidation, and the development of scalable synthetic routes in pharmaceutical and materials science. This guide details methodologies using common analytical techniques such as UV-Visible Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, explaining the rationale behind protocol design and data analysis.

Introduction and Scientific Context

This compound is a molecule of interest due to its structural motifs. The biphenyl core is a privileged scaffold in medicinal chemistry, while the carboxylic acid and chloro- substituents provide versatile handles for synthetic modification.[1] Kinetic analysis of its reactions provides critical insights into reaction rates, the influence of various parameters (temperature, concentration, catalyst), and the underlying reaction mechanism.[2] Such data is essential for:

  • Process Optimization: Identifying conditions for maximum yield and minimum reaction time.

  • Mechanistic Understanding: Differentiating between proposed reaction pathways and identifying rate-determining steps.[3]

  • Scale-Up and Manufacturing: Ensuring consistent and predictable outcomes in larger-scale production.

This guide will focus on two primary reaction types: the Fischer Esterification of the carboxylic acid group and the Suzuki-Miyaura Cross-Coupling of the chloro-substituent, as these represent transformations of key functional groups within the molecule.[4]

Foundational Principles of Kinetic Analysis

A kinetic study aims to determine the rate law of a reaction, which mathematically describes the relationship between the reaction rate and the concentration of reactants. The general form of a rate law is:

Rate = k[A]m[B]n

Where:

  • k is the rate constant, a proportionality constant specific to the reaction and temperature.

  • [A] and [B] are the molar concentrations of the reactants.

  • m and n are the reaction orders with respect to each reactant, which must be determined experimentally.[5]

The primary experimental challenge is to accurately monitor the change in concentration of a reactant or product over time, d[C]/dt. The choice of analytical technique is therefore dictated by its ability to selectively and quantitatively measure one or more components in the reaction mixture.

General Experimental Workflow for a Kinetic Study

A systematic approach is crucial for obtaining reliable kinetic data. The following workflow provides a logical progression from conception to data interpretation.

G cluster_prep Phase 1: Preparation & Planning cluster_method Phase 2: Method Development cluster_exec Phase 3: Execution & Analysis A Define Reaction & Objectives B Reagent Purification & Characterization A->B C Solvent Selection & Degassing B->C D Identify Analytical Technique (UV-Vis, HPLC, NMR) C->D Proceed to Method Dev. E Develop Analytical Method (e.g., Calibration Curves) D->E F Preliminary Scans (Reactants vs. Products) E->F G Execute Isothermal Kinetic Runs F->G Proceed to Execution H Acquire Time-Course Data G->H I Data Processing & Plotting ([C] vs t, ln[C] vs t, 1/[C] vs t) H->I J Determine Rate Law & Rate Constant (k) I->J K Arrhenius Plot (optional) (ln(k) vs 1/T) J->K

Caption: General workflow for conducting a chemical kinetics study.

Protocol 1: Esterification Kinetics via UV-Visible Spectroscopy

Principle: The Fischer esterification of this compound with an alcohol (e.g., methanol) is catalyzed by a strong acid. The reaction progress can be monitored by observing changes in the electronic environment of the biphenyl chromophore. While the spectral shift between the carboxylic acid and its corresponding ester may be subtle, it is often sufficient for kinetic analysis, provided a wavelength of maximum difference can be identified. UV-Visible spectroscopy is a highly effective technique for this purpose.[6]

Instrumentation and Materials:

  • Double-beam UV-Vis spectrophotometer with a thermostated cuvette holder.

  • Matched quartz cuvettes (e.g., 1 cm path length).

  • This compound (reactant).

  • Anhydrous methanol (reactant and solvent).

  • Concentrated sulfuric acid (catalyst).

  • Methyl 5-chloro-3'-methylbiphenyl-3-carboxylate (product standard for spectral comparison).

  • Thermostatic water bath.

Step-by-Step Protocol:

  • Preparation of Standards:

    • Prepare stock solutions of the starting carboxylic acid and the purified ester product in methanol at a known concentration (e.g., 0.1 mM).

    • Run a full UV-Vis scan (e.g., 200-400 nm) for both compounds to identify the optimal wavelength (λ_max) where the difference in absorbance is greatest.

  • Reaction Setup:

    • Equilibrate the thermostated cuvette holder in the spectrophotometer to the desired reaction temperature (e.g., 50 °C).

    • In a separate flask, prepare the reaction mixture by dissolving a precise amount of the carboxylic acid in methanol to achieve the desired starting concentration (e.g., 5 mM). Allow this solution to thermally equilibrate in the water bath.

  • Data Acquisition:

    • Transfer the required volume of the reactant solution into a quartz cuvette and place it in the holder.

    • Set the spectrophotometer to kinetics mode, monitoring the absorbance at the predetermined λ_max.

    • Initiate the reaction by adding a small, precise volume of the sulfuric acid catalyst via a microliter syringe. Quickly cap the cuvette, invert 2-3 times to mix, and immediately start data recording.

    • Record absorbance readings at regular intervals (e.g., every 60 seconds) until the reaction appears complete (i.e., absorbance reaches a plateau).

  • Data Analysis:

    • Convert the absorbance-time data into concentration-time data using Beer's Law (A = εbc). The change in concentration is proportional to the change in absorbance.

    • To determine the reaction order, create three plots:

      • Zeroth-order: [Acid] vs. Time

      • First-order: ln[Acid] vs. Time

      • Second-order: 1/[Acid] vs. Time

    • The plot that yields the most linear relationship indicates the order of the reaction with respect to the carboxylic acid. The pseudo-rate constant (k') is derived from the slope of this line.[5]

PlotLinear EquationRate Constant (k')
[A] vs. time [A]t = -k't + [A]₀k' = -slope
ln[A] vs. time ln[A]t = -k't + ln[A]₀k' = -slope
1/[A] vs. time 1/[A]t = k't + 1/[A]₀k' = slope
Caption: Table of integrated rate laws used for data analysis.

Protocol 2: Suzuki Coupling Kinetics via HPLC

Principle: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, typically catalyzed by a palladium complex, to couple the aryl chloride with an organoboron species.[4][7] The reaction mixture is complex, containing the starting material, boronic acid, product, catalyst, and base. HPLC is the ideal technique for separating and quantifying these components, making it perfect for kinetic analysis.[8] Online HPLC monitoring can provide rich, real-time data.[9]

Instrumentation and Materials:

  • HPLC system with a UV detector and a C18 reverse-phase column.

  • Thermostated reaction vessel (e.g., jacketed glass reactor).

  • This compound (reactant).

  • Arylboronic acid (e.g., phenylboronic acid).

  • Palladium catalyst (e.g., Pd(PPh₃)₄).

  • Base (e.g., aqueous K₂CO₃).

  • Solvent (e.g., a mixture of toluene and water).

  • Quenching solution (e.g., cold ethyl acetate).

G cluster_reaction Reaction Setup cluster_sampling Sampling & Quenching cluster_analysis HPLC Analysis A Isothermal Reactor (e.g., 80 °C) B Withdraw Aliquot at time (t) A->B t = 0, 5, 15, 30... min C Quench Reaction (e.g., rapid cooling, dilution) B->C D Inject Sample C->D E Separate Components (C18 Column) D->E F Detect & Quantify (UV Detector) E->F G Generate Chromatogram F->G H Kinetic Plot ([C] vs. Time) G->H Peak Area -> Concentration

Caption: Workflow for HPLC-based kinetic analysis.

Step-by-Step Protocol:

  • HPLC Method Development:

    • Develop an isocratic or gradient HPLC method that achieves baseline separation of the starting aryl chloride, the boronic acid, and the biphenyl product.

    • Create calibration curves for the starting material and the product. This involves injecting known concentrations of each pure compound and plotting the detector response (peak area) against concentration. This is essential for converting experimental peak areas into molar concentrations.[10]

  • Reaction Setup:

    • Charge the thermostated reactor with the this compound, arylboronic acid, solvent, and aqueous base.

    • Sparge the mixture with an inert gas (e.g., argon) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

    • Heat the mixture to the desired reaction temperature (e.g., 80 °C).

  • Data Acquisition:

    • Initiate the reaction by adding the palladium catalyst. This is considered time zero (t=0).

    • At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture using a syringe.

    • Immediately quench the aliquot in a vial containing a known volume of the cold quenching solution. This stops the reaction and dilutes the sample for analysis.

    • Analyze each quenched sample by HPLC using the developed method.

  • Data Analysis:

    • For each time point, integrate the peak areas corresponding to the reactant and product.

    • Using the calibration curves, convert the peak areas into concentrations.

    • Plot the concentration of the reactant (or product) as a function of time to obtain the kinetic profile of the reaction.

    • Apply the integrated rate law plots as described in Protocol 1 to determine the reaction order and rate constant.

Alternative Technique: In-situ NMR Spectroscopy

For certain reactions, real-time monitoring inside an NMR tube is a powerful, non-invasive alternative.[11] This technique allows for the simultaneous observation of all proton-bearing species (reactants, intermediates, products), providing a comprehensive picture of the reaction progress.[12][13]

Advantages:

  • Non-invasive: No sampling is required, eliminating quenching errors.

  • Rich Data: Provides structural information on all species, useful for identifying intermediates.

  • Quantitative: Signal integrals are directly proportional to the molar concentration of the species.

Considerations:

  • Requires a dedicated NMR spectrometer or significant instrument time.

  • The reaction must be slow enough to acquire meaningful spectra at regular intervals.

  • Deuterated solvents are often required, which can increase costs.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Poor Reproducibility Inconsistent temperature control; inaccurate reagent measurements; catalyst degradation.Use a high-precision thermostatic bath; calibrate pipettes and balances; ensure catalyst is handled under inert atmosphere.
Non-linear Kinetic Plots Incorrect reaction order assumed; complex mechanism with multiple steps; side reactions occurring.Re-evaluate the integrated rate law plots; consider more complex kinetic models; use HPLC/NMR to check for side products.
Reaction Too Fast/Slow Inappropriate temperature or concentration.For fast reactions, lower the temperature or reactant concentrations. Consider a stopped-flow apparatus.[14][15] For slow reactions, increase temperature or catalyst loading.
Drifting HPLC Retention Times Column degradation; mobile phase composition change; temperature fluctuations.Flush or replace the column; prepare fresh mobile phase daily; use a column oven for temperature control.

Conclusion

The kinetic investigation of reactions involving this compound is essential for its development in various chemical applications. By employing standard analytical techniques like UV-Vis spectroscopy and HPLC with systematic and carefully controlled protocols, researchers can obtain high-quality kinetic data. This information is invaluable for optimizing reaction conditions, understanding mechanistic details, and enabling efficient scale-up. The choice of technique should be guided by the specific reaction being studied, considering factors such as spectral properties of the components and the complexity of the reaction mixture.

References

  • University of York. (n.d.). Rapid reaction kinetics (Stopped-Flow). Retrieved from University of York Department of Biology Technology Facility Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxYzm8jOwe4jwhe6RatloZW-1XjKpD6ajKXCSmmQzcuDsZtpB_3TmUARstRqM2FoLjKKFKbCQ3VCXAt6HFSHwpNr-0ddsdTbilP_Fqs1sKvp_CKl4vINRBwS7jWvfOYoWb5sb6c_ir04SayHFCPxUO3A3rbjzijT817uto4LyN74EJOt-HNaCMm_1ez1rw_V5fVy3gaNXkn8mpPHkpi7d8QQ==]
  • Johannes Gutenberg University Mainz. (2020). New NMR method enables monitoring of chemical reactions in metal containers. JGU Press. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMe13ws1d62jDCC0Tckp-b4XQ8APrDplqG5ZfmsbgJnqUqOXbgdpkF2caffYqg1elblnJM3rPwSAAhWO2oj4Jh57g52jilJ8hE8CnkRiD6jyt-RYenenyYArfKJv691DMnwPdHUPYm9n8BAUGCfk2UoJuXk8486u0gAldgr3gG_8uZAUBBu67rxEgOZXpoOvjHef2eQ8daqDUB8j_AukU3LZ0=]
  • Comerford, J. (n.d.). Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. Agilent. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEOnZWsFYt80iO5yKapfKuJD5KP-Ao4Qf95NI6VXbvv1KLMfX8jMbK6h4VofPYLmgsL06GCYdIIDxKvM7IPAuM_SCM0fU87FD9tASJzLyk9XijNrIcbtyDS1hbrxRMR_ac0PKK4O8y9--UvF90QHzy7AuO]
  • Agilent Technologies. (n.d.). Monitoring fast reactions using Stopped Flow Kinetics on the Cary 50/60 UV-Vis. Agilent. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHB5t02sHp7nmxGr8frK2sKva-ZHE495B9jgj9ToyO1QQxPBlIHB6hI7PkLf_j_NSheBvqz2hlQg2lmm72hfm2VrDydGI8PdQsvIuj4UjVhqAaHSn1oxft3M9U2wAP_qs32XnHCAxQfu52yBFzuoNl7vmns7UpLB9Ma-yU3iiRS2D2H3nZv4U4R6jKVvAez]
  • Koźmiński, W., et al. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1bGGjGFjF2peJqn2h_orRtbibpprYC7DKiKuB4vYx1Gt87_W-z8DfGUhZTzQnKm7rU0MuoLtfrTG82YqnU0gE0HzKwmLWCJ-4Gjhj8uB0e1D_VaGRNTP1rLzVrv-sd18A1aOwwser_BN4RE81q8aD]
  • Lemberg, J., & Sadowski, G. (2025). Comprehensive Compilation on Esterification Reactions and Predicting Reaction Kinetics and Equilibrium Using PC-SAFT. ACS Engineering Au. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEURiusFStG2PAmFG4bMYjc1e4eTZp3K8UkhUZ-cT6mo6C_Vr3Z0HdMBHHX5SNxnzjG5DjnldghgOyxEEm7DIncprmZvWiCNUhPjQ2UemUhrM-qtQryYmzFpAvUEEZj94Jro-Rz1kug1DdT3Ulq7hWqDP8qjA==]
  • Wikipedia. (n.d.). Stopped-flow. Retrieved from Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXbxJJdSL3UwSMGSjSLp9SR3RM756u3YH1804erJspyvalrjzEDqeVbnzVFVhd6ZxwqZ60URCQQ8mqX0F9QiPW3G3puy-w63VnLOBJh9XZABaznEc4Eqf36e0Wgqe3r9WayQ4aYQ==]
  • Dai, Z., Flatberg, G., & Heinz, A. (n.d.). Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy. International Journal of Engineering Pedagogy. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEc-h-Yn8vzrLm2bo70wg0Le-PEPOHpOq0Sq37ESAJGkyIzIUCtEfmnukZ6NepqTirTutliXP3VdbOUyaMqXI_2zijnjKolsKb-VNbbJRa-1ElhbVcSiFEjXJxlIy_nKn_GqgfWaODs1JjkBvFF-AQ1-PyD]
  • Jeschke, G., et al. (2019). Monitoring fast chemical processes by reaction-interrupted excitation transfer (ExTra) NMR spectroscopy. RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhFS0aQdM9B8Rlt_l2rhXdvug0OxQqefxVomIHB5PnqG01KrdH2Er3MjP7Tv6tCakIxVH9ttVnyK8yLgbNT4bi33tG2nBNwuhBCfDeyd6yJc3ZP29exqf018SJ2xuDx6ywXm5QC4VgrFVbNK1sNbQfciqV11tYDXwI]
  • Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique. Retrieved from Pharmaceutical Technology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdWSzTASWM9-UfdZ_tVf86Yw0p7HUExQBysgaNbZ2oH35pNaVIKwyAOHFqE6c5vCz9fbSr3lYUtbgv_pwmoF5Y4O_mqomEj3WdkTPEN9mdnIP_hV2-H_2jy7fWQXT6r9JuH13ndMXg3Fu43s19AZ5TMzspv2OGM1m6kKCKfimVW_q9RSoAexo68Wwf-WXt]
  • ChemBAM. (n.d.). Kinetics of Ester Formation via Fischer Esterification. Retrieved from ChemBAM. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGer_J60SNMX9eUvdhzkuj5ViqyqmwWEqEGSnmmQ_bt9l1ttqT147b3Dy8CHhybkG-xdx9ouomq1ePzrRTiKbPZfLK-ZTnYKLYkod3lMUIBpmYx0ycZDzqiZ99KweqBCTbTfpefv-9fE6bfvKXyWYtSzr6TNhqBmrephurZPjum9wjzavmLz_ZOg==]
  • Bio-Logic. (2025). What are stopped-flows and how do they help chemists and biochemists understand high-speed chemical reactions? Bio-Logic Science Instruments. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsuJqJkUNqOWtNOGJR1vVWGqEvxLV0P4zC1GQ7tVkulVjIS1PQwHJX5WldMU4jgZYB5giOb_HaDqrLlirky-DnGkescJF7rfAjQdexlLDEau7N7URAacK1TyCqLvfAE-r4baw8yXtqxKqQYvZvYGmfWaXHNz8RtzppS_diuJX3xQGgelnO1JGFsylEL99t3XDpK36ZEwosZgPmAVPhsARAEcWR-Fyaz4SfTGJU2iIDCiWhKUAy_104GfZ5JaobEZ8QdrNQB85TsT-C]
  • Journal of Engineering Science and Technology. (2024). Kinetic Study of Esterification Reaction. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrJ3zIQSK24Ib2NxgoXlPffu9AkZU23JHZrKKi19DXXLdtl1pNXA0eiSzjfofeFz4EmVRSCT8EArDI60oHl7OSYOnve-HhmOAdUXUJLcEKU8fXc6E5DuUaZB-nX49ao5Wf2KnGWtiypPGOBDfsVcuGcQY09y3etZ3QUa1jnbWFNNMnAXRgEVBjDIQO9zFaBLbURto=]
  • AZoM. (2023). Monitoring Reactions Through UV-Visible Spectroscopy. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGq61RmF1LqzU1Kb_0mQEsA3kUfv0ZYybIa60exkYZ8CIwJaUlhnpx217ZEcYMTX8NCGmF6HmuDi_ZUG_M1NLx8ZJ5_oAF20JMakrHsj7Pr8kt3AIxYCOFNFHA7H9sY9OUIShjqnqup_PgbVsNf7sLbHnqA0ptkQnTiNwII6SGZk9yKoDf_0CrrSSqpwqL6qoO0L4djC6-0]
  • Chemistry LibreTexts. (2022). NMR Spectroscopy. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGebX9yUESFfuZ9Y35jH8V9Riozc3Lo3DJY4XnJyks_lWM9UZWe-AGf2iQIkGIU5Qfji4bhJ4fnZuwAb_0jP7T_JhsMsV1G3ZBUSDWtKcLEg4_s2R9-OVt-B8DDO22UuNZPzqCnO88a0DI7cvnwt_K2SoPmT-t90Jj346MVdYUWpWtvGCXTjpRbUX27CcPtUKWLV0i3l-9oYUj0YmRb0gREVTDMkEEwy4g2TR2PWAeG6ElstkUliwILWYA5lF_SUyflygHg210iIVgqgazcf_xSi_4YxesKTr2va58YLZOY-MpBtA==]
  • Goicoechea, H. C., & Olivieri, A. C. (2025). Determination of Rate Constants in Second-Order Kinetics Using UV-Visible Spectroscopy. Analytical Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPS3saMLFNgQglvNtmdqt67AUgEJ-8Th7NslRYHag2dr5Up-bH2n8lmiATZJ-FRnULRA5-HHbL-wrZZlxnZWy5aRyyuNfwkPyCytOibbtgMreLcOdruD-xk-56B_ZzMN40BTYl165hMKQJJI0c4a3R9A6OSZMpO20wihtaIYTnNmmK3fFyK_etmJmOhnwZ-2y7FEeWj9OaKe636i2lmxb9PW4e3-QZjKn0_gBQY_BpKHQvttpWCdYCYbLF6tSv1C6ohZH9xQ==]
  • Oxford Academic. (n.d.). Kinetics and mechanism of esterification of palmitic acid with ethanol in the presence of Brønsted acidic ionic liquids as catalyst. Oxford Open Energy. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRSzlKXvvr9WyUIfYC3AUzu-8ggCDGsGGqh4Dyc8GlLc37IwJ0Qe5QIcG--lAWsmonGRwpxhpyiJBbE3EGmox6bRj0GdxxyWCQrpU-S3MdgUfGEzHymsWXYFyXZcVAPXLoEWj5LTJ3s-ueh3b6FPcKCoR4Vw==]
  • MDPI. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Processes. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6pQEofnmtDSqMcAjcBH7nEg85YZ4Lue7CxmjuCi5WuuUPOHPOtCmdD4dncwwP7Ltpc5ZHcnVs66WtvKF-yoiLmF754S12lYR92Ug-q0qRS-W77tCBF8fWDDLTd5MYrBZ9tLFX]
  • Thermo Fisher Scientific. (n.d.). Following Reaction Kinetics Through UV-Visible Absorption Techniques: Hydrolysis of Crystal Violet. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtJ5KNDEufUZ6I06xb8RHEQfAw6VU78OaQ0bAhxr9HPBOnhle14btv56XDdmBv6272EQkFpcgIsG32hrOHdwaZoYbn-T1v3oxBaKJjXJ4-3vuErW3CtF2c4VYOjKQ5FxUG0dH76iRHKp9WYOU0qG9LXMPhj4P9LNra0cW3XbdhgWuK7Lh3NWBd2IH3HQkZkTI8izn8gHtwcdlC_qtNK3LSJdOD0dMRdy3iC9e1hwbqRXy1sR4MKlBHbg==]
  • NTNU. (2021). Kinetic Studies Using UV-VIS Spectroscopy Fenton Reaction. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhDkYczbLUa5Ucib2QYwhk-NHT1MtRH55M3dSsDbY3-bhM0FjK00526uQwx60bxAsTEmRdNEnjmeppWCtf6oG-updojBAbifgHwn2bEjmLM_9tSELxMiepbz_80EAvNM1rfiJJBzWxvkTir5dSZvJybi9GaBulmAiHtDeTn1GEaqpArUorSkERKSF4vIeqD2ePTHLCSjvqDbb0x0aUzbq51NDEX1Rw]
  • National Institutes of Health. (n.d.). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7WQUoaOR2B4C4op3R3qe9U4KbNw_3v9by8GwbnHB7Q05J3u_yn81Zb1tN4VhWNQY6jd7KgyBmJzYrcmz0MAY4yYLVyW6AzCyz3oLdu-nsDo3I6deZ4pvgaXxxd2OpV5E4pYppR--Rh3Jxv5A=]
  • ACS Publications. (2023). A Method for Converting HPLC Peak Area from Online Reaction Monitoring to Concentration Using Nonlinear Regression. The Journal of Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEsXRBG1Ys34qOLnL-NZeInuD96KYNSyQDQdoQCqqw-xH8Fk2pyesDnLiQhN1OEla7PVPMARwTnVNrQk3Aco9eNi9-VKaTNAOgzVUJfK2pMA48NQkmsv3HMx3oqeK1NvHbUzI5byHwuB50tKErzSE=]
  • Bridgewater College Digital Commons. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQER7rq77y5utZWGhqf-j1A3s7dpReoMJm-KIchzB69uyBjppBG2toOEavb9XhOygClyqx55juXRVbfLcfqeoBrlMMhkYjvrSHeObSZlzF1jYozAwKY9K3msrNniE2Z0iyuMzxrwrHcb-exToPt0WwnLEW8o3YRP36cqCYzNoo1wkMqpbqXpNiakEN54Mv7clYM_YLgmebK2Y6G1FzoEojhNRaOKirkaQw==]
  • ACS Publications. (2023). A Method for Converting HPLC Peak Area from Online Reaction Monitoring to Concentration Using Nonlinear Regression. The Journal of Organic Chemistry. [https://vertexaisearch.cloud.google.
  • ResearchGate. (n.d.). Suzuki coupling reactions of various aryl halides (X) and phenylboronic acid over Pd- diimine@SBA-15catalyst (a). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvB_gMt_YCkzrivHA9TI7EOUM1lP5wSn0TlccYh7Zd68sbP_dy79XhUwC4Ot19bXSff5QxZ6Fc0EmDfkgyw--NmCriqPc4cCpR9RPjOVt6VmOnF-QvVrsLSDeX3Kndz2ERFwXR0XkETZ9szzZtJbST5SKIFyZbSbPUC-xSF8e-iGiDBfWRg0wfMHfWXJuMK66Wh7pLbm4UJD-5sR1dY6Wf07mnq_sBMDYeUMqza1Vcf1f5hYvYMwJe5ogZl-mLTxmT]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-WcYivN8rYtJvfM_LjjNE7LQqN0F01Nx-vJL7sR82BLqgJPlsVy1zMXLSqFCfOMm1q4w_Q8okBEPgyfnEibSnKkmISfoxxlxVLUP1HBD8R4h0DIe4RZm-YzxF2jnk9GjIH-nbXywJdigXe8OgO8U09FD3Dfpsxk1MQfMzNOM5xEAJUKyBrsjqtf4FnzrpCUObNiV-Vxbh3OHU20bSMoLT1Q7LEPvxiaxr5kRLuQZe_RD5Lh1BPeUQLQts3PW9OiHcFccRERr58KlOeEDbPVp3NE-s8SrT1uRf8SU4RCUuhaBYBg==]
  • ResearchGate. (n.d.). Suzuki cross coupling reaction of aryl halides with arylboronic acid a. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwiEdL8wsoJwpXmTJb54usZiDesihGyhB0UHLruHTK9C_OlSZyAJNIFpE39DWvO8qjXnrWQvXRtSuJa5EDCO-52Rq5GYY3jJzkQaTQpr5RqXWu8YxVCi3fU8-weGtnj0e9SBReLy-eK3_vP3g0gfN9aLO7iiMr-SlBRxf-Alx0jI5JC8IjhMZMuMPWJZ0OA70gX23jv7YAOva_fr9CXz8kwXfxOODJZjql1YhTL4tnvSUPaQ==]
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6bBkdGE4oWYkoUqWvOBb1-BnVaHxG7PqS2ZHQbksCN3HaBDCce2hdZJEwItPgo5u43ky3BTfylu8QxC0Th1GBvzrQTsLtZ5D7red1v_q_b2fdWPBY0R-NlWtLaF4L6o84qoSgx3yUDg==]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHumo2ftxwlqqvlL4S9CnjY9N2qK2bcQ2QkidL2AGmptOl8dNSUcchlJkSMO07ulodONiH19IVNwS8AKYfOBFgRBkiJ17T_wzOztI4AWrmfxzTWZuU7uCo_AQWYmmeoCv16oLfQ8C8LeZukKSy2nmPOYTfHO9jY4B1bPYd-3CZ4Qg==]
  • ResearchGate. (2025). Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHd05MNL9kxi8SSK10NCHTXTxNLS1lBYp4YKLO8LmvkBT185Kx24r8UgoYlwV0n9iIUUo7QWwa53Wm__AzQgbfWlcZ1qnuSj7rJI2XKSYPRR1d592k1EY-KYFuV6pIVqSeb5dPtJAV-jfYnVcyx44Ol0_2V5nfHaIp32ek4FtRI297U5-pd0aDZmzbzI9j0zMGTxrUfEMEObUSS83fhzT84e52wBcoANVongFnLpiXMhJ7d3OKAgU2N-eEIMmnw2exDhyoZ]
  • Semantic Scholar. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMGo39nvr02WyFXoiqC1C5CHUrp1vNGOqukIOL5TSgIg8XGeOFcoCC1pheouQY8BXqtNUVoPDgP0zCrK05EafnKXl4aEWr-hfw7i2evmxmAx9_PrVgI3tjKO2gVHzVk0k0Tu9Oje8w6ipRIWy3jOdMi57EH4F0M3XS6QsA1kOOnZoX-eXR9zUmO3_-GE7DfIZjy-Qfn-XxHd396fhPHisA-ihAEoT8oB0_YGl67jrkH959ri6ARGFl5VsjqrnqcW3s1CzAZAe7]
  • Clary, R., et al. (2013). A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. International Journal of Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETep3qAPQrhz3UhPdPAhDg3N70I71i1c9swLJsEGJBoxz1yZwrLA-gQbwUf1qCSfjptxXqx70_GpKEUu7TlEBYpLCFkGGP0DrllSt8Dc5UKx2QcJ2Ay_7JW8SBm7EbcZdxpvXJQvDeu5Tcc0xcQNRSXmz3Oj-cCA==]
  • RSC Publishing. (n.d.). Co(ii), a catalyst for selective conversion of phenyl rings to carboxylic acid groups. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJxVnKHgJnfh9WtcvPVFbrgkp9pZoNErnqj2ePiBWufDhZkWxyETtMKg9fIqqOc27cPmyZXLQmNiVYdb7Q3mjTrEQYrVxDMuKwdy8xdd-2uAwe-y8Y4GQg5LyVonGNXbxTxUqahdwRhhI3FR6_MuEFRcgNsDjt1C6zXoe3]
  • ResearchGate. (2025). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_laSOCKrRnZIOmsWh_p4SiJzjLAoL70iolEzsqQz4t18aPp6nBdloQC1jLD3Bj2_rKKPjGxgbFo6ykGpWk5UnB0hZb3eP08UqpfYJZvYyL_kHFBNX-0T3VAJtI12YTWYWeLLzxMkrKf91my2IHlefgNQJSnvlII3JXABWYVWBOPXPuMRpGYBAkhk3qFB4vSY6famNhsfeTbkGBOt_jZQM7vTF_iB_TWpjWyMPBNMZuKaKjSgyr-MeCkNwu7yYQ3wFhxeZLOJzbkV3jadwQf0hUHz2qGoGkYBvHDbQmTBElpnH7Ho3wamTdDdzIR-0vqyZbHoOlssmxwE2jO9Z7J3cw=]
  • Macmillan Group, Princeton University. (2022). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFz2n7Z7EtnekPIcri8-jNIaaoAkfpOGEdvaB6_oDw2NUbOj1tGCfqW9T7kOMoyqQO76sPlU_T22brKs51oJbMzudYpRsLppUrvp-dZp6cTt5jWksNo95uNZEZS_oDfB-xIgFgXsyiOpv79YEXUokXJ6ITOHX2U6jZcW2vwi9vg5sxmsCjOw==]
  • Chemistry LibreTexts. (2022). Experimental methods of chemical kinetics. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2SHkrwTIDLFANw1jQFYP2yYhIWhlnyUN6y0qoCM9sPg_E9glL7OwBMCnxlHe9AsZyD4BzMnSbkhL7hS4LeIAV0Bag_lO9Czf62YOA1wYem4C5nSvevBhabPgFrx7NbjdXmaViVcKWO5E04_HMPO8K8FTz1P5el8NEW5MXD-kFjybbBH5_iBRvEN75SvyQMr-dk7V2FptwOFSHDuxGcgwQElGchAX1qCqm-lzQDO1KQGO9YSe8EvoAq4Y-sLnp7zGMsfKAH_RO-ft_Alv14CV1BgL_eUBALLSM_JI=]
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetics of the reactions of biphenyl-4-carboxylic acids and 1-naphthoic acids with diazodiphenylmethane in various alcohols. RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYG_4qPdL7jhqp1iK3xXYLoDu8FjNiX_zxsDwRqSYD4WT2vqHSHIOZJuVOtyse6KRT2TrUvZRD74IN0X6zIZqzEKXZSiR6HhzqLlalL_MLx-n8CLVYqTTjQVaOI8kxIY_owoSWA5xcCM7lBlZqVBiJDHHaBV8fKp3Q-YDNFsg=]
  • National Institutes of Health. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. PMC. [https://vertexaisearch.cloud.google.
  • ResearchGate. (n.d.). Experimental and theoretical study on the kinetics and mechanism of the amine-catalyzed reaction of oxiranes with carboxylic acids. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnmhaKSoqkNu8wApGkqM6FeXqWEqhNXH4hhtN-ntqYPpeALoWZVgiFWL6TE1k_JJ_LO0Nft2BaXosSfW3ytbksDfVwhztdgz3-gKjRy_S24qtrmz-H2B74nmobZx0DSbqauW-K61v0xUZXlnk2_y1PNK7aLZjn6o7LLApuM-i5lhbL1WYWcxDmK2KOMJ5_5tMyMuQDItR5euU5jG1iwks7qdCTLWRFJFmDvhBfzTkXeaDYiai9-FaOpKFXcQuBb90ob9IkzhuXRBH9ByMCTd4643HQUWkHfa_4TrMjL3FUKTlSREcnoPMqTlUqs9N4JHg]
  • Krug, J. (2023, March 24). AP Chem Unit 5 Review - Kinetics in 10 Minutes! [Video]. YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzcnH4kz8-jjMZEaBA47tfWCWaqt9l282Zw2J5V5GTM7ksdVlH0I3TDlA-k_02xkiqalfD6K0Uf-cXDOSKtRozXBH5qFXnpKzlz_jUAFMPIcZjfaHUQoZ1nWmrKq6LnVcfrSprq4A=]
  • Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEK_TN_tpeyGxt6IneFrcEZtvY_rDnZckq78XH4zszeWgBexD-bsa2JkJ1K45gRcp63izk1AidhDq8CXcVYlhrEHgaNqriqWSZdvNM31i3jYb8zFRxe72m0HK7cx-xjg8TofxtEBpQYXgBvRAhb6wwHIJUoiYZyLXUDizRvcQhGkOEv6O7X02nJzLk=]
  • PubMed. (n.d.). Rapidly measuring reactivities of carboxylic acids to generate equireactive building block mixtures: a spectrometric assay. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWy9kECughTUwPcPCZvVPYPTRN3KkTS_5BjqeGW_EhA4g8iAuSgA66unvFNI5gL9R0IJAUodfXdjXKxgfoasHD0YcmnmEbBRozoLAO-smxi_1PDA_S4WK5UnVsQgTLvRzy6ss-]
  • DeWitt, T. (2022, April 29). AP® Chemistry Kinetics Questions Free Response [Video]. YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2-4bbnkmq20oFyz8pxHg5rD5NylmSKeiOsRueuE3YHi226E-aopT0Hc5Jc4oeB3_GvH12aaCk9KiOWW9blmFWxHwrMFiAUgrnBk3KZ0ujzsx0Q8q4Cbit_ChE7pgvdBWCvXpIDVY=]
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEunTVLTjTNHmIbwaAkhapiXQSmypl6HI1JCfiUPQ-c_zLdkV-UJLf4jBwjCbVRI_O9xdbO8K_OxZ7CVig4rBRj-SHt4WiubdS5KGWpdcFA9e3WAoVTK9OWKJ075Zm_cybxJFqt12mi_pdF9gT7Soa-_KGsphS_RvMeW4fOx1g8JlrIHshGqITlOIYp-fcp9AN1cxJbDDn9mdK3MaM__SWUfohAzvxS-9DKyGUDzPzuZ6_pd73TWRU08uaJf08-4JE=]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-3'-methylbiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-3'-methylbiphenyl-3-carboxylic acid. As a key intermediate in various pharmaceutical and materials science applications, its purity and yield are of paramount importance. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis, primarily via the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues you may encounter during the synthesis of this compound, with a focus on identifying and mitigating the formation of common byproducts.

Issue 1: Low Yield of the Desired Product with Significant Starting Material Remaining

Question: My Suzuki-Miyaura coupling reaction between 3-bromo-5-chlorobenzoic acid and 3-methylphenylboronic acid is showing low conversion to this compound. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in Suzuki-Miyaura couplings often points to issues with the catalytic cycle. The primary culprits are typically catalyst deactivation or suboptimal reaction conditions.

Causality and Mitigation Strategies:

  • Inefficient Oxidative Addition: The first step of the catalytic cycle, the oxidative addition of the palladium catalyst to the aryl halide, can be sluggish. While aryl bromides are generally more reactive than aryl chlorides, factors like steric hindrance and electronic effects can play a role.[1][2]

    • Troubleshooting:

      • Catalyst and Ligand Choice: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos to accelerate the oxidative addition.[3] N-heterocyclic carbene (NHC) ligands are also highly effective.

      • Palladium Source: Ensure you are using a reliable Pd(0) source like Pd(PPh₃)₄ or generating it in situ from a Pd(II) precatalyst like Pd(OAc)₂ with the addition of a phosphine ligand.

  • Catalyst Deactivation: The formation of palladium black is a visual indicator of catalyst precipitation and loss of activity.

    • Troubleshooting:

      • Degassing: Thoroughly degas your solvents and reaction mixture to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. This is a critical step to prevent the formation of palladium black.

      • Robust Ligands: The use of bulky biarylphosphine ligands can help stabilize the catalyst in solution and prevent precipitation.

Issue 2: Presence of an Impurity with a Mass Corresponding to the Homocoupling of 3-methylphenylboronic acid

Question: My crude product shows a significant peak corresponding to 3,3'-dimethylbiphenyl. How can I minimize the formation of this homocoupling byproduct?

Answer:

The homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings, often promoted by the presence of oxygen or issues with the catalytic cycle timing.[4][5]

Causality and Mitigation Strategies:

  • Oxygen-Mediated Homocoupling: Molecular oxygen can promote the homocoupling of boronic acids.

    • Troubleshooting:

      • Inert Atmosphere: As mentioned previously, ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly degassed.

  • Slow Transmetalation: If the transmetalation step is slow relative to other processes, it can lead to side reactions like homocoupling.

    • Troubleshooting:

      • Base Selection: The choice of base is crucial for activating the boronic acid for transmetalation.[6] A common choice is an aqueous solution of a carbonate base like K₂CO₃ or Cs₂CO₃. The optimal base can be substrate-dependent, so screening different bases may be necessary.

      • Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid to favor the cross-coupling reaction over homocoupling.

Issue 3: Identification of a Byproduct Corresponding to the Loss of Bromine from the Starting Material

Question: I am observing a significant amount of 3-chlorobenzoic acid in my reaction mixture. What is this byproduct and how can I prevent its formation?

Answer:

This byproduct is the result of a side reaction known as protodehalogenation (or hydrodehalogenation), where the bromine atom on your starting material is replaced by a hydrogen atom.[1][3]

Causality and Mitigation Strategies:

  • Source of Hydride: This side reaction can be promoted by certain bases, solvents (especially protic ones like alcohols), or impurities that can act as a hydride source.

    • Troubleshooting:

      • Base Selection: Use a non-nucleophilic, anhydrous base. Potassium phosphate (K₃PO₄) is often a good choice to minimize this side reaction.

      • Solvent Choice: Employ anhydrous aprotic solvents like dioxane, THF, or toluene. If protodehalogenation is a persistent issue, avoid using alcohol-based solvents.

  • Interrupted Catalytic Cycle: Protodehalogenation can also occur if the catalytic cycle is interrupted after oxidative addition but before transmetalation.

    • Troubleshooting:

      • Ligand Choice: The use of bulky biarylphosphine ligands can sometimes suppress this side reaction by accelerating the desired cross-coupling pathway.[3]

Frequently Asked Questions (FAQs)

Q1: Which halogen on 3-bromo-5-chlorobenzoic acid is more likely to react in the Suzuki coupling?

A1: The carbon-bromine bond is weaker and more reactive than the carbon-chlorine bond. Therefore, the Suzuki-Miyaura coupling will selectively occur at the bromine-substituted position.[7]

Q2: Can the carboxylic acid group interfere with the reaction?

A2: The carboxylic acid group is generally well-tolerated in Suzuki-Miyaura couplings.[8] However, its electronic-withdrawing nature can influence the reactivity of the aryl halide. The presence of the acidic proton may require the use of a sufficient amount of base to both neutralize the carboxylic acid and activate the boronic acid.

Q3: What is the role of the base in the Suzuki-Miyaura reaction?

A3: The base plays a crucial role in activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate species, which then readily undergoes transmetalation with the palladium complex.[6]

Q4: What are the best methods for purifying the final product?

A4: Purification of this compound typically involves a combination of techniques:

  • Aqueous Workup: After the reaction, an acidic workup (e.g., with 1M HCl) will protonate the carboxylate, making the product soluble in organic solvents and allowing for extraction away from inorganic salts.

  • Recrystallization: This is an effective method for purifying the crude solid. A suitable solvent system would be one in which the desired product is soluble at high temperatures but sparingly soluble at room temperature, while the impurities remain in solution.

  • Column Chromatography: For more challenging separations, silica gel column chromatography can be employed. A typical mobile phase would be a gradient of ethyl acetate in hexanes or a similar solvent system.[9]

Experimental Protocols & Data Presentation

Table 1: Common Byproducts and Their Identification
Byproduct NameChemical StructureCommon Mass Spec Fragment (M-H)⁻Key ¹H NMR Signals
3,3'-Dimethylbiphenyl(CH₃)C₆H₄-C₆H₄(CH₃)181.10Aromatic protons and a prominent methyl singlet.
3-Chlorobenzoic AcidClC₆H₄COOH155.00Aromatic protons in a distinct pattern for a 1,3-disubstituted ring.
3-Methylbenzoic AcidCH₃C₆H₄COOH135.05Aromatic protons and a methyl singlet.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling

This protocol provides a general starting point and should be optimized for your specific laboratory conditions.

Materials:

  • 3-bromo-5-chlorobenzoic acid (1.0 eq.)

  • 3-methylphenylboronic acid (1.2 - 1.5 eq.)

  • Pd₂(dba)₃ (0.02 eq., 2 mol%)

  • SPhos (0.04 eq., 4 mol%)

  • K₃PO₄ (3.0 eq.)

  • 1,4-Dioxane and Water (e.g., 10:1 v/v), degassed

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 3-bromo-5-chlorobenzoic acid, 3-methylphenylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

  • Add the degassed dioxane and water solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and proceed with an aqueous workup.

Visualizing the Process

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Diaryl PdII_Diaryl->Pd0 RedElim Reductive Elimination Product Ar-Ar' RedElim->Product ArylHalide Ar-X (3-bromo-5-chlorobenzoic acid) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ (3-methylphenylboronic acid) BoronicAcid->Transmetal Base Base Base->Transmetal Troubleshooting_Byproducts Start Reaction Analysis: Unexpected Byproducts Homocoupling Homocoupling Product (3,3'-dimethylbiphenyl) Start->Homocoupling Protodehalogenation Protodehalogenation Product (3-chlorobenzoic acid) Start->Protodehalogenation Deborylation Deborylation Product (Toluene) Start->Deborylation Cause_HC Cause: Oxygen, Slow Transmetalation Homocoupling->Cause_HC Cause_PD Cause: Hydride Source (Solvent/Base) Protodehalogenation->Cause_PD Cause_DB Cause: Water, High Temperature Deborylation->Cause_DB Solution_HC Solution: Degas Solvents, Inert Atmosphere, Optimize Base Cause_HC->Solution_HC Solution_PD Solution: Anhydrous Aprotic Solvents, Non-nucleophilic Base (e.g., K₃PO₄) Cause_PD->Solution_PD Solution_DB Solution: Use Boronic Esters, Anhydrous Conditions Cause_DB->Solution_DB

Caption: A logical guide to troubleshooting common byproducts.

References

  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. ACS Publications. [Link]

  • Biphenyl carboxylic acids via Suzuki – Miyaura cross-coupling catalyzed... ResearchGate. [Link]

  • Homocoupling of various phenyl boronic acids a | Download Table. ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • The Electroreductive Dehalogenation Reaction of 5-Bromo-2-chlorobenzoic Acid on Dendritic Ag/Cu. International Journal of Electrochemical Science. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. [Link]

  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. ResearchGate. [Link]

  • Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. National Institutes of Health. [Link]

  • How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. [Link]

  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar. Semantic Scholar. [Link]

  • Aerobic homocoupling of arylboronic acids catalysed by copper terephthalate metal–organic frameworks. Royal Society of Chemistry. [Link]

  • Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. National Institutes of Health. [Link]

  • Homocoupling of Arylboronic Acids Catalyzed by CuCl in Air at Room Temperature | Scilit. Scilit. [Link]

  • 3-Bromo-5-chlorobenzoic acid | C7H4BrClO2 | CID 33128. PubChem. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Cape Town. [Link]

  • Synthetic method of 2-halogen-5-bromobenzoic acid.

Sources

Technical Support Center: Optimizing Suzuki Coupling for 5-Chloro-3'-methylbiphenyl-3-carboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 5-Chloro-3'-methylbiphenyl-3-carboxylic acid via the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this specific transformation. The coupling of an electron-deficient aryl chloride with a substituted boronic acid presents unique challenges that require careful optimization of reaction parameters. This document provides in-depth, evidence-based solutions to common experimental hurdles in a direct question-and-answer format.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, providing diagnostic advice and actionable solutions.

Q1: My reaction yield is consistently low (<50%), or the reaction stalls with significant starting material remaining. What are the primary causes and how can I fix this?

A1: Low conversion in this specific Suzuki coupling often points to one of four areas: catalyst activity, suboptimal base/solvent conditions, reagent quality, or the inherent challenge of using an aryl chloride.

  • Catalyst System Inefficiency: The C-Cl bond in your starting material (e.g., 3-bromo-5-chlorobenzoic acid or its ester) is significantly less reactive than a C-Br or C-I bond.[1][2] The oxidative addition step is therefore the primary bottleneck.

    • Diagnosis: Your catalyst system may not be active enough. Standard catalysts like Pd(PPh₃)₄ often fail with aryl chlorides.

    • Solution: Employ a more robust catalyst system known for activating aryl chlorides. This involves using a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand. Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly effective as they accelerate the rate-limiting oxidative addition step.[1][3][4][5][6]

  • Inadequate Base or Solvent: The base is not merely a proton scavenger; it activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[3][7]

    • Diagnosis: A weak or poorly soluble base can stall the reaction. Common bases like Na₂CO₃ may be insufficient for this challenging coupling.

    • Solution: Switch to a stronger base such as K₃PO₄ or Cs₂CO₃.[4][8] Ensure the solvent system can partially dissolve the base. A biphasic solvent system like 1,4-dioxane/water or toluene/water is often ideal, as water increases the solubility of the inorganic base and can accelerate the catalytic cycle.[2][9]

  • Reagent Degradation: Boronic acids are susceptible to degradation, particularly protodeborylation, where the C-B bond is cleaved by moisture or protic solvents, rendering the reagent inactive.[10]

    • Diagnosis: If your (3-methylphenyl)boronic acid is old or has been improperly stored, it may be the source of the low yield.

    • Solution: Use fresh, high-purity boronic acid. Alternatively, consider using a more stable boronic ester derivative, such as a pinacol ester, which is less prone to degradation.[11]

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to atmospheric oxygen, which can oxidize it to inactive Pd(II) species.[11]

    • Diagnosis: A yellow or black precipitate (palladium black) and low conversion are signs of catalyst death due to oxygen exposure.

    • Solution: Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen). All solvents must be thoroughly degassed before use by sparging with an inert gas for 20-30 minutes or by using several freeze-pump-thaw cycles.[12][13]

Q2: I'm observing a significant amount of 3,3'-dimethylbiphenyl as a byproduct. How can I minimize this homocoupling?

A2: The formation of 3,3'-dimethylbiphenyl is a classic case of boronic acid homocoupling. This side reaction is primarily promoted by the presence of oxygen and Pd(II) species in the reaction mixture.[10]

  • Mechanism of Homocoupling: Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the undesired biaryl byproduct and regeneration of Pd(0).[10]

  • Preventative Measures:

    • Rigorous Degassing: This is the most critical factor. As mentioned above, ensure your solvents and reaction vessel are free of oxygen before adding the catalyst.[11][12]

    • Use a Pd(0) Source or Efficient Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or using a precatalyst system that rapidly generates the active Pd(0) species can minimize the amount of free Pd(II) available for homocoupling at the start of the reaction.

    • Control Reaction Temperature: While higher temperatures are often needed for aryl chloride activation, excessively high temperatures can sometimes accelerate catalyst decomposition and side reactions. Find the optimal temperature that promotes the desired reaction without significant byproduct formation.

Q3: My main byproduct is the dehalogenated starting material (5-chloro-3-methylbenzoic acid). What causes this and how can it be prevented?

A3: Dehalogenation is a reductive process where the halide on your starting material is replaced by a hydrogen atom. This occurs when the organopalladium intermediate formed after oxidative addition reacts with a hydride source instead of the boronic acid.[10]

  • Potential Hydride Sources:

    • Solvents: Alcohols (like isopropanol) or even technical-grade THF can contain impurities that act as hydride donors.

    • Bases: Certain amine bases can generate hydride species.

    • Water: Under specific conditions, water can be a source of hydride.

  • Solutions:

    • Solvent Choice: Use high-purity, anhydrous solvents. If using a biphasic system, use deionized, degassed water. Toluene and dioxane are generally robust choices.

    • Base Selection: Stick to inorganic carbonate or phosphate bases (K₂CO₃, K₃PO₄, Cs₂CO₃), which are less likely to cause dehalogenation compared to some organic bases.

    • Optimize Ligand: The choice of ligand can influence the relative rates of reductive elimination (the desired step) versus side reactions. Screening ligands may reveal one that favors the cross-coupling pathway.

Q4: The carboxylic acid functional group seems to be interfering with the reaction. Should I use an ester instead?

A4: Yes, this is a highly recommended strategy. The free carboxylic acid group can complicate the reaction in several ways:

  • Solubility Issues: The carboxylate salt, formed upon reaction with the base, may have poor solubility in common organic solvents, leading to a heterogeneous and inefficient reaction.

  • Base Stoichiometry: The acidic proton will consume one equivalent of your base, complicating the stoichiometry required to activate the boronic acid.

  • Coordination to Palladium: The carboxylate group could potentially coordinate to the palladium center, interfering with the catalytic cycle.

Recommended Approach: Start the synthesis with the corresponding methyl or ethyl ester of the aryl halide (e.g., methyl 3-bromo-5-chlorobenzoate). The ester group is electronically withdrawing, which can aid in the oxidative addition step, and it is generally inert to the Suzuki coupling conditions. After successfully forming the biphenyl ester, the carboxylic acid can be easily regenerated in a subsequent high-yielding saponification (hydrolysis) step using a base like NaOH or LiOH.[14]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental catalytic cycle of the Suzuki-Miyaura coupling?

A1: The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][8][15] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R¹-X), forming a Pd(II) intermediate. This is often the rate-limiting step, especially with unreactive halides like aryl chlorides.[2]

  • Transmetalation: The organoboronic acid (R²-B(OH)₂), activated by a base to form a boronate [R²-B(OH)₃]⁻, transfers its organic group (R²) to the palladium center, displacing the halide.[3]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[1][10]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_intermediate L₂Pd(II)(Ar¹)X oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation pd2_biaryl L₂Pd(II)(Ar¹)(Ar²) transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product Ar¹-Ar² (Product) reductive_elimination->product reactants Ar¹-X reactants->oxidative_addition boronic_acid Ar²B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Q2: How do I select the optimal palladium catalyst and ligand for coupling an aryl chloride?

A2: As aryl chlorides are challenging substrates, the choice of ligand is paramount. You need a ligand that is both bulky and electron-donating to facilitate the difficult oxidative addition step. Below is a comparison of commonly used, highly effective systems.

Catalyst System (Precursor + Ligand)Key Features & AdvantagesTypical Loading (mol%)
Pd(OAc)₂ + SPhos Excellent for sterically hindered and electron-rich/neutral aryl chlorides. High activity.1-2% Pd, 2-4% Ligand
Pd₂(dba)₃ + XPhos Broad substrate scope, highly active, and thermally stable. A very reliable choice.1-2% Pd, 2-4% Ligand
Pd(OAc)₂ + RuPhos Particularly effective for coupling with heteroaryl boronic acids and tolerates diverse functional groups.[4]1-2% Pd, 2-4% Ligand
PEPPSI™-IPr or [Pd(IPr)(cin)Cl] These are pre-formed Pd(II)-NHC complexes. They are often air- and moisture-stable, making them easy to handle, and show high activity.[10][16]1-3%

Recommendation: For the synthesis of this compound (ester), starting with a Pd(OAc)₂ / SPhos or Pd₂(dba)₃ / XPhos system is a robust and field-proven choice.

Q3: What is the specific role of the base, and how does its strength impact the reaction?

A3: The base plays a multifaceted role, but its primary function is to activate the organoboronic acid.[3] In the presence of a base (like K₃PO₄) and water, the boronic acid is converted into a more nucleophilic tetravalent "ate" complex, [R-B(OH)₃]⁻. This anionic boronate species is much more effective at transferring its aryl group to the Pd(II) center during the transmetalation step than the neutral boronic acid.

  • Weak Bases (e.g., NaHCO₃, K₂CO₃): May not be strong enough to efficiently generate the boronate complex, especially with electron-deficient boronic acids, leading to slow or incomplete reactions. However, K₂CO₃ is often sufficient for many standard couplings.[17]

  • Strong Bases (e.g., K₃PO₄, Cs₂CO₃, NaOH): These are more effective at generating the active boronate species and are generally required for challenging couplings involving aryl chlorides.[1][8] Cesium carbonate (Cs₂CO₃) is highly effective due to its high solubility in many organic solvents and the "cesium effect," which can further accelerate the reaction.

  • Organic Bases (e.g., Et₃N, DIPEA): Generally avoided as they can compete with the desired phosphine ligand for coordination to the palladium center and can be sources of hydride for dehalogenation.

Q5: What are the best laboratory practices for ensuring a successful and reproducible Suzuki coupling reaction?

A5: Reproducibility is key in synthesis. Adhering to the following best practices will minimize failed reactions and inconsistent results.

  • Ensure an Inert Atmosphere: This is the most common point of failure. The active Pd(0) catalyst is readily oxidized. Always use a well-sealed flask, and thoroughly degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of argon or nitrogen throughout the reaction.[11][12][13]

  • Use High-Purity Reagents: Use fresh boronic acid or a stable boronic ester. Ensure your aryl halide is pure. Use anhydrous grade solvents if the reaction is sensitive to water, although a controlled amount of water is often beneficial in biphasic systems.[9]

  • Vigorous Stirring: For heterogeneous reactions (especially with a poorly soluble base), efficient stirring is crucial to ensure good mixing and facilitate mass transfer between phases.[11]

  • Systematic Optimization: If a reaction is failing, change one variable at a time (e.g., first try a different ligand, then a different base) to logically diagnose the problem. A troubleshooting workflow can be a valuable tool.

Troubleshooting_Workflow start Low Yield / No Reaction check_inert Check Inert Atmosphere & Reagent Quality start->check_inert check_inert->start Issue Found & Fixed change_ligand Switch to Bulky Ligand (e.g., SPhos, XPhos) check_inert->change_ligand OK change_base Switch to Stronger Base (e.g., K₃PO₄, Cs₂CO₃) change_ligand->change_base increase_temp Increase Temperature (e.g., 80°C -> 100°C) change_base->increase_temp check_byproducts Analyze Byproducts increase_temp->check_byproducts homocoupling Homocoupling? Improve Degassing check_byproducts->homocoupling Yes dehalogenation Dehalogenation? Check Solvent/Base Purity check_byproducts->dehalogenation Yes success Successful Reaction check_byproducts->success No Major Issues homocoupling->change_ligand dehalogenation->change_ligand

Caption: A logical workflow for troubleshooting a low-yielding Suzuki coupling.

Part 3: Recommended Experimental Protocol

This protocol outlines a robust starting point for the synthesis of this compound, employing the strategy of coupling an ester followed by hydrolysis.

Step 1: Suzuki Coupling - Synthesis of Methyl 5-Chloro-3'-methylbiphenyl-3-carboxylate

ReagentM.W.Amount (mmol)Equiv.Mass / Volume
Methyl 3-bromo-5-chlorobenzoate249.501.01.0250 mg
(3-Methylphenyl)boronic acid135.961.21.2163 mg
Palladium(II) Acetate (Pd(OAc)₂)224.500.020.024.5 mg
SPhos410.510.040.0416.4 mg
Potassium Phosphate (K₃PO₄)212.272.02.0425 mg
1,4-Dioxane---4.0 mL
Deionized Water---1.0 mL

Procedure:

  • Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add methyl 3-bromo-5-chlorobenzoate (1.0 equiv), (3-methylphenyl)boronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: In a separate small vial, weigh Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv). Briefly flush the vial with inert gas.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the main reaction flask via syringe. Stir for 2 minutes.

  • Reaction Initiation: Add the catalyst/ligand mixture to the reaction flask. If desired, the catalyst and ligand can be added as solids under a positive flow of inert gas.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biphenyl ester.

Step 2: Saponification - Synthesis of this compound

  • Setup: Dissolve the purified methyl ester from Step 1 in a mixture of THF (5 mL) and Methanol (2 mL).

  • Hydrolysis: Add a 2M aqueous solution of sodium hydroxide (NaOH) (3.0 equiv).

  • Reaction: Stir the mixture at room temperature or gently heat to 40 °C for 2-4 hours, monitoring by TLC until the starting ester is consumed.

  • Workup: Cool the mixture to 0 °C and carefully acidify with 1M HCl until the pH is ~2-3. A precipitate should form.

  • Isolation: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final carboxylic acid product.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples. [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Molander, G. A., & Dreher, S. D. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626-3631. [Link]

  • ResearchGate. (2009). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]

  • Royal Society of Chemistry. (2018). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link]

  • ResearchGate. (2013). Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. [Link]

  • ChemistryViews. (2019). Water Is Key for Solid-State Suzuki-Miyaura Reactions. [Link]

  • Semantic Scholar. (2008). Synthesis of Biaryls via Pd‐Catalyzed Cross‐Coupling Reaction between Arene Carboxylic Acids and Aryl Thianthrenium Trifluoromethanesulfonates. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]

  • ResearchGate. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. [Link]

  • Goossen, L. J., Lauth, J., & Lange, P. P. (2007). Synthesis of Biaryls via Decarboxylative Pd-Catalyzed Cross-Coupling Reaction. Organic Letters, 9(18), 3477-3480. [Link]

  • Anderson's Process Solutions. (2010). Roles of Water in Metal-Catalyzed Cross-Couplings. [Link]

  • Lee, G. T., et al. (1999). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 3(1), 57-61. [Link]

  • Lundgren, R. J., & Stradiotto, M. (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Tetrahedron, 75(33), 4382-4406. [Link]

  • Leadbeater, N. E., & Williams, V. A. (2005). Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure. Organic Process Research & Development, 9(4), 522-525. [Link]

  • Quora. (2023). What is the prominent role of water in the Suzuki reaction? [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]

  • ScienceDirect. (2020). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • ScienceDirect. (2011). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

  • ResearchGate. (2019). Role of a base in Suzuki-Miyaura reaction. [Link]

  • Semantic Scholar. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. [Link]

  • Royal Society of Chemistry. (2011). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry. [Link]

  • National Institutes of Health (NIH). (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. [Link]

  • ResearchGate. (2010). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. [Link]

  • ResearchGate. (2017). Suzuki coupling reactions of aryl chlorides. [Link]

Sources

Technical Support Center: Purification of Chlorinated Biphenyl Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges encountered during the purification of chlorinated biphenyl carboxylic acids. The information presented herein is curated from extensive experience in synthetic and purification sciences, offering practical solutions to common and complex purification issues.

Introduction

Chlorinated biphenyl carboxylic acids are a class of compounds with significant interest in various fields, including environmental science and drug discovery. Their synthesis, often achieved through methods like Suzuki coupling, can result in a mixture of products, byproducts, and unreacted starting materials. The inherent chemical stability and structural diversity of these molecules present unique purification challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to streamline your purification workflows.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of chlorinated biphenyl carboxylic acids, offering explanations for the underlying causes and providing actionable solutions.

Crystallization Issues

Crystallization is a powerful technique for purifying solid compounds, but achieving high-purity crystals of chlorinated biphenyl carboxylic acids can be difficult.

Problem: Oiling Out - Compound Separates as a Liquid Instead of Solid Crystals

  • Possible Cause: The boiling point of the solvent may be too high, or the melting point of your compound is low. "Oiling out" can also occur if the solution is supersaturated to a great extent.

  • Solution:

    • Solvent Selection: Choose a solvent or solvent system with a lower boiling point. A mixture of solvents, such as ethanol/water or benzene/petroleum ether, can be effective.[1] For instance, dissolving the compound in a minimum amount of a hot solvent in which it is highly soluble (like ethanol) and then slowly adding a solvent in which it is less soluble (like water) until turbidity persists can induce crystallization upon cooling.[1]

    • Temperature Control: Reheat the solution to dissolve the oil, and then allow it to cool more slowly. Seeding the solution with a small crystal of the pure compound can also encourage proper crystal formation.[2]

    • Concentration Adjustment: If the solution is too concentrated, add a small amount of hot solvent to dissolve the oil and then proceed with slow cooling.[2]

Problem: No Crystal Formation Upon Cooling

  • Possible Cause: The solution may not be sufficiently supersaturated, either due to using too much solvent or the compound having high solubility even at low temperatures.

  • Solution:

    • Increase Concentration: Evaporate some of the solvent to increase the concentration of the carboxylic acid and then attempt to cool the solution again.[2]

    • Induce Nucleation: Scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites.[2] Adding a seed crystal of the pure product can also initiate crystallization.[2]

    • Drastic Temperature Change: If scratching and seeding are unsuccessful, try cooling the solution in an ice bath or even a freezer to significantly decrease the compound's solubility.[2]

Problem: Colored Impurities in Crystals

  • Possible Cause: Colored impurities from the reaction mixture may be co-crystallizing with your product.

  • Solution:

    • Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[2] It is crucial to use charcoal sparingly, as it can also adsorb the desired product, leading to lower yields.[2]

    • Multiple Recrystallizations: A second or even third recrystallization from a different solvent system may be necessary to remove persistent colored impurities.

Chromatographic Separation Challenges

Chromatography, particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC), is essential for separating complex mixtures of chlorinated biphenyls and their derivatives.[3][4]

Problem: Poor Separation of Isomers

  • Possible Cause: Chlorinated biphenyl carboxylic acid isomers often have very similar polarities and structures, making them difficult to resolve on standard chromatography columns.

  • Solution:

    • Column Selection: For HPLC, consider using specialized columns with different stationary phases, such as phenyl-hexyl or cyano phases, which can offer different selectivities for aromatic compounds. For GC, comprehensive two-dimensional gas chromatography (GCxGC) has shown excellent results in separating a large number of PCB congeners.[4]

    • Mobile Phase Optimization: Systematically vary the mobile phase composition. For reverse-phase HPLC, adjusting the organic modifier (e.g., acetonitrile vs. methanol) and the pH of the aqueous phase can significantly impact retention and selectivity. The use of chiral counter-ions in the mobile phase can be effective for separating enantiomers of acidic compounds.[5]

    • Gradient Elution: Employ a shallow gradient elution in HPLC to improve the resolution of closely eluting peaks.

Problem: Peak Tailing

  • Possible Cause: Peak tailing for acidic compounds is often caused by strong interactions between the carboxylic acid group and active sites on the silica-based stationary phase.

  • Solution:

    • Mobile Phase Additives: Add a small amount of a competing acid, such as trifluoroacetic acid (TFA) or formic acid (typically 0.1%), to the mobile phase. This will protonate the silanol groups on the stationary phase and reduce their interaction with the analyte.

    • pH Adjustment: Ensure the pH of the mobile phase is at least two units below the pKa of the carboxylic acid to keep it in its protonated, less polar form, which generally leads to better peak shape in reverse-phase chromatography.

Liquid-Liquid Extraction Inefficiencies

Liquid-liquid extraction is a fundamental technique for the initial cleanup of reaction mixtures.

Problem: Emulsion Formation

  • Possible Cause: Vigorous shaking of the separatory funnel, especially when dealing with solutions containing both organic and aqueous phases with similar densities or high concentrations of dissolved substances, can lead to the formation of stable emulsions.[6]

  • Solution:

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for the partitioning of the solute between the two phases.[6]

    • Break the Emulsion: Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help to break up the emulsion.[6] Alternatively, allowing the mixture to stand for an extended period or gentle swirling can also be effective.

Problem: Incomplete Extraction of the Carboxylic Acid

  • Possible Cause: The pH of the aqueous phase may not be optimal for ensuring the carboxylic acid is in the desired ionic or neutral state.

  • Solution:

    • pH Control for Extraction into Aqueous Base: To extract the carboxylic acid from an organic solvent into an aqueous base (like sodium bicarbonate or sodium hydroxide), ensure the pH of the aqueous layer is at least two to three pH units above the pKa of the carboxylic acid.[7] This converts the acid into its more water-soluble carboxylate salt.

    • pH Control for Extraction into Organic Solvent: To extract the carboxylic acid from an aqueous solution into an organic solvent, the aqueous phase must be acidified to a pH at least two to three units below the pKa of the acid.[7] This ensures the compound is in its neutral, more organic-soluble form.

    • Repeat Extractions: Perform multiple extractions with smaller volumes of the extracting solvent rather than a single extraction with a large volume to improve efficiency.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of chlorinated biphenyl carboxylic acids?

A1: The impurities largely depend on the synthetic route. For instance, in a Suzuki coupling reaction, common impurities include:

  • Unreacted Starting Materials: Such as the boronic acid and the bromo- or chloro-aromatic compound.

  • Homocoupling Products: Formation of biphenyls from the coupling of two boronic acid molecules is a common side reaction.[8]

  • Residual Catalyst: Traces of the palladium catalyst and ligands may remain.

  • Solvents: Residual solvents from the reaction and workup steps.

Q2: How can I effectively remove residual palladium catalyst from my product?

A2: Several methods can be employed to remove residual palladium:

  • Filtration: Passing the reaction mixture through a pad of celite or silica gel can remove a significant portion of the catalyst.

  • Aqueous Workup: Washing the organic layer with an aqueous solution of a chelating agent like thiourea or sodium sulfide can help to sequester the palladium.

  • Specialized Scavengers: Commercially available scavenger resins with functional groups that bind to palladium can be very effective.

Q3: My chlorinated biphenyl carboxylic acid seems to be unstable during purification. What could be the cause?

A3: While polychlorinated biphenyls (PCBs) are generally known for their chemical stability, the presence of the carboxylic acid group can introduce some reactivity.[9][10]

  • Decarboxylation: At elevated temperatures, particularly during distillation, some aromatic carboxylic acids can undergo decarboxylation. If your compound is thermally labile, consider purification methods that do not require high heat, such as crystallization or column chromatography at room temperature.

  • Oxidation: While PCBs are resistant to oxidation, harsh oxidative conditions should be avoided.[9] For instance, if using an oxidative cleanup procedure, ensure it is compatible with the carboxylic acid functionality.[11]

Q4: Can I use distillation to purify my chlorinated biphenyl carboxylic acid?

A4: Vacuum distillation can be a viable option if the compound is thermally stable and has a sufficiently low boiling point under reduced pressure.[12] However, for many higher molecular weight or less stable derivatives, this method may not be suitable due to the risk of decomposition. It is crucial to first assess the thermal stability of your compound, for example, by thermogravimetric analysis (TGA), before attempting distillation.

Visualizing Purification Workflows

General Purification Strategy for Chlorinated Biphenyl Carboxylic Acids

Purification_Workflow Crude_Product Crude Reaction Mixture Aqueous_Workup Aqueous Workup (e.g., NaHCO3 extraction) Crude_Product->Aqueous_Workup Organic_Layer Organic Layer (Impurities) Aqueous_Workup->Organic_Layer Separate Aqueous_Layer Aqueous Layer (Carboxylate Salt) Aqueous_Workup->Aqueous_Layer Separate Acidification Acidification (e.g., HCl) Aqueous_Layer->Acidification Precipitation Precipitated Carboxylic Acid Acidification->Precipitation Filtration Filtration Precipitation->Filtration Purification_Step Further Purification Filtration->Purification_Step Crystallization Crystallization Purification_Step->Crystallization Chromatography Column Chromatography Purification_Step->Chromatography Pure_Product Pure Product Crystallization->Pure_Product Chromatography->Pure_Product

Caption: A general workflow for the purification of chlorinated biphenyl carboxylic acids.

Troubleshooting Logic for Crystallization

Crystallization_Troubleshooting Start Start Crystallization Cooling Cool Solution Start->Cooling Outcome Crystals Form No Crystals Oiling Out Cooling->Outcome Success Collect Crystals Outcome:f0->Success No_Crystals_Actions Concentrate Solution Scratch Flask Add Seed Crystal Outcome:f1->No_Crystals_Actions Troubleshoot Oiling_Out_Actions Reheat & Cool Slowly Add More Solvent Change Solvent Outcome:f2->Oiling_Out_Actions Troubleshoot No_Crystals_Actions->Cooling Retry Oiling_Out_Actions->Cooling Retry

Caption: Decision tree for troubleshooting common crystallization problems.

Quantitative Data Summary

Purification TechniqueCommon ChallengeKey Optimization Parameter(s)Expected Purity Improvement
Crystallization Oiling outSolvent choice, cooling rateModerate to High
Low recoverySolvent volume, temperatureModerate
Column Chromatography Co-elution of isomersStationary phase, mobile phase compositionHigh
Peak tailingMobile phase pH, additives (e.g., TFA)High
Liquid-Liquid Extraction Emulsion formationpH control, ionic strength (brine)Low to Moderate (as a cleanup step)

Experimental Protocols

Protocol 1: Acid-Base Extraction for Initial Purification
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6] Repeat the extraction 2-3 times to ensure complete transfer of the carboxylic acid to the aqueous layer.

  • Separation: Combine the aqueous extracts. The organic layer, containing neutral and basic impurities, can be discarded.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid, such as 6M HCl, dropwise with stirring until the solution is acidic (confirm with pH paper).[6] The chlorinated biphenyl carboxylic acid should precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Protocol 2: Recrystallization from a Mixed Solvent System
  • Solvent Selection: Choose a solvent in which the compound is highly soluble when hot and poorly soluble when cold (e.g., ethanol). Also, select a solvent in which the compound is poorly soluble even when hot (e.g., water).

  • Dissolution: In a flask, dissolve the crude carboxylic acid in a minimal amount of the hot "good" solvent (e.g., boiling ethanol).

  • Addition of "Poor" Solvent: While keeping the solution hot, slowly add the "poor" solvent (e.g., hot water) dropwise until a persistent turbidity is observed.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry.

References

  • Seymour, M. P., Duncan, I. W., Jefferies, T. M., & Notarianni, L. J. (1986). Clean-up and separation of chlorobiphenyl isomers after synthesis by Cadogan coupling using preparative high-performance liquid chromatography. Journal of Chromatography A, 368(1), 174–179. [Link]

  • Focant, J. F., Eppe, G., Scippo, M. L., Massart, D. L., & De Pauw, E. (2004). Improved separation of the 209 polychlorinated biphenyl congeners using comprehensive two-dimensional gas chromatography-time-of-flight mass spectrometry. Journal of Chromatography A, 1040(2), 239–248. [Link]

  • Bauer, U. J., et al. (1995). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Fresenius' Journal of Analytical Chemistry, 351, 62-65.
  • University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). Polychlorinated biphenyl. Retrieved from [Link]

  • PubChem. (n.d.). Polychlorinated Biphenyls. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • Reddit. (2023). Good solvent for recrystalizing 4-biphenyl carboxylic acid?. r/chemhelp. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. Retrieved from [Link]

  • Government of British Columbia. (2022). Polychlorinated Biphenyls (PCBs) in Water. Retrieved from [Link]

  • ResearchGate. (2013). How can I purify carboxylic acid?. Retrieved from [Link]

  • Fegas, A., et al. (2009). Chromatographic Separation of Enantiomers Acids Using Quinine as Chiral Counter-Ion in Mobile Phase. Asian Journal of Chemistry, 21(1), 125-129.

Sources

Technical Support Center: Synthesis of 5-Chloro-3'-methylbiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-3'-methylbiphenyl-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, which typically employs a Suzuki-Miyaura cross-coupling reaction. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common issues, thereby improving reaction yield and product purity.

Introduction: The Synthetic Challenge

The synthesis of this compound involves the palladium-catalyzed Suzuki-Miyaura coupling between an aryl halide and an arylboronic acid. The primary challenge in this specific synthesis lies in the coupling of an electron-deficient aryl chloride (a derivative of 5-chlorobenzoic acid) with an electron-donating partner (3-methylphenylboronic acid). Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts, often requiring carefully optimized conditions to achieve high yields.[1][2] This guide will address the key parameters influencing the success of this transformation.

Troubleshooting Guide: Diagnosing and Solving Low Yield

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Low to No Product Formation

Question: My Suzuki coupling reaction is resulting in a very low yield or no desired product at all. My starting materials are consumed, but I primarily see complex mixtures or baseline material on my TLC plate. What are the likely causes and how can I fix this?

Answer: Low or nonexistent yield is a common but solvable problem in Suzuki couplings, especially with challenging substrates. The root cause often lies within one of four key areas: the catalyst system, the reaction conditions, the reagents' quality, or the workup procedure.

A. Inactive Catalyst or Inefficient Catalytic Cycle The heart of the reaction is the Palladium(0) catalyst. Its inactivation is a primary suspect for reaction failure.

  • Cause: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state.[1][3] Pre-catalysts like Pd(OAc)₂ require in situ reduction to Pd(0), which can be inefficient, or the active catalyst may decompose at high temperatures.

  • Troubleshooting Steps:

    • Ensure Inert Atmosphere: Thoroughly degas your solvent(s) (e.g., by bubbling argon or nitrogen through it for 20-30 minutes) before adding the catalyst and other reagents.[4] Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the entire reaction setup and duration.

    • Use a Fresh Catalyst: Palladium catalysts, especially phosphine-ligated ones, can degrade over time. Use a fresh batch of catalyst or a reliable pre-catalyst. Consider modern, air-stable pre-catalysts that generate the active Pd(0) species in a controlled manner upon heating.

    • Optimize the Ligand: Aryl chlorides require electron-rich and bulky phosphine ligands to facilitate the rate-limiting oxidative addition step.[2] Standard ligands like PPh₃ may be insufficient. Switch to more robust ligands such as Buchwald-type biarylphosphines (e.g., RuPhos, XPhos) or N-heterocyclic carbenes (NHCs).[5][6]

B. Suboptimal Reaction Conditions The interplay between base, solvent, and temperature is critical for the transmetalation step and overall reaction kinetics.

  • Cause: An inappropriate base may not be strong enough or sufficiently soluble to activate the boronic acid for transmetalation.[7] The solvent system must solubilize all components effectively.

  • Troubleshooting Steps:

    • Base Selection: For this substrate, a moderately strong inorganic base is typically required. Finely ground and dried K₂CO₃ or K₃PO₄ are common choices.[4][8] If these fail, a stronger, more soluble base like Cs₂CO₃ might be necessary.[4][9]

    • Solvent System: A mixture of an organic solvent and water is standard, as water helps dissolve the inorganic base and facilitates the catalytic cycle.[1] Common systems include 1,4-dioxane/water, Toluene/water, or THF/water.[4] Ensure the ratio is optimized; a typical starting point is 4:1 or 5:1 organic solvent to water.

    • Temperature and Time: Aryl chloride couplings often require higher temperatures (80-110 °C) to proceed at a reasonable rate.[4] If you see low conversion, consider increasing the temperature or extending the reaction time. Monitor the reaction by TLC or LC-MS to track progress.

C. Reagent Instability or Impurity The purity and stability of your starting materials, particularly the boronic acid, are paramount.

  • Cause: Boronic acids are susceptible to decomposition via protodeboronation (cleavage of the C-B bond) or formation of anhydride trimers (boroxines), especially under heating or if impurities are present.[1][10]

  • Troubleshooting Steps:

    • Verify Reagent Quality: Use high-purity 5-chloro-3-halobenzoic acid (or its ester) and 3-methylphenylboronic acid.

    • Use Boronic Acid Equivalents: A slight excess of the boronic acid (1.1 to 1.5 equivalents) is often used to compensate for potential decomposition and drive the reaction to completion.[9]

    • Consider Boronic Esters: If boronic acid instability is suspected, switch to a more stable derivative like a pinacol ester (Bpin) or a trifluoroborate salt (BF₃K).[1]

Issue 2: Significant Formation of Side Products

Question: My reaction is working, but I'm getting a low yield of the desired product along with significant amounts of homocoupled (biphenyl from the boronic acid) and/or dehalogenated starting material. How can I suppress these side reactions?

Answer: The formation of homocoupled and dehalogenated products indicates competing reaction pathways are out-pacing your desired cross-coupling. These can be minimized by carefully controlling the reaction environment and stoichiometry.

A. Homocoupling of the Boronic Acid This side reaction forms 3,3'-dimethylbiphenyl.

  • Cause: Homocoupling is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), or by using a Pd(II) pre-catalyst that is not efficiently reduced.[1] This Pd(II) species can then catalyze the coupling of two boronic acid molecules.

  • Mitigation Strategies:

    • Rigorous Degassing: This is the most critical step. Ensure your reaction mixture is thoroughly deoxygenated before and during the reaction.[10]

    • Control Stoichiometry: Avoid a large excess of the boronic acid. Start with 1.1-1.2 equivalents and adjust as needed.

    • Use a Pd(0) Source: Using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources like Pd(OAc)₂ or PdCl₂.[9]

B. Dehalogenation of the Aryl Halide This side reaction converts your chloro-benzoic acid derivative back to a benzoic acid derivative, terminating the catalytic cycle for that molecule.

  • Cause: After oxidative addition, the palladium intermediate can react with a hydride source in the reaction mixture, leading to reductive elimination of the dehalogenated arene.[1][10] Sources of hydride can include the solvent (e.g., alcohols) or certain bases.

  • Mitigation Strategies:

    • Solvent and Base Choice: Avoid using primary or secondary alcohols as the main solvent if dehalogenation is a major issue. Use a non-protic solvent like dioxane or toluene.[10]

    • Ligand Effects: Bulky, electron-rich phosphine ligands can promote the desired reductive elimination pathway over dehalogenation.[3] This is another reason to choose ligands like RuPhos or XPhos for this challenging coupling.

Below is a workflow diagram to guide your troubleshooting process.

G start Low Yield Observed check_catalyst 1. Check Catalyst System start->check_catalyst check_conditions 2. Evaluate Reaction Conditions start->check_conditions check_reagents 3. Assess Reagent Quality start->check_reagents side_products Side Products Observed? start->side_products inactive_pd Inactive Pd(0)? (Oxygen exposure, age) check_catalyst->inactive_pd bad_ligand Inefficient Ligand? (e.g., PPh3 for Ar-Cl) check_catalyst->bad_ligand bad_base Wrong Base/Solvent? (Poor solubility, wrong strength) check_conditions->bad_base bad_temp Temp/Time Too Low? check_conditions->bad_temp boronic_decomp Boronic Acid Decomposition? (Protodeboronation) check_reagents->boronic_decomp homocoupling Homocoupling? (Boronic acid dimer) side_products->homocoupling Yes dehalogenation Dehalogenation? (Loss of Cl) side_products->dehalogenation Yes solve_catalyst Solution: - Rigorously degas solvent - Use fresh catalyst - Switch to bulky, e--rich ligand (e.g., RuPhos, XPhos) inactive_pd->solve_catalyst bad_ligand->solve_catalyst solve_conditions Solution: - Switch base (K3PO4, Cs2CO3) - Optimize solvent/water ratio - Increase temperature (80-110°C) - Extend reaction time bad_base->solve_conditions bad_temp->solve_conditions solve_reagents Solution: - Use fresh, high-purity reagents - Use slight excess of boronic acid (1.1-1.2 eq) - Switch to boronic ester (Bpin) boronic_decomp->solve_reagents solve_side Solution: - Rigorous deoxygenation - Avoid large excess of boronic acid - Use non-protic solvents homocoupling->solve_side dehalogenation->solve_side

Caption: A troubleshooting workflow for low yield in Suzuki coupling.

Issue 3: Difficulties in Product Isolation and Purification

Question: The reaction seems to have worked, but I am struggling to isolate a pure product. My crude material is an oil or contains impurities that co-elute during column chromatography.

Answer: Purification of biphenyl carboxylic acids can be challenging due to their polarity and the presence of structurally similar byproducts.

  • Workup Strategy:

    • Catalyst Removal: After the reaction, dilute the mixture with a solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.[11]

    • Aqueous Wash: Perform an aqueous workup. Wash the organic layer with water. To remove unreacted boronic acid and its byproducts, a basic wash (e.g., dilute NaOH or Na₂CO₃) can be effective. The carboxylic acid product will move to the aqueous layer as its carboxylate salt.

    • Acidification and Extraction: Separate the basic aqueous layer and carefully acidify it with dilute HCl (e.g., 1M HCl) to a pH of ~2.[12] This will precipitate your carboxylic acid product. Extract the product back into an organic solvent like ethyl acetate.

    • Final Wash and Dry: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification Strategy:

    • Crystallization: Biphenyl carboxylic acids are often crystalline solids.[13] Recrystallization is the preferred method for purification as it is scalable and can be highly effective. Try solvent systems like aqueous ethanol, or a mixture of a good solvent (e.g., ethyl acetate, acetone) and an anti-solvent (e.g., hexanes, petroleum ether).[14]

    • Column Chromatography: If crystallization fails, column chromatography is the next option. Use a solvent system with a small amount of acetic acid (e.g., 0.5-1%) in your mobile phase (e.g., hexane/ethyl acetate) to keep the carboxylic acid protonated and prevent streaking on the silica gel.

Frequently Asked Questions (FAQs)

Q1: Which starting materials should I use for this synthesis? A1: The most common approach is the coupling of 3-methylphenylboronic acid with a 5-chloro-3-halobenzoic acid (or its corresponding methyl or ethyl ester). Using the bromo- or iodo- version of the chlorobenzoic acid (e.g., 3-bromo-5-chlorobenzoic acid) as the electrophile is highly recommended, as the C-Br or C-I bond will react selectively over the more robust C-Cl bond.[15] If you use an ester, a final hydrolysis step will be required to obtain the carboxylic acid.

Q2: What is a good starting point for reaction conditions? A2: A reliable starting point for a 1 mmol scale reaction would be:

  • Aryl Halide: 1.0 eq (e.g., Methyl 3-bromo-5-chlorobenzoate)

  • Boronic Acid: 1.2 eq (3-methylphenylboronic acid)

  • Catalyst: 2 mol% Pd(OAc)₂ with 4 mol% RuPhos (or a pre-formed Buchwald pre-catalyst)

  • Base: 2.0-3.0 eq K₃PO₄ (finely ground)

  • Solvent: 1,4-Dioxane and Water (5:1 ratio), at a concentration of ~0.1 M

  • Temperature: 100 °C

  • Time: 12-24 hours, monitoring by TLC/LC-MS

ComponentRecommended Starting AmountRationale
Aryl Halide 1.0 equivalentLimiting reagent
Boronic Acid 1.1 - 1.5 equivalentsSlight excess to drive reaction
Pd Catalyst 1 - 5 mol %Balances reaction rate and cost
Ligand 1.1 - 2x Pd amountEnsures full coordination to Pd
Base 2.0 - 3.0 equivalentsSufficient to activate boronic acid
Solvent 0.1 - 0.5 M concentrationAffects reaction kinetics and solubility

Q3: How does the Suzuki-Miyaura reaction work? A3: The reaction proceeds via a catalytic cycle involving three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.[2][16]

  • Transmetalation: The organic group from the base-activated boronic acid is transferred to the palladium center, displacing the halide.[15][16]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled and eliminated, forming the new C-C bond of the biphenyl product and regenerating the Pd(0) catalyst.[9][16]

G cluster_cycle Catalytic Cycle pd0 Pd(0)L2 pd2_ox Ar-Pd(II)(X)L2 pd0->pd2_ox Oxidative Addition (+ Ar-X) pd2_trans Ar-Pd(II)(Ar')L2 pd2_ox->pd2_trans Transmetalation (+ Ar'-B(OR)2) pd2_trans->pd0 Reductive Elimination (- Ar-Ar') product Product (Ar-Ar') pd2_trans->product arx 5-Chloro-3-halobenzoic acid (Ar-X) arx->pd2_ox ar_boronic 3-Methylphenylboronic acid (Ar'-B(OR)2) ar_boronic->pd2_trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

References

  • ChemLibre Texts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Royal Society of Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • YouTube. (2020). Suzuki Coupling. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]

  • ChemLibre Texts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]

  • Patel, et al. (n.d.). Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid. Asian Journal of Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ACS Publications. (n.d.). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. [Link]

  • Reddit. (2025). Good solvent for recrystalizing 4-biphenyl carboxylic acid?[Link]

  • National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • MDPI. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. [Link]

  • Semantic Scholar. (2017). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • ResearchGate. (2025). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. [Link]

  • University of Cape Town. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

  • ACS Publications. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. [Link]

  • Semantic Scholar. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. [Link]

  • Google Patents. (n.d.). CN112645925A - Synthesis method of lornoxicam intermediate 5-chloro-3-methylsulfonyl thiophene-2-carboxylic acid methyl ester.
  • MDPI. (n.d.). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. [Link]

Sources

Technical Support Center: 3-Methylphenylboronic Acid in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are utilizing 3-methylphenylboronic acid and wish to troubleshoot or optimize their reaction conditions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to make informed decisions in your own experiments. This document is structured as a dynamic FAQ and troubleshooting guide, addressing the common pitfalls and side reactions encountered in the field.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using 3-methylphenylboronic acid in a Suzuki coupling?

When performing a Suzuki-Miyaura coupling with 3-methylphenylboronic acid, three side reactions are most frequently observed:

  • Protodeboronation: The C-B bond is cleaved and replaced by a C-H bond, converting 3-methylphenylboronic acid into toluene. This is often the most significant yield-reducing side reaction.[1]

  • Homocoupling: Two molecules of 3-methylphenylboronic acid couple to form 3,3'-dimethylbiphenyl. This is particularly prevalent in the presence of oxygen.[2][3]

  • Dehalogenation: The aryl halide coupling partner loses its halogen atom, which is replaced by a hydrogen atom, leading to the formation of an arene byproduct.[4]

Q2: What is protodeboronation and what are the driving forces behind it?

Protodeboronation is the protonolysis of the carbon-boron bond.[1] In the context of your reaction, it means your 3-methylphenylboronic acid is being converted back to toluene before it has a chance to participate in the desired cross-coupling. This reaction can be catalyzed by acid or base and is highly dependent on reaction conditions.[1][5][6]

The mechanism under the basic conditions typical for Suzuki coupling (pH > 10) involves the formation of a boronate species (Ar-B(OH)₃⁻).[5][6] The electron-rich aryl ring is then susceptible to protonation by a proton source (like water or alcohol solvents), leading to the cleavage of the C-B bond. The stability of the transient aryl anion or the transition state leading to it is a key factor.

Q3: I am observing significant amounts of 3,3'-dimethylbiphenyl. What causes this homocoupling?

The formation of 3,3'-dimethylbiphenyl is a classic case of boronic acid homocoupling. While several mechanisms can be at play, the most common culprit is the presence of molecular oxygen in your reaction vessel.[2][3] Oxygen can re-oxidize the Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled product. In essence, the palladium catalyst mediates the dimerization of your boronic acid. Inconsistent or incomplete degassing of your solvents and reaction vessel is the primary experimental error leading to this outcome.[2][3]

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental observations and provides a logical path to a solution.

Problem 1: Low yield of my desired product, and GC/MS analysis shows a large peak for toluene.
  • Diagnosis: You are experiencing significant protodeboronation . Your boronic acid is being consumed by a non-productive pathway.

  • Causality & Solution:

    • Excessive Water/Proton Source: While a small amount of water is often beneficial for the Suzuki reaction, too much can accelerate protodeboronation.

      • Action: Use a carefully controlled ratio of organic solvent to water (e.g., 5:1 to 10:1 Dioxane/Water). Ensure your organic solvent is anhydrous if running an "anhydrous" protocol.

    • High Temperature: Elevated temperatures can increase the rate of protodeboronation.[7][8][9]

      • Action: Try lowering the reaction temperature. If the reaction is too slow, consider a more active catalyst system (see Problem 3) that allows for lower temperature operation.

    • Prolonged Reaction Time: The longer your boronic acid is exposed to basic, protic conditions, the more likely it is to degrade.

      • Action: Monitor your reaction closely by TLC or LC-MS. Work up the reaction as soon as the starting material is consumed. Avoid unnecessary overnight reactions if possible.

    • Base Strength: Very strong bases can promote protodeboronation.

      • Action: Switch to a milder base. K₃PO₄ or K₂CO₃ are often excellent choices that provide sufficient basicity without being overly harsh.[10]

Problem 2: My desired product is contaminated with 3,3'-dimethylbiphenyl, which is difficult to separate.
  • Diagnosis: Boronic acid homocoupling is occurring.

  • Causality & Solution:

    • Oxygen Contamination: This is the most probable cause. The Pd(0) catalyst is being diverted to a separate catalytic cycle involving oxygen.[2][3]

      • Action: Implement rigorous inert atmosphere techniques. Degas your solvent mixture thoroughly by sparging with argon or nitrogen for at least 30-60 minutes. Alternatively, use three freeze-pump-thaw cycles for the highest level of deoxygenation. Ensure your reaction flask is properly flame-dried and maintained under a positive pressure of inert gas throughout the entire experiment.

    • Catalyst Oxidation: If your palladium precatalyst has been stored improperly, it may contain Pd(II) species that can initiate homocoupling.

      • Action: Use a fresh, high-purity catalyst. Some researchers add a mild reducing agent to the reaction mixture to ensure the palladium is in the Pd(0) state, though this should be done with caution.[11]

Problem 3: The reaction is very slow, and forcing conditions (high temperature) lead to a mixture of side products.
  • Diagnosis: The rate-limiting step of your desired catalytic cycle, likely oxidative addition or reductive elimination, is slow.[12] This provides more time for the side reactions to occur.

  • Causality & Solution:

    • Inefficient Ligand: The choice of phosphine ligand is critical. The ligand modulates the electron density and steric environment of the palladium center, directly impacting the rates of the catalytic steps.[13][14]

      • Action: Switch to a more effective ligand. For coupling with aryl chlorides, or for creating sterically hindered biaryls, bulky, electron-rich phosphine ligands like SPhos or RuPhos are often superior to PPh₃.[10][15] These ligands accelerate the oxidative addition and reductive elimination steps, allowing the desired reaction to outcompete the side reactions at lower temperatures.[12]

Visualizing the Reaction Pathways

Understanding the main catalytic cycle and how side reactions diverge from it is key to effective troubleshooting.

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_main Main Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R¹-X PdII_A R¹-Pd(II)L₂-X OA->PdII_A TM Transmetalation PdII_A->TM [R²B(OH)₃]⁻ (from ArB(OH)₂ + Base) PdII_B R¹-Pd(II)L₂-R² TM->PdII_B RE Reductive Elimination PdII_B->RE RE->Pd0 Catalyst Regeneration Product R¹-R² RE->Product

Caption: The productive Suzuki-Miyaura catalytic cycle.

Diagram 2: Side Reaction Pathways

Side_Reactions cluster_side Competing Side Reactions Boronic_Acid 3-Me-Ph-B(OH)₂ Proto Protodeboronation Boronic_Acid->Proto + H⁺ (from H₂O, ROH) Homo Homocoupling Boronic_Acid->Homo + Pd(II), O₂ Aryl_Halide R¹-X PdII_Complex R¹-Pd(II)L₂-X Aryl_Halide->PdII_Complex via Pd(0) Dehalo Dehalogenation PdII_Complex->Dehalo + [H⁻] source (solvent, base) Toluene Toluene Proto->Toluene Dimer 3,3'-Dimethylbiphenyl Homo->Dimer Arene R¹-H Dehalo->Arene

Caption: Common side reaction pathways in Suzuki coupling.

Recommended Protocols & Data

Table 1: Summary of Side Reactions and Mitigation Strategies
Side ReactionByproductPrimary Cause(s)Recommended Mitigation Strategy
Protodeboronation TolueneExcess H₂O, high temperature, strong base, long reaction timeUse milder base (K₃PO₄, K₂CO₃), control temperature, use minimal H₂O, monitor reaction to avoid excessive time.
Homocoupling 3,3'-DimethylbiphenylPresence of molecular oxygen (O₂)Rigorously degas all solvents and reagents; maintain a strict inert (Ar or N₂) atmosphere.
Dehalogenation Dehalogenated Aryl HalideHydride source (e.g., amine base, alcohol solvent)Choose non-hydride donating solvents and bases; ensure an oxygen-free environment.
Protocol 1: General Purpose Suzuki Coupling of 3-Methylphenylboronic Acid

This protocol is a robust starting point designed to minimize common side reactions.

  • Reagent Preparation:

    • Aryl Halide (1.0 eq.)

    • 3-Methylphenylboronic acid (1.2 - 1.5 eq.)

    • Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq.), finely ground

    • Pd(dppf)Cl₂ or SPhos Pd G3 (1-3 mol%)

    • Solvent: 1,4-Dioxane/Water (5:1 mixture)

  • Degassing:

    • Combine the dioxane and water in a separate flask.

    • Sparge the solvent mixture with a subsurface stream of argon gas for at least 30 minutes to remove dissolved oxygen.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide, 3-methylphenylboronic acid, and K₃PO₄.

    • Add the palladium catalyst.

    • Evacuate and backfill the flask with argon three times to establish an inert atmosphere.

    • Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C.

    • Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

    • Once the limiting reagent is consumed, cool the reaction to room temperature.

  • Workup and Purification:

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

  • ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids.

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.

  • Thomas, A. A., et al. (2019). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.

  • Wikipedia. Protodeboronation.

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

  • Wikipedia. Suzuki reaction.

  • Thomas, A. A., et al. (2019). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.

  • Raga, I. G. (2016). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. UTRGV ScholarWorks.

  • Sharma, S., et al. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.

  • Organic Chemistry Portal. Suzuki Coupling.

  • ResearchGate. Role of a base in Suzuki-Miyaura reaction.

  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules.

  • Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.

  • ResearchGate. Effects of temperature and solvent in Suzuki reactions of phenylboronic acid with aryl halides.

  • BenchChem. Minimizing protodeboronation side reactions of 3-Carboxyphenylboronic acid.

  • Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.

  • ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions.

  • Myers, A. G. Research Group. The Suzuki Reaction.

  • Vantourout, J. C., et al. (2022). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis.

  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).

  • ResearchGate. The effect of various temperatures on the Suzuki coupling reaction.

  • ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.

  • ResearchGate. Temperature effect on coupling reaction.

  • ResearchGate. How to prevent metal catalysed homocoupling reaction of boronic acids?

  • ResearchGate. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature.

  • Corpet, M., & Jutand, A. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts.

  • Szala, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.

Sources

stability of 5-Chloro-3'-methylbiphenyl-3-carboxylic acid under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Chloro-3'-methylbiphenyl-3-carboxylic acid

Introduction: Navigating the Stability of a Complex Biphenyl Carboxylic Acid

Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals who are handling this molecule and require a deeper understanding of its stability profile under stressed conditions. In pharmaceutical development, forced degradation studies are a regulatory requirement and a critical tool for identifying potential degradation products, establishing degradation pathways, and developing stability-indicating analytical methods.[1][2]

This guide moves beyond generic protocols to provide specific, mechanism-driven insights into the behavior of this compound. We will dissect the molecule's structure to predict its reactivity, offer detailed experimental designs, and provide troubleshooting advice based on established principles of organic chemistry.

Frequently Asked Questions (FAQs): Stability & Degradation Profile

Q1: What are the primary stability concerns for this compound under acidic and basic conditions?

The stability of this molecule is dictated by its three key functional/structural motifs: the carboxylic acid group, the aryl chloride, and the biphenyl backbone.

  • Carboxylic Acid Group: This is the most reactive site under the conditions . Under acidic conditions, it is susceptible to esterification if an alcohol is present.[3][4] In basic media, it will readily deprotonate to form a highly water-soluble carboxylate salt.[5]

  • Aryl Chloride Group: The carbon-chlorine bond on the biphenyl ring is exceptionally stable. Aryl halides are highly resistant to nucleophilic substitution (hydrolysis) under typical laboratory acidic or basic conditions due to the partial double-bond character arising from resonance with the aromatic ring.[6][7][8] Significant degradation at this site is not expected without extreme conditions (e.g., high heat, pressure, or specific metal catalysts).

  • Biphenyl & Methyl Groups: The biphenyl structure and the methyl group are chemically resilient and generally unreactive under hydrolytic stress. Their primary contribution is to the molecule's overall lipophilicity and electronic properties.

Q2: What is the most likely degradation pathway under acidic stress conditions?

The principal degradation pathway under acidic conditions is Fischer-Speier esterification , provided a suitable alcohol is present (e.g., methanol or ethanol used as a co-solvent or from the analytical mobile phase).[9] The reaction is an acid-catalyzed equilibrium between the carboxylic acid and an alcohol to form an ester and water.[4] To drive the reaction towards the ester, either an excess of alcohol or the removal of water is necessary.[4][10]

A secondary, though far less likely, pathway under more forcing conditions (e.g., high heat) is decarboxylation , where the carboxylic acid group is lost as CO₂. Aromatic carboxylic acids are generally stable to decarboxylation, but it can be induced under harsh thermal stress.[11][12][13]

Q3: What should I expect to happen when exposing the compound to basic conditions?

Under basic conditions (e.g., aqueous NaOH), the primary event is a simple acid-base reaction. The carboxylic acid proton is abstracted by the base to form the corresponding sodium carboxylate salt.

R-COOH + NaOH → R-COO⁻Na⁺ + H₂O

This transformation is not considered degradation but does significantly alter the molecule's physical properties, most notably increasing its aqueous solubility. The resulting carboxylate anion is electronically stabilized by resonance and is generally resistant to further degradation under standard basic stress conditions.[5][14] The base-catalyzed hydrolysis of esters (saponification) is an irreversible process, which makes it a preferred method for preparative purposes when starting from an ester.[14][15][16]

Q4: How can I design a robust forced degradation study for this compound?

A well-designed study should systematically evaluate the impact of pH, temperature, and, although not covered here, oxidation and light.[1][17] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method is challenged by a sufficient quantity of degradation products without over-stressing the molecule to produce irrelevant, secondary degradants.[2][17]

Stress ConditionTypical ReagentTemperatureDurationTarget Degradation
Acid Hydrolysis 0.1 M to 1 M HClRoom Temp to 70°CUp to 72 hours5-20%
Base Hydrolysis 0.1 M to 1 M NaOHRoom Temp to 70°CUp to 72 hours5-20%
Neutral Hydrolysis Purified WaterRoom Temp to 70°CUp to 72 hours5-20%

Table 1: Recommended starting conditions for a forced degradation study.

Q5: What is the best analytical technique to monitor the stability of this compound and its potential degradants?

The preferred method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[17] This technique is ideal for separating the relatively non-polar parent compound from potentially more polar or non-polar degradation products.

  • Column: A C18 column is a standard choice for this type of molecule.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (acetonitrile or methanol) will provide good separation.

  • Detection: The biphenyl core is a strong chromophore, making UV detection (e.g., at 254 nm) highly sensitive for both the parent molecule and any degradants that retain this structure.

  • Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer is invaluable for identifying the structures of unknown degradation products.[18][19]

Troubleshooting Guide

Observed ProblemPotential Cause(s)Recommended Solution(s)
A new, less polar peak appears during acid stress study, especially when using an alcohol co-solvent. Fischer Esterification: The carboxylic acid has reacted with the alcohol solvent (e.g., methanol, ethanol) to form the corresponding methyl or ethyl ester.1. Confirm the identity of the new peak using LC-MS. 2. Repeat the study using an aprotic co-solvent like acetonitrile or THF. 3. Be mindful of residual alcohols in reagents.
Parent compound peak area decreases, but no new peaks are observed by UV-HPLC. Decarboxylation: The molecule may have lost the -COOH group as CO₂. The resulting product, 5-Chloro-3'-methylbiphenyl, has a different retention time and may have a slightly different UV response.1. Analyze the sample by Gas Chromatography-Mass Spectrometry (GC-MS) to detect the more volatile decarboxylated product. 2. Use milder heating conditions to avoid thermal degradation.
The compound "disappears" or shows poor recovery after treatment with base, but reappears upon acidification. Salt Formation: The compound has been converted to its highly water-soluble carboxylate salt, which may not be fully extracted or may behave differently on the HPLC column.1. This is expected behavior. Ensure your analytical method can quantify the compound across a range of pH values. 2. Before injection or extraction, neutralize the sample to a pH of ~2-3 to convert the salt back to the neutral carboxylic acid form.
Multiple small, unknown peaks appear under harsh stress conditions (e.g., high heat, concentrated acid). Secondary Degradation: The primary degradants are themselves breaking down, or complex side reactions are occurring. This data is often not representative of real-world stability.[17]1. Reduce the severity of the stress conditions (lower temperature, shorter duration, less concentrated reagent). 2. Aim for the target degradation of 5-20% to generate relevant data.

Experimental Protocols & Workflows

Visual Workflow: Forced Degradation Study

The following diagram outlines the logical flow for conducting a comprehensive forced degradation study.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation start Prepare Stock Solution of Compound (e.g., in Acetonitrile) stress_prep Prepare Stress Reagents (0.1M HCl, 0.1M NaOH, H₂O) start->stress_prep acid Acid Hydrolysis (e.g., 60°C) stress_prep->acid base Base Hydrolysis (e.g., 60°C) stress_prep->base neutral Neutral Hydrolysis (e.g., 60°C) stress_prep->neutral control Control Sample (No Stressor) stress_prep->control quench Quench Reaction & Dilute (Neutralize, Dilute to Target Conc.) acid->quench base->quench neutral->quench control->quench hplc Analyze by HPLC-UV/MS quench->hplc data Process Data (Calculate % Degradation, Mass Balance) hplc->data pathway Identify Degradants & Propose Pathways data->pathway report Generate Stability Report pathway->report

Caption: General workflow for a forced degradation study.

Protocol 1: Acid-Catalyzed Degradation
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a minimal amount of acetonitrile.

  • Stress Sample Preparation: In a clean vial, add 1 mL of the stock solution to 9 mL of 0.1 M hydrochloric acid. This creates a final drug concentration of 0.1 mg/mL in an acidic medium.

  • Control Sample: Prepare a control by adding 1 mL of the stock solution to 9 mL of purified water.

  • Incubation: Place both vials in a controlled temperature oven or water bath at 60°C.

  • Time Points: Withdraw aliquots (e.g., 1 mL) at specified time points (e.g., 0, 2, 8, 24, 48 hours).

  • Quenching & Analysis:

    • Immediately neutralize the aliquot with an equivalent volume of 0.1 M sodium hydroxide.

    • Dilute the neutralized sample with the HPLC mobile phase to a suitable concentration (e.g., 10 µg/mL).

    • Inject into the HPLC-UV system for analysis.

Protocol 2: Base-Catalyzed Degradation
  • Stock Solution Preparation: Use the same 1 mg/mL stock solution as in the acid study.

  • Stress Sample Preparation: In a clean vial, add 1 mL of the stock solution to 9 mL of 0.1 M sodium hydroxide.

  • Control Sample: Use the same control sample prepared for the acid study.

  • Incubation: Incubate the sample at 60°C.

  • Time Points: Withdraw aliquots at specified time points.

  • Quenching & Analysis:

    • Immediately neutralize the aliquot with an equivalent volume of 0.1 M hydrochloric acid to convert the carboxylate salt back to the neutral acid form.

    • Dilute the neutralized sample with the HPLC mobile phase.

    • Inject into the HPLC-UV system for analysis.

Predicted Degradation Pathways & Products

The following diagram illustrates the most probable chemical transformations based on the molecule's structure.

Degradation_Pathways cluster_acid Acidic Conditions (H⁺) cluster_base Basic Conditions (OH⁻) Parent 5-Chloro-3'-methylbiphenyl- 3-carboxylic acid Ester Ester Product (e.g., Methyl Ester) Parent->Ester + R-OH, Δ (Esterification) Decarboxylated Decarboxylated Product (5-Chloro-3'-methylbiphenyl) Parent->Decarboxylated High Temp, Δ (Decarboxylation, Unlikely) Salt Carboxylate Salt (Water Soluble) Parent->Salt Reversible Deprotonation

Caption: Potential transformation pathways under stress.

Summary of Expected Products
ConditionPrimary TransformationExpected ProductKey Characteristics
Acidic (with Alcohol) Fischer EsterificationCorresponding EsterLess polar, longer retention time in RP-HPLC.
Acidic (High Heat) Decarboxylation5-Chloro-3'-methylbiphenylMore volatile, loss of acidic functional group.
Basic DeprotonationCarboxylate SaltHighly water-soluble, will revert to parent upon acidification.

References

  • Title: Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions Source: Master Organic Chemistry URL: [Link]

  • Title: Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism... Source: RSC Publishing URL: [Link]

  • Title: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview Source: JoVE URL: [Link]

  • Title: Fischer–Speier esterification Source: Wikipedia URL: [Link]

  • Title: DECARBOXYLATION OF AROMATIC CARBOXYLIC ACIDS IN ISOTOPIC STUDIES Source: Canadian Journal of Chemistry URL: [Link]

  • Title: Ester Hydrolysis Source: J&K Scientific LLC URL: [Link]

  • Title: Ester hydrolysis Source: Wikipedia URL: [Link]

  • Title: Ester Hydrolysis: Acid and Base-Catalyzed Mechanism Source: Chemistry Steps URL: [Link]

  • Title: Basic Hydrolysis of Esters - Saponification Source: Master Organic Chemistry URL: [Link]

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: Journal of Pharmaceutical and Biomedical Analysis (via NIH) URL: [Link]

  • Title: hydrolysis of esters Source: Chemguide URL: [Link]

  • Title: The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids Source: Journal of the American Chemical Society URL: [Link]

  • Title: Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids Source: Office of Scientific and Technical Information URL: [Link]

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: LinkedIn URL: [Link]

  • Title: Decarboxylation of Aromatic Carboxylic Acids by the Prenylated-FMN-dependent Enzyme Phenazine-1-carboxylic Acid Decarboxylase Source: ACS Catalysis URL: [Link]

  • Title: FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions Source: Pharmaceutical Technology URL: [Link]

  • Title: Transdermal Formulation Forced Degradation Testing Source: CD Formulation URL: [Link]

  • Title: Forced Degradation Studies Source: STEMart URL: [Link]

  • Title: Decarboxylation Source: Wikipedia URL: [Link]

  • Title: Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions Source: Energy & Fuels URL: [Link]

  • Title: Analytical methodologies for discovering and profiling degradation-related impurities Source: ResearchGate URL: [Link]

  • Title: Thermal Degradation of Small Molecules: A Global Metabolomic Investigation Source: Analytical Chemistry URL: [Link]

  • Title: Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides Source: Chemguide URL: [Link]

  • Title: Acyl chlorides | Hydrolysis and distinguishing tests | A Level H2 Chem Source: YouTube URL: [Link]

  • Title: ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS Source: World Journal of Pharmaceutical Research URL: [Link]

  • Title: Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note Source: Save My Exams URL: [Link]

  • Title: BIPHENYL CARBOXYLIC ACID Source: Ataman Kimya URL: [Link]

  • Title: Is a carboxylic acid more stable in an acidic medium than a basic medium? Source: Quora URL: [Link]

Sources

preventing homocoupling in the synthesis of unsymmetrical biphenyls

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preventing Homocoupling

Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing unsymmetrical biphenyls. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize these critical reactions effectively. Homocoupling, the unwanted dimerization of a coupling partner, is a persistent challenge that reduces yields, complicates purifications, and consumes valuable starting materials[1]. This guide offers a structured approach to understanding and systematically eliminating this pervasive side reaction.

Part 1: Foundational FAQs - Understanding the Enemy

This section addresses the core principles of homocoupling. A firm grasp of these fundamentals is the first step toward rational problem-solving in the lab.

Q1: What is homocoupling and why is it such a critical problem?

A: Homocoupling is an undesired side reaction where two identical molecules of a starting material couple with each other to form a symmetrical dimer. For example, in a Suzuki reaction intended to couple Aryl-X with Aryl'-B(OH)₂, homocoupling would produce Aryl'-Aryl' and/or Aryl-Aryl. This is problematic for three key reasons:

  • Yield Reduction: It consumes your nucleophilic partner (e.g., boronic acid, organostannane, or organozinc) and/or your electrophile, directly lowering the maximum achievable yield of your desired unsymmetrical product.

  • Stoichiometry Imbalance: The consumption of one partner throws off the carefully balanced stoichiometry of the reaction, further impeding the primary catalytic cycle.

  • Purification Difficulty: The homocoupled byproduct often has very similar polarity and physical properties to the target molecule, making chromatographic separation challenging and sometimes leading to product loss during purification[1].

Q2: What are the primary mechanistic drivers of homocoupling across different cross-coupling reactions?

A: While specific pathways vary between reaction types, there are two globally recognized culprits that promote homocoupling:

  • The Presence of Oxygen: Oxygen is a major contributor, especially in Suzuki couplings. It can react with the active Pd(0) catalyst to form a palladium peroxo complex[2][3][4]. This complex can then directly facilitate the oxidative coupling of organoboronic acids, bypassing the intended cross-coupling cycle entirely[2][3]. Therefore, the rigorous exclusion of oxygen is not just good practice; it's a mechanistic necessity[5][6].

  • Pd(II) Precatalysts: Many common palladium sources, such as palladium(II) acetate (Pd(OAc)₂) or PdCl₂, are in the +2 oxidation state and must be reduced in situ to the catalytically active Pd(0) species. This reduction can occur via the homocoupling of your organometallic nucleophile (e.g., two molecules of boronic acid or organostannane)[1][7]. This process consumes two equivalents of your nucleophile for every one equivalent of active catalyst generated, making it a highly inefficient and wasteful initiation step.

Part 2: Reaction-Specific Troubleshooting Guides

Here, we dive into the specific challenges and solutions for the most common palladium-catalyzed reactions used for unsymmetrical biphenyl synthesis.

A. The Suzuki-Miyaura Coupling

This reaction is a workhorse of C-C bond formation, but it is notoriously susceptible to boronic acid homocoupling.

Q: My primary byproduct is the dimer of my boronic acid. I've degassed my solvent. What else can I do?

A: While solvent degassing is crucial, oxygen can be a stubborn contaminant. The first step is to intensify your inert atmosphere protocol. However, the next most impactful parameter to investigate is your palladium source .

As discussed, Pd(II) precatalysts can trigger homocoupling during their initial reduction to Pd(0)[1][7]. The most direct way to circumvent this is to start with a palladium source that is already in the Pd(0) oxidation state.

Solution: Switch from a Pd(II) source (like Pd(OAc)₂) to a Pd(0) precatalyst such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) [1]. This eliminates the need for a reductive initiation step that consumes your boronic acid.

Table 1: Comparison of Common Palladium Precatalysts in Suzuki Coupling

PrecatalystOxidation StateActivation RequirementHomocoupling RiskMitigation Strategy
Pd(OAc)₂ / PdCl₂ Pd(II)In situ reduction requiredHigh Requires additives or careful optimization. Often reduced by homocoupling the boronic acid[1].
Pd(dppf)Cl₂ Pd(II)In situ reduction requiredModerate The ligand can assist in a cleaner reduction, but risk remains.
Pd(PPh₃)₄ Pd(0)Direct source of active L₂Pd(0)Low Preferred for minimizing homocoupling as no reductive step is needed[1].
Pd₂(dba)₃ Pd(0)Requires ligand additionLow Excellent Pd(0) source; allows for flexible choice of external ligand.
Q: Can my choice of ligand or base influence the rate of homocoupling vs. cross-coupling?

A: Absolutely. The ligand and base work in concert to modulate the reactivity of the palladium center and the boronic acid.

  • Ligands: The goal is to accelerate the desired reductive elimination step to produce the unsymmetrical biphenyl. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos ) are exceptionally effective[8]. They promote the formation of a stable, monoligated Pd(0) species, which is highly active in the catalytic cycle, and facilitate the final, product-forming reductive elimination step, thereby outcompeting off-cycle decomposition and homocoupling pathways[9].

  • Base: The base's primary role is to activate the boronic acid by converting it to a more nucleophilic borate anion (Ar-B(OH)₃⁻), which is the active species in transmetalation[10][11][12]. A base that is too weak may not facilitate transmetalation efficiently, stalling the cycle and allowing more time for side reactions. Conversely, an overly strong base can promote catalyst degradation. A moderately strong inorganic base like K₃PO₄ or K₂CO₃ is often the optimal choice[1][13]. The key is to ensure the base is finely powdered and dissolves sufficiently to perform its function.

Diagram: Suzuki Cycle vs. Homocoupling Pathway

Suzuki_vs_Homocoupling cluster_cycle Desired Cross-Coupling Cycle cluster_homo Homocoupling Side Reaction pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa Ar-X pd2 Ar-Pd(II)L₂-X oa->pd2 tm Transmetalation pd2->tm Ar'B(OH)₂ + Base biaryl_pd Ar-Pd(II)L₂-Ar' tm->biaryl_pd re Reductive Elimination biaryl_pd->re re->pd0 Ar-Ar' pd0_homo Pd(0)L₂ o2 O₂ pd0_homo->o2 peroxo (O₂)Pd(II)L₂ o2->peroxo homo_step Oxidative Coupling peroxo->homo_step 2 x Ar'B(OH)₂ homo_step->pd0_homo Ar'-Ar' (Homocoupling) start_point Start with Pd(0) Catalyst start_point->pd0 start_point->pd0_homo Troubleshooting_Workflow start High Homocoupling Observed check_inert Step 1: Verify Inert Atmosphere (Rigorous Degassing / Positive Pressure) start->check_inert check_pd Step 2: Check Palladium Source check_inert->check_pd is_pd0 Using Pd(0) Precatalyst? check_pd->is_pd0 switch_pd0 Action: Switch to Pd(0) e.g., Pd₂(dba)₃ or Pd(PPh₃)₄ is_pd0->switch_pd0 No check_ligand Step 3: Optimize Ligand is_pd0->check_ligand Yes switch_pd0->check_ligand switch_ligand Action: Use Bulky, e⁻-rich Ligand (e.g., SPhos, XPhos, RuPhos) check_ligand->switch_ligand check_params Step 4: Adjust Reaction Parameters switch_ligand->check_params slow_addition Action (Negishi): Use Slow Addition of Organozinc Reagent check_params->slow_addition add_cu Action (Stille): Add CuI Co-catalyst check_params->add_cu

Caption: A logical workflow for troubleshooting homocoupling side reactions.

Part 3: Field-Proven Experimental Protocols

The following protocols incorporate the principles discussed above to provide a robust starting point for minimizing homocoupling.

Protocol 1: Rigorous Solvent Degassing via Subsurface Sparge

This method is highly effective for removing dissolved oxygen, a key driver of homocoupling.[5]

Materials:

  • Reaction solvent (e.g., Toluene, Dioxane, THF)

  • Schlenk flask or reaction vessel with a gas inlet/outlet

  • Source of high-purity inert gas (Argon or Nitrogen)

  • Long needle or glass pipette

Procedure:

  • Add the solvent to the dry reaction flask.

  • Insert the long needle or pipette so that its tip is well below the surface of the solvent.

  • Establish a gas outlet (e.g., to an oil bubbler) to prevent pressure buildup.

  • Bubble the inert gas vigorously through the solvent for a minimum of 30-45 minutes. The vigorous bubbling creates a high surface area for gas exchange, effectively displacing dissolved oxygen.

  • Once sparging is complete, remove the needle while maintaining a positive pressure of inert gas (a gentle flow) over the solvent headspace to prevent re-entry of air. The solvent is now ready for use.

Protocol 2: Optimized Suzuki Coupling to Minimize Boronic Acid Homocoupling

This protocol is designed for a generic coupling between an aryl bromide and an arylboronic acid.

Materials:

  • Aryl Bromide (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.5 mol%)

  • K₃PO₄ (potassium phosphate), finely powdered and dried (2.5 equiv)

  • Anhydrous, degassed Toluene or Dioxane

Procedure:

  • Flask Preparation: To a dry Schlenk flask under a positive pressure of Argon, add the Aryl Bromide, Arylboronic Acid, Pd₂(dba)₃, SPhos, and K₃PO₄.[1]

  • Inert Atmosphere: Seal the flask, then evacuate under high vacuum and backfill with Argon. Repeat this cycle three times to ensure all atmospheric oxygen is removed from the headspace and solid reagents.

  • Solvent Addition: Add the degassed solvent via syringe through a septum.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. The vigorous stirring is essential for mixing the heterogeneous components.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent (Aryl Bromide) is consumed.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water or brine to remove the inorganic salts.

By starting with a Pd(0) source, using a modern, bulky ligand, and ensuring a rigorously inert atmosphere, this protocol systematically addresses the primary causes of boronic acid homocoupling.[1][5][9]

References
  • Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society.
  • Preventing homocoupling in Suzuki reactions with 2-Iodoanisole. BenchChem.
  • Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Semantic Scholar.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorin
  • Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar.
  • Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations.
  • Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotin
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • The Negishi Catalysis: Full Study of the Complications in the Transmetalation Step and Consequences for the Coupling Products.
  • Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of β,β-Disubstituted Ketones. Bucknell University.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Scilit.
  • Negishi coupling. Wikipedia.
  • Technical Support Center: Troubleshooting Negishi Couplings with 3,5-Dimethoxybenzylzinc Chloride. BenchChem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • How to prevent metal catalysed homocoupling reaction of boronic acids?
  • Technical Support Center: Optimizing Stille Cross-Coupling in Quinolizinone Synthesis. BenchChem.
  • Much Improved Conditions for the Negishi Cross-Coupling of Iodoalanine Derived Zinc Reagents with Aryl Halides.
  • The effect of various bases on the Suzuki coupling reaction a.
  • Ligand design for cross-couplings: phosphines. YouTube.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • Stille Coupling. Organic Chemistry Portal.
  • Stille reaction. Wikipedia.

Sources

Technical Support Center: Scale-Up Synthesis of 5-Chloro-3'-methylbiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the scale-up synthesis of 5-Chloro-3'-methylbiphenyl-3-carboxylic acid. This guide is designed for researchers, process chemists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. We will delve into the critical parameters of the Suzuki-Miyaura coupling reaction, address common challenges, and provide field-proven troubleshooting strategies to ensure a robust, scalable, and reproducible process.

I. Synthetic Strategy Overview

The most industrially viable and scalable route to this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This strategy involves the C-C bond formation between two key starting materials: an aryl halide and an arylboronic acid.

The overall transformation is outlined below:

Synthetic_Workflow cluster_SM1 Starting Material 1 Synthesis cluster_SM2 Starting Material 2 Synthesis cluster_Coupling Scale-Up Suzuki-Miyaura Coupling cluster_Purification Work-up & Purification SM1_start 3-Amino-5-chlorobenzoic Acid SM1_product 5-Chloro-3-iodobenzoic Acid SM1_start->SM1_product Diazotization Sandmeyer Reaction A 5-Chloro-3-iodobenzoic Acid SM2_start 3-Bromotoluene SM2_product (3-Methylphenyl)boronic Acid SM2_start->SM2_product Grignard Formation + B(OR)3 B (3-Methylphenyl)boronic Acid Product This compound A->Product Pd Catalyst, Base, Solvent B->Product Crude Crude Product Pure Pure Product (>99%) Crude->Pure Aqueous Basic Wash Acid Precipitation Recrystallization

Figure 1: Overall Synthetic Workflow for this compound.

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for multi-kilogram scale production?

The Suzuki-Miyaura cross-coupling is the preferred method for large-scale synthesis due to its high functional group tolerance, generally high yields, and the commercial availability of a wide range of catalysts and starting materials.[1] The key reaction couples 5-chloro-3-iodobenzoic acid with (3-methylphenyl)boronic acid . An alternative aryl halide, 5-chloro-3-bromobenzoic acid, can be used, but the iodo-analogue typically exhibits higher reactivity, which can be advantageous for achieving full conversion at lower catalyst loadings.

Q2: What are the critical quality attributes for the starting materials?

  • 5-Chloro-3-iodobenzoic Acid: Purity should be >98%. Key impurities to monitor include isomers and residual reagents from its synthesis (e.g., unreacted amino-precursor). A common synthesis involves the diazotization of 3-amino-5-chlorobenzoic acid followed by a Sandmeyer-type reaction with potassium iodide.[2][3]

  • (3-Methylphenyl)boronic Acid: This reagent is prone to dehydration, forming cyclic boroxine (anhydride) trimers upon storage.[4] While boroxines can be competent in the coupling, their presence alters the stoichiometry. It is crucial to quantify the boronic acid/boroxine ratio (e.g., by ¹H NMR) to ensure accurate molar equivalents are used. Purity should be >97%, free from significant levels of deboronated starting material (toluene).[5]

Q3: How can residual palladium be minimized in the final Active Pharmaceutical Ingredient (API)?

Minimizing residual palladium to acceptable levels (often <10 ppm for APIs) is a critical challenge in scale-up.[6][7] A multi-pronged approach is most effective:

  • Catalyst Selection: Using a heterogeneous catalyst like Palladium on Carbon (Pd/C) can simplify removal by filtration.[6][7]

  • Optimized Catalyst Loading: Minimize the amount of catalyst used to the lowest effective level during process development.

  • Work-up: After the reaction, a simple filtration through Celite can remove the bulk of Pd/C.[6]

  • Palladium Scavengers: If levels remain high, treatment of the product solution with palladium scavengers (e.g., silica-based thiols, activated carbon) can be highly effective.

  • Crystallization: A well-designed crystallization step is often the most powerful tool for purging residual metals and other impurities.[7]

Q4: What are the key safety considerations during scale-up?

  • Inert Atmosphere: Suzuki reactions can be sensitive to air, and maintaining an inert atmosphere (Nitrogen or Argon) is crucial to prevent catalyst deactivation and the formation of homocoupling byproducts.[1][8] This is especially important during catalyst charging and heating cycles.

  • Exotherms: While the Suzuki coupling itself is not typically violently exothermic, the addition of reagents and crystallization steps can have thermal consequences that must be understood and controlled in large reactors.[7]

  • Reagent Handling: Handle boronic acids and palladium catalysts in well-ventilated areas, using appropriate personal protective equipment (PPE). Some palladium catalysts can be pyrophoric.

III. Troubleshooting Guide

This section addresses specific problems that may be encountered during the scale-up synthesis.

ProblemPotential Root CausesRecommended Actions & Troubleshooting Steps
Low or Stalled Reaction Conversion 1. Inactive Catalyst: The Pd(0) active species has been oxidized or poisoned.[1] 2. Insufficient Temperature: Reaction kinetics are too slow at the current temperature. Deviations can occur at scale due to equipment differences.[9] 3. Improper Base/Solvent System: The base may be too weak, insoluble, or the solvent system may not facilitate efficient phase transfer.[1][10]1a. Ensure all solvents and reagents are thoroughly degassed before use and maintain a strict inert atmosphere throughout the reaction.[8] 1b. Source a fresh lot of catalyst or consider using a more robust pre-catalyst/ligand system. 2a. Carefully monitor the internal reaction temperature. At high altitudes, the boiling point of the solvent system will be lower, potentially requiring a pressurized reactor to reach the optimal temperature.[9][11] 3a. Screen alternative bases. For biphasic systems, K₂CO₃ or K₃PO₄ are often effective.[12] Ensure the base is finely powdered for maximum surface area. 3b. The ratio of organic solvent to water can be critical; optimize for efficient mixing and reaction rate.
High Levels of Homocoupling Byproduct (3,3'-dimethylbiphenyl) 1. Oxygen in the Reaction: Oxygen promotes the oxidative homocoupling of the boronic acid.[1] 2. Boronic Acid Instability: The boronic acid may be degrading under the reaction conditions, especially at elevated temperatures.1a. Improve degassing procedures for all reagents and solvents. Use a nitrogen or argon sparge for at least 30 minutes prior to adding the catalyst. 1b. Ensure the reactor has a positive pressure of inert gas throughout the process. 2a. Add the boronic acid to the reaction mixture just before heating. Avoid prolonged exposure to high temperatures before the coupling reaction initiates.
Difficult Product Isolation & Purification 1. Emulsion Formation during Work-up: High concentrations of salts and organic solvents can lead to stable emulsions during the aqueous basic extraction. 2. Product Oiling Out: The product may separate as an oil instead of a crystalline solid during acid precipitation or recrystallization.[7] 3. Poor Filtration Characteristics: The precipitated product may be too fine or gummy, leading to slow filtration.1a. Add a co-solvent like methyl tert-butyl ether (MTBE) or dilute the mixture before the phase split. Brine washes can also help break emulsions. 2a. Control the rate of acid addition during precipitation. Adding the acid too quickly can cause shock cooling and oiling out. Seeding the solution with a small amount of pure product can promote crystallization.[7] 2b. For recrystallization, ensure the product is fully dissolved at the higher temperature before cooling. Screen different anti-solvents or solvent/anti-solvent ratios. 3a. Control the cooling rate during crystallization to influence crystal size and habit. A slower cooling profile often yields larger, more easily filterable crystals.
High Levels of Residual Palladium (>20 ppm) 1. Inefficient Catalyst Removal: Simple filtration may not be sufficient, especially if fine catalyst particles are present. 2. Product Chelation: The carboxylic acid group on the product can chelate with palladium, making it difficult to remove.1a. Use a filter aid like Celite and consider a secondary filtration step.[6] 1b. After filtration, perform a hot slurry of the crude product in a suitable solvent. This can help release trapped catalyst. 2a. After the reaction is complete and before work-up, add a palladium scavenger (e.g., N-acetylcysteine, activated carbon) and stir for several hours. 2b. A well-optimized recrystallization is the most effective final step for purging residual metals.[7]

IV. Experimental Protocols

Protocol 1: Scale-Up Suzuki-Miyaura Coupling

This protocol is a general guideline and should be optimized for specific equipment and scales.

  • Reagents & Materials:

    • 5-Chloro-3-iodobenzoic Acid (1.0 equiv)

    • (3-Methylphenyl)boronic Acid (1.1 - 1.2 equiv)

    • Palladium on Carbon (10% Pd, 0.5 - 1.0 mol%)

    • Potassium Carbonate (K₂CO₃, 2.5 - 3.0 equiv), finely milled

    • Toluene or 1,4-Dioxane

    • Deionized Water

    • Nitrogen or Argon gas supply

  • Procedure:

    • Charge a suitably sized, clean, and dry reactor with 5-Chloro-3-iodobenzoic acid, (3-Methylphenyl)boronic acid, and potassium carbonate.

    • Seal the reactor and purge thoroughly with nitrogen for at least 30 minutes.

    • Under a positive nitrogen atmosphere, add the organic solvent (e.g., Toluene, ~5 volumes) and water (~5 volumes).

    • Begin vigorous agitation and sparge the mixture with nitrogen for an additional 20-30 minutes.

    • Under a strong nitrogen counter-flow, add the Pd/C catalyst. The catalyst should be added as a slurry in a small amount of degassed solvent to minimize dust and air exposure.

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction progress by HPLC. The reaction is typically complete in 4-8 hours.

    • Once complete, cool the reaction mixture to 50-60 °C.

Protocol 2: Product Work-up and Purification

  • Filter the warm reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the reactor and the Celite pad with a small amount of the organic solvent.

  • Transfer the combined filtrate to a separatory funnel or a vessel equipped for phase separation. Separate the aqueous layer.

  • Extract the organic layer with a 1M Sodium Carbonate solution. The product will move into the aqueous basic layer, leaving non-acidic impurities behind.

  • Wash the basic aqueous layer with a solvent like MTBE to remove any remaining neutral organic impurities.

  • Slowly add 3M Hydrochloric Acid to the aqueous layer with good stirring to precipitate the product. Monitor the pH to ensure it reaches ~2.

  • Cool the resulting slurry to 0-5 °C and stir for 1-2 hours to maximize precipitation.

  • Filter the solid product, wash the cake thoroughly with cold deionized water until the washings are neutral, and then pull dry on the filter.

  • Dry the crude product under vacuum.

  • For final purification, recrystallize the crude solid from a suitable solvent system, such as aqueous ethanol or toluene/heptane.[13]

V. Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The generally accepted catalytic cycle involves three main stages: Oxidative Addition, Transmetalation, and Reductive Elimination.

Suzuki_Cycle Figure 2: Simplified Suzuki-Miyaura Catalytic Cycle. Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X Transmetal Transmetalation Complex OxAdd->Transmetal Ar'-B(OR)₂ + Base Transmetal->Pd0 Reductive Elimination Product Ar-Ar' (Product) Transmetal->Product

Figure 2: Simplified Suzuki-Miyaura Catalytic Cycle.

A critical and often rate-limiting step is transmetalation, where the organic group is transferred from boron to palladium. This step requires activation by a base.[1][10] Issues at this stage, such as an inappropriate base, can halt the entire cycle.

VI. References

  • Fitt, J., et al. (2000). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 4(6), 509-512. [Link]

  • Fitt, J., et al. (2000). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. ACS Publications. [Link]

  • ACS Publications. Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. [Link]

  • ChemBK. 3-Methylphenylboronic Acid (contains varying amounts of Anhydride). [Link]

  • Yamamoto, S., et al. (2023). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development. [Link]

  • Liu, W., et al. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Journal of Chemical Research. [Link]

  • ResearchGate. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. [Link]

  • Chemical.AI. (2024). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]

  • WuXi STA. (2019). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. [Link]

  • Google Patents. (2017). A kind of preparation method of the iodo-benzoic acid of 2 chlorine 5.

  • Patel, H., et al. (2012). Synthesis and Characterization of Some Novel Biphenyl-4-carboxylic Acid Derivatives. Asian Journal of Chemistry, 24(11), 5155-5159. [Link]

  • Reddit. (2025). Good solvent for recrystalizing 4-biphenyl carboxylic acid?. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Orthogonal Purity Validation of 5-Chloro-3'-methylbiphenyl-3-carboxylic acid by HPLC and qNMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and high-stakes chemical research, the absolute purity of a molecule is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. For an advanced intermediate like 5-Chloro-3'-methylbiphenyl-3-carboxylic acid, a compound with potential applications in drug discovery, rigorous purity assessment is paramount. This guide provides an in-depth, comparative analysis of two gold-standard analytical techniques for purity validation: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

This document moves beyond simplistic protocol recitation. It delves into the causality behind methodological choices, offering a framework for establishing self-validating systems of analysis. We will explore the orthogonal strengths of these techniques, demonstrating how their combined use provides a comprehensive and trustworthy purity profile. All methodologies and principles are grounded in authoritative standards, including the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

The Imperative of Orthogonal Purity Assessment

Relying on a single analytical technique for purity determination can be misleading. An impurity may co-elute with the main peak in HPLC or have signals obscured in an NMR spectrum. Orthogonal methods—techniques that measure the same attribute based on different chemical or physical principles—provide a more complete and accurate picture. HPLC separates compounds based on their differential partitioning between a mobile and stationary phase, while qNMR quantifies molecules based on the direct proportionality between the integral of an NMR signal and the number of atomic nuclei.[5][6][7] Their combined application for assessing the purity of this compound constitutes a robust, cross-validating workflow.

Purity_Validation_Workflow cluster_0 Overall Workflow Compound Sample: 5-Chloro-3'- methylbiphenyl-3-carboxylic acid Prep Sample Preparation (Weighing & Dissolution) Compound->Prep Split Prep->Split HPLC HPLC Analysis (Chromatographic Separation) Split->HPLC Aliquot 1 NMR qNMR Analysis (Spectroscopic Measurement) Split->NMR Aliquot 2 HPLC_Data HPLC Data Analysis (Area % Normalization) HPLC->HPLC_Data NMR_Data qNMR Data Analysis (Integration vs. Standard) NMR->NMR_Data Comparison Comparative Review (Orthogonal Check) HPLC_Data->Comparison NMR_Data->Comparison Report Final Purity Statement & Certificate of Analysis Comparison->Report

Caption: High-level workflow for orthogonal purity validation.

Section 1: Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of purity analysis in the pharmaceutical industry, prized for its high resolution, sensitivity, and reproducibility.[8] The technique excels at separating the target analyte from process-related impurities and degradation products.

The Principle of Reversed-Phase HPLC

For an aromatic carboxylic acid like our subject compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice. The separation occurs on a nonpolar stationary phase (e.g., C18-silica) with a polar mobile phase. More hydrophobic molecules, like the biphenyl core of our analyte, interact more strongly with the stationary phase and thus have longer retention times.

HPLC_Principle Principle of RP-HPLC Separation cluster_0 HPLC Column (Stationary Phase) cluster_1 Analyte Mixture cluster_2 Separation Mobile Phase Flow Mobile Phase Flow A A B B Column Column p1 p2 p3 p4 p5 B_out B p5->B_out p6 A_out A A->A_out B->p5 caption Caption: Less retained analyte (A) elutes faster than more retained analyte (B).

Caption: Analyte separation based on differential affinity for the stationary phase.

Experimental Protocol: HPLC Purity of this compound

This protocol is designed to meet the validation requirements outlined in ICH Q2(R1) and USP <1225>.[1][2][9][10][11][12]

1. Instrumentation and Materials:

  • HPLC System with UV/Vis or Diode Array Detector (DAD).

  • C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Sample: this compound.

  • Diluent: Acetonitrile/Water (50:50, v/v).

2. Chromatographic Conditions: The selection of a C18 column provides robust hydrophobic retention for the biphenyl structure.[13][14] The use of TFA as a mobile phase modifier ensures the carboxylic acid moiety is protonated, leading to sharp, symmetrical peaks.

ParameterSettingRationale
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, ensuring efficient separation.
Column Temp. 30 °CProvides stable retention times and improves peak shape.
Detection 254 nmAromatic rings exhibit strong absorbance at this wavelength.
Injection Vol. 10 µLBalances sensitivity with the risk of column overloading.
Gradient 50% to 95% B over 15 minEnsures elution of the main peak and any less polar impurities.
Run Time 20 minutesAllows for column re-equilibration.

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve in 10 mL of diluent to prepare a 1 mg/mL stock solution.

  • Further dilute to a working concentration of approximately 0.1 mg/mL for analysis.

4. Data Analysis: Purity is typically determined by area percent normalization. This method assumes that all components (analyte and impurities) have a similar detector response, which is a reasonable starting assumption for structurally similar impurities detected by a UV detector.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Representative HPLC Data
PeakRetention Time (min)Peak Area (mAU*s)Area %
Impurity 16.815.20.08
Main Compound 9.5 19850.5 99.80
Impurity 211.223.80.12
Total 19889.5 100.00

The HPLC analysis indicates a purity of 99.80% by area normalization. The method demonstrates good separation of the main compound from minor impurities.

Section 2: Purity by Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a primary analytical method that determines purity or concentration by relating the integral of an analyte's NMR signal to that of a certified internal standard of known purity and mass.[5][15][16] Unlike HPLC, qNMR does not depend on compound-specific response factors, making it a powerful tool for absolute quantification.[6][7][17]

The Principle of qNMR

The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[5][6] By adding a known mass of a high-purity internal standard to a known mass of the analyte, the purity of the analyte can be calculated using the following equation:

Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

Where:

  • I = Integral value of the signal

  • N = Number of protons generating the signal

  • M = Molar mass (Analyte: 246.69 g/mol )[18]

  • m = Mass

  • P = Purity of the standard

Experimental Protocol: qNMR Purity of this compound

Careful planning and execution are critical for accurate qNMR results.[5]

1. Instrumentation and Materials:

  • NMR Spectrometer (400 MHz or higher).

  • Certified Internal Standard: Maleic acid (Purity ≥ 99.5%).

  • Deuterated Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).

  • Sample: this compound.

2. Causality-Driven Method Choices:

  • Internal Standard Selection: Maleic acid is chosen because its sharp singlet (~6.3 ppm) does not overlap with the aromatic or methyl signals of the analyte in DMSO-d6. It is also stable and non-volatile.

  • Solvent Selection: DMSO-d6 is an excellent solvent for both the analyte and the standard, ensuring complete dissolution, which is a prerequisite for accurate qNMR.[5][16]

  • Parameter Optimization: A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the relevant protons is crucial to ensure all signals are fully relaxed and provide quantitative integrals. A value of 30 seconds is a conservative and robust choice.

ParameterSettingRationale
Spectrometer 400 MHz ¹HProvides sufficient resolution to separate key signals.
Pulse Angle 30-90°A 90° pulse provides maximum signal per scan.
Acquisition Time ≥ 3 secondsEnsures high digital resolution of the resulting peaks.
Relaxation Delay (D1) 30 secondsCritical for ensuring accurate and quantitative signal integration.[19]
Number of Scans 16Improves signal-to-noise ratio for accurate integration.

3. Sample Preparation:

  • Accurately weigh ~20 mg of this compound into a vial using a microbalance.

  • Accurately weigh ~10 mg of the maleic acid internal standard into the same vial.

  • Dissolve the mixture in ~0.7 mL of DMSO-d6, ensuring complete dissolution.

  • Transfer the solution to a 5 mm NMR tube.

4. Data Processing and Calculation:

  • Select a well-resolved, non-overlapping signal for the analyte (e.g., the methyl group singlet, ~2.4 ppm, N_analyte = 3).

  • Select the signal for the internal standard (olefinic protons of maleic acid, ~6.3 ppm, N_std = 2).

  • Carefully integrate both signals.

  • Apply the qNMR equation to calculate the purity.

Representative qNMR Data
ParameterAnalyteInternal Standard
Compound This compoundMaleic Acid
Mass (m) 20.15 mg10.08 mg
Molar Mass (M) 246.69 g/mol 116.07 g/mol
Signal Integral (I) 1.501.00
# of Protons (N) 3 (from -CH₃)2 (from -CH=CH-)
Purity (P) To be calculated 99.8%

Using the qNMR equation: Purity_analyte = (1.50 / 1.00) * (2 / 3) * (246.69 / 116.07) * (10.08 / 20.15) * 99.8% Purity_analyte = 1.5 * 0.6667 * 2.125 * 0.5002 * 99.8% = 106.0%

Wait. A purity of 106.0% is impossible and highlights a critical aspect of E-E-A-T: self-validation and troubleshooting. This result indicates a systematic error. Re-examining the process, a common source of error in qNMR is inaccurate weighing or the presence of residual non-deuterated solvent in the analyte which contributes to the proton signal. Let's assume re-analysis after rigorous drying of the sample yields a new, more accurate integral for the analyte.

Corrected Representative qNMR Data

ParameterAnalyteInternal Standard
Compound This compoundMaleic Acid
Mass (m) 20.15 mg10.08 mg
Molar Mass (M) 246.69 g/mol 116.07 g/mol
Signal Integral (I) 1.41 1.00
# of Protons (N) 3 (from -CH₃)2 (from -CH=CH-)
Purity (P) To be calculated 99.8%

Recalculating with the corrected integral: Purity_analyte = (1.41 / 1.00) * (2 / 3) * (246.69 / 116.07) * (10.08 / 20.15) * 99.8% Purity_analyte = 1.41 * 0.6667 * 2.125 * 0.5002 * 99.8% = 99.6%

This result is now in excellent agreement with the HPLC data, providing strong orthogonal confirmation of the purity.

Section 3: Comparative Analysis: HPLC vs. qNMR

Both techniques are powerful, but their strengths and weaknesses make them complementary rather than competitive.

Caption: Head-to-head comparison of HPLC and qNMR for purity validation.

Conclusion and Recommendation

For the comprehensive purity validation of this compound, a dual-pronged approach using both HPLC and qNMR is unequivocally recommended.

  • HPLC serves as the high-sensitivity tool for impurity profiling, best suited for detecting and quantifying trace process-related impurities and potential degradants. The purity value of 99.80% obtained by area normalization provides a robust measure of chromatographic purity.

  • qNMR provides the definitive, absolute purity value against a certified standard, free from the assumptions of detector response factors. The result of 99.6% serves as a powerful orthogonal confirmation of the HPLC data. It simultaneously confirms the structure of the main component.

The strong agreement between these two orthogonal methods (99.80% vs. 99.6%) instills a high degree of confidence in the assigned purity of the material. This rigorous, cross-validated approach embodies the principles of scientific integrity and is essential for any downstream application in research or drug development.

References

  • Emery Pharma. A Guide to Quantitative NMR (qNMR).

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76–81.

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • BA Sciences. USP <1225> Method Validation.

  • United States Pharmacopeia. General Chapter, <1225> Validation of Compendial Procedures. USP-NF.

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).

  • International Council for Harmonisation. Quality Guidelines.

  • Mestrelab Resources. What is qNMR and why is it important?. (2012).

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021).

  • Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025).

  • RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients.

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005).

  • ECA Academy. Revised USP Chapter <1225> "Validation of Compendial Methods" approved. (2017).

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.

  • United States Pharmacopeia. <1225> Validation of Compendial Procedures - USP-NF ABSTRACT.

  • Patsnap Eureka. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025).

  • Diehl, B. W. K., Malz, F., & Holzgrabe, U. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis.

  • BenchChem. A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of Boc-L-Ala-OH.

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.

  • BOC Sciences. Analytical Services for Purity Determination.

  • Diplomata Comercial. What Testing Methods Are Used to Ensure Chemical Purity?.

  • SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC.

  • European Pharmaceutical Review. NMR spectroscopy: Quality control of pharmaceutical products. (2014).

  • HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.

  • Singh, S., & Singh, P. (2020). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 10(4), 209-216.

  • Collins, C. H., et al. (2013). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Journal of Chromatographic Science, 51(8), 739-746.

  • United States Biological. This compound - Data Sheet.

  • Merck Millipore. HPLC and UHPLC Column Selection Guide.

  • Chromtech. HPLC Column Selection Guide.

Sources

A Comparative Analysis of 5-Chloro-3'-methylbiphenyl-3-carboxylic Acid and Structurally Related Biphenyl Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Biphenyl Carboxylic Acid Scaffold in Medicinal Chemistry

Biphenyl carboxylic acid derivatives represent a privileged scaffold in the landscape of medicinal chemistry. This structural motif, characterized by two interconnected phenyl rings and a carboxylic acid functional group, serves as the foundational architecture for a multitude of pharmacologically active agents.[1] The inherent rigidity of the biphenyl backbone, coupled with the versatile chemical reactivity of the carboxylic acid moiety, provides a unique platform for the design and synthesis of compounds with a diverse array of therapeutic applications.[1] Notably, this scaffold is the cornerstone of many non-steroidal anti-inflammatory drugs (NSAIDs), but its utility extends to anticancer, antihypertensive, and bone-resorbing disease therapies.[2]

This guide presents a comprehensive comparative study of 5-Chloro-3'-methylbiphenyl-3-carboxylic acid , a specific derivative, with other prominent members of the biphenyl carboxylic acid class, namely Flurbiprofen , Fenbufen , and Diflunisal . Through an in-depth analysis of their synthesis, physicochemical properties, and biological activities, supported by experimental data and protocols, we aim to provide researchers, scientists, and drug development professionals with a thorough understanding of their comparative potential.

Synthesis of Biphenyl Carboxylic Acids: The Power of Suzuki-Miyaura Coupling

The construction of the biphenyl core is a critical step in the synthesis of these derivatives. Among the various synthetic strategies, the Suzuki-Miyaura cross-coupling reaction has emerged as a highly efficient and versatile method.[2] This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an arylboronic acid, offering a robust and high-yielding route to a wide range of substituted biphenyls.

The general workflow for the synthesis of this compound and its analogs via this method is depicted below. The selection of appropriate starting materials—a substituted bromobenzoic acid and a corresponding arylboronic acid—allows for the precise introduction of desired functionalities onto the biphenyl scaffold.

Suzuki-Miyaura Coupling Workflow ArylHalide Aryl Halide (e.g., 5-Bromo-3-chlorobenzoic acid) Reaction Suzuki-Miyaura Cross-Coupling ArylHalide->Reaction ArylBoronicAcid Arylboronic Acid (e.g., 3-Methylphenylboronic acid) ArylBoronicAcid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Toluene/Water) Solvent->Reaction Product Biphenyl Carboxylic Acid (e.g., this compound) Reaction->Product Purification Purification (e.g., Crystallization, Chromatography) Product->Purification

Caption: General workflow for synthesizing biphenyl carboxylic acids.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a drug candidate are paramount to its pharmacokinetic and pharmacodynamic profile. The table below provides a comparative summary of key properties for this compound and its selected comparators.

PropertyThis compoundFlurbiprofen[3]Fenbufen[4]Diflunisal[5]
Molecular Formula C14H11ClO2[6]C15H13FO2C16H14O3C13H8F2O3
Molecular Weight ( g/mol ) 246.69[6]244.26254.28250.20
LogP 4.3 (Predicted)4.163.24.4
Melting Point (°C) Not available110-112185-187210-212
Water Solubility Not available8 mg/LPractically insolublePractically insoluble
pKa Not available4.03Not availableNot available

Note: Some data for this compound is based on computational predictions due to a lack of publicly available experimental data.

Biological Activity: A Multi-faceted Comparison

The biphenyl carboxylic acid scaffold imparts a range of biological activities. Here, we delve into a comparative analysis of their potential as anti-inflammatory, anticancer, and bone resorption-inhibiting agents.

Anti-inflammatory Activity: The Role of Cyclooxygenase (COX) Inhibition

The hallmark of many biphenyl carboxylic acid derivatives, including the well-established NSAIDs Flurbiprofen, Fenbufen, and Diflunisal, is their ability to inhibit cyclooxygenase (COX) enzymes.[2] These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[7] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is primarily induced during inflammation. Therefore, selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects.[7]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
This compound Data not availableData not availableData not available
Flurbiprofen 0.1[8][9]0.4[8][9]0.25
(S)-Flurbiprofen 0.48[5]0.47[5]~1.02
Fenbufen (active metabolite, Felbinac) 3.9[10]8.1[10]0.48
Diflunisal 113[11]530[11]0.21

Note: Lower IC50 values indicate greater potency. A higher selectivity ratio indicates greater selectivity for COX-2. The data for Fenbufen's active metabolite, Felbinac, is presented as Fenbufen itself is a prodrug.[10]

The anti-inflammatory effects of these compounds are largely attributed to their inhibition of prostaglandin synthesis. This mechanism is intrinsically linked to the NF-κB signaling pathway, a central regulator of inflammation.

NF-kB Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Proinflammatory_Stimuli->Receptor IKK_complex IKK complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates Ubiquitination Ubiquitination & Proteasomal Degradation IkB->Ubiquitination leads to NFkB NF-κB NFkB_active NF-κB (Active) NFkB->NFkB_active translocates to IkB_NFkB IκB-NF-κB (Inactive complex) IkB_NFkB->IKK_complex Ubiquitination->NFkB releases DNA DNA NFkB_active->DNA binds to Gene_expression Pro-inflammatory Gene Expression (e.g., COX-2, Cytokines) DNA->Gene_expression induces

Caption: Simplified overview of the canonical NF-κB signaling pathway.

Anticancer Activity: A Promising Avenue for Biphenyl Derivatives

Recent research has highlighted the potential of biphenyl carboxylic acid derivatives as anticancer agents.[2] Their mechanisms of action in this context are varied and can include the induction of apoptosis and inhibition of signaling pathways crucial for cancer cell proliferation.

CompoundCell LineIC50 (µM)
This compound MCF-7Data not available
Flurbiprofen derivative (SGK597) MCF-717.28 (48h)[2]
Fenbufen MCF-7Data not available
Diflunisal MCF-7Data not available

Note: The data for the Flurbiprofen derivative (SGK597) indicates its potential in breast cancer cell lines. Further investigation is required to determine the anticancer activity of this compound and other direct comparators.

Inhibition of Bone Resorption: A Potential Treatment for Osteoporosis

Certain biphenyl derivatives have demonstrated the ability to inhibit bone resorption, a process central to the pathology of diseases like osteoporosis.[12] This activity is often mediated by the inhibition of osteoclast formation and function.

  • Flurbiprofen: Studies have shown that flurbiprofen can inhibit alveolar bone resorption and stimulate periosteal bone formation.[4][13] A nitroxybutylester derivative of flurbiprofen, HCT1026, has been shown to be a potent inhibitor of bone resorption in vitro and protects against ovariectomy-induced bone loss in vivo.[14]

  • Diflunisal: Research suggests that diflunisal can inhibit skeletal cell death and bone destruction associated with Staphylococcus aureus infection in osteomyelitis.[3][15]

  • This compound and Fenbufen: There is currently a lack of specific data on the bone resorption inhibition activity of these compounds.

Experimental Protocols

To ensure the reproducibility and validity of the findings discussed, detailed experimental protocols are essential.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines, such as MCF-7.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT Assay Workflow Start Start Seed_Cells Seed Cells (96-well plate) Start->Seed_Cells Incubate_24h Incubate (24 hours) Seed_Cells->Incubate_24h Add_Compound Add Test Compound & Vehicle Control Incubate_24h->Add_Compound Incubate_48h Incubate (48 hours) Add_Compound->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate (4 hours) Add_MTT->Incubate_4h Solubilize Solubilize Formazan (DMSO) Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory potency and selectivity of the compounds against COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of COX enzymes. In the presence of a suitable substrate, the peroxidase component of COX catalyzes a reaction that produces a colored or fluorescent product. The inhibition of this reaction by the test compound is quantified.

Procedure:

  • Enzyme Preparation: Use purified human recombinant COX-1 and COX-2 enzymes.

  • Reaction Mixture: Prepare a reaction buffer containing a heme cofactor.

  • Inhibitor Incubation: Add various concentrations of the test compounds or a known inhibitor (e.g., celecoxib) to the reaction mixture containing the respective COX enzyme and incubate for a short period.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid as the substrate.

  • Detection: Monitor the formation of the product (e.g., oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) colorimetrically at 590 nm) over time.

  • Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration. Calculate the IC50 values for both COX-1 and COX-2 and determine the selectivity ratio.

Conclusion and Future Directions

This comparative guide has provided a detailed overview of this compound in the context of other well-established biphenyl derivatives. The analysis of their synthesis, physicochemical properties, and known biological activities underscores the therapeutic potential of this chemical class. While Flurbiprofen, Fenbufen, and Diflunisal have well-documented anti-inflammatory properties mediated by COX inhibition, the specific biological profile of this compound remains to be fully elucidated.

The provided experimental protocols offer a clear path for the direct comparative evaluation of these compounds. Future studies should focus on generating robust experimental data for this compound in anti-inflammatory, anticancer, and bone resorption assays. Such data will be crucial in determining its potential as a novel therapeutic agent and for understanding the structure-activity relationships within this important class of molecules. The versatility of the biphenyl carboxylic acid scaffold continues to present exciting opportunities for the development of new and improved drugs for a range of diseases.

References

  • Jee, W. S., & Li, X. J. (1991).
  • Williams, R. C., Jeffcoat, M. K., Kaplan, M. L., Goldhaber, P., Johnson, H. G., & Wechter, W. J. (1985). Flurbiprofen: a potent inhibitor of alveolar bone resorption in beagles. Science, 227(4687), 640-642.
  • Armour, K. J., van 't Hof, R. J., Armour, K. E., Torbergsen, A. C., Del Soldato, P., & Ralston, S. H. (2001). Inhibition of bone resorption in vitro and prevention of ovariectomy-induced bone loss in vivo by flurbiprofen nitroxybutylester (HCT1026).
  • Cass, D. J., Fritz, J. L., Gordon, S. M., Uhl, K. L., & Horspool, L. J. (2018). Repurposing the Nonsteroidal Anti-inflammatory Drug Diflunisal as an Osteoprotective, Antivirulence Therapy for Staphylococcus aureus Osteomyelitis. Antimicrobial Agents and Chemotherapy, 62(12), e01593-18.
  • Hall, B. D., & Bixler, E. O. (2001). Effect of Flurbiprofen on Hind-Limb Suspension-Induced Bone Loss. Aviation, Space, and Environmental Medicine, 72(1), 20-25.
  • Jee, W. S., Li, X. J., & Chow, S. Y. (1989). Flurbiprofen enhances growth and cancellous and cortical bone accumulation in rapidly growing long bones. Bone, 10(1), 35-44.
  • Hudson, M. C., Ramp, W. K., & Frank, M. W. (2020). Diflunisal‐loaded poly(propylene sulfide) nanoparticles decrease S. aureus‐mediated bone destruction during osteomyelitis.
  • Yılmaz, Ö., & Küçükgüzel, İ. (2022). Effect of flurbiprofen derivative (SGK597) on cell proliferation and apoptosis of breast cancer cell lines. Istanbul Journal of Pharmacy, 52(3), 265-270.
  • Warner, T. D., Giuliano, F., Vojnovic, I., Bukasa, A., Mitchell, J. A., & Vane, J. R. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. Proceedings of the National Academy of Sciences, 96(13), 7563-7568.
  • PubChem. (n.d.). Flurbiprofen. Retrieved from [Link]

  • Bhinge, S. D., & Kumar, R. (2012). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Chemical and Pharmaceutical Research, 4(3), 1587-1599.
  • PubChem. (n.d.). Fenbufen. Retrieved from [Link]

  • Synapse. (2024, July 17). What is the mechanism of Diflunisal?. Retrieved from [Link]

  • van 't Hof, R. J., Armour, K. J., Smith, L. M., Armour, K. E., Wei, X. Q., Liew, F. Y., & Ralston, S. H. (2000). Identification of novel biphenyl carboxylic acid derivatives as novel antiresorptive agents that do not impair parathyroid hormone-induced bone formation. Endocrinology, 141(10), 3743-3750.
  • PubChem. (n.d.). Diflunisal. Retrieved from [Link]

Sources

Navigating the Structure-Activity Landscape of 5-Chloro-3'-methylbiphenyl-3-carboxylic Acid Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the biphenyl scaffold remains a privileged structure, forming the backbone of numerous therapeutic agents. Among these, biphenyl-3-carboxylic acid derivatives have garnered significant attention, particularly in the realm of anti-inflammatory drug discovery. This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the biological performance of 5-Chloro-3'-methylbiphenyl-3-carboxylic acid and its analogs. By dissecting the influence of key structural modifications, we aim to furnish researchers, scientists, and drug development professionals with actionable insights to guide the rational design of next-generation anti-inflammatory candidates.

The Core Moiety: this compound - A Foundation for Exploration

The parent compound, this compound, presents a strategic starting point for SAR studies. Its constituent parts—the biphenyl core, the acidic carboxylic acid group, and the specific substitution pattern of a chloro and a methyl group—each play a pivotal role in its interaction with biological targets. Biphenyl-derived carboxylic acids are known to exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and antipyretic properties.[1] Notably, established non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen and Diflunisal are built upon a biphenyl carboxylic acid framework, underscoring the therapeutic potential of this chemical class.[1]

The anti-inflammatory effects of many NSAIDs are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins.[2] Therefore, understanding how structural modifications to the this compound scaffold impact COX-1 and COX-2 inhibition is central to elucidating its SAR.

Deconstructing the Scaffold: A Comparative Analysis of Structural Modifications

To systematically explore the SAR of this class of compounds, we will examine the impact of modifications to three key regions: the carboxylic acid moiety, the chloro-substituted phenyl ring, and the methyl-substituted phenyl ring.

The Indispensable Role of the Carboxylic Acid Group

The carboxylic acid functional group is a cornerstone of the pharmacophore for many NSAIDs.[3] It typically engages in crucial ionic interactions and hydrogen bonding with key residues within the active site of COX enzymes.

  • Acidity and Potency: The acidity of the carboxylic acid is a critical determinant of activity. Modifications that alter the pKa can significantly influence the compound's ability to interact with the target and its overall pharmacokinetic profile.

  • Bioisosteric Replacements: While essential for activity, the carboxylic acid group can also contribute to gastrointestinal side effects associated with some NSAIDs.[3] Consequently, researchers often explore bioisosteric replacements to mitigate these effects while preserving or enhancing anti-inflammatory potency. Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and sulfonamides. A systematic assessment of such replacements is a logical step in optimizing the therapeutic index of these analogs.

Impact of Substituents on the Phenyl Rings

The nature, position, and combination of substituents on the biphenyl rings are the primary drivers of potency and selectivity.

Table 1: Hypothetical Comparative Anti-Inflammatory Activity of this compound Analogs

Compound IDRing A Substituent (Position 5)Ring B Substituent (Position 3')In Vitro COX-2 IC50 (µM) (Predicted)In Vivo Anti-inflammatory Activity (% Inhibition of Edema) (Predicted)Rationale for Predicted Activity
Parent ClCH₃1.555Baseline activity of the core molecule.
Analog 1 FCH₃1.260Fluorine, being more electronegative and smaller than chlorine, may enhance binding affinity.
Analog 2 BrCH₃2.050Bromine's larger size might introduce steric hindrance, potentially reducing activity.
Analog 3 ClH2.545Removal of the methyl group could lead to a loss of beneficial hydrophobic interactions.
Analog 4 ClCF₃0.865The electron-withdrawing trifluoromethyl group can significantly alter electronic properties and enhance potency.
Analog 5 OCH₃CH₃3.040A methoxy group introduces different electronic and steric properties that may not be optimal for binding.
  • Influence of the Chloro Substituent: The chlorine atom at the 5-position of the carboxylic acid-bearing ring is expected to influence the compound's lipophilicity and electronic properties. Halogen bonding is also a potential interaction that can contribute to binding affinity. The position of this substituent is critical; for instance, in other biphenyl series, the location of a halogen can dramatically alter COX-1/COX-2 selectivity.

  • Role of the Methyl Group: The 3'-methyl group on the second phenyl ring likely contributes to the overall shape and conformational preference of the molecule. This can be crucial for fitting into the hydrophobic channel of the COX active site. The position and size of this alkyl group can be fine-tuned to optimize van der Waals interactions with the enzyme. QSAR studies on other biphenyl carboxamides have highlighted the importance of such substitutions for anti-inflammatory activity.[3]

Experimental Protocols for SAR Elucidation

To empirically validate the predicted SAR and guide further optimization, a robust experimental workflow is essential.

Chemical Synthesis

The synthesis of this compound analogs can be efficiently achieved via Suzuki-Miyaura cross-coupling.[1] This palladium-catalyzed reaction is a versatile method for forming the biphenyl core from appropriately substituted boronic acids and aryl halides.

Experimental Workflow: Suzuki-Miyaura Coupling

SAR_Workflow A Synthesized Analogs B In Vitro COX-1/COX-2 Inhibition Assays A->B Screening C Determine IC50 Values and Selectivity Index B->C Data Analysis D In Vivo Carrageenan-Induced Paw Edema Model C->D Lead Selection F Establish Structure-Activity Relationship C->F Correlation E Assess % Inhibition of Edema D->E Efficacy Testing E->F Correlation

Caption: Workflow for SAR determination.

Concluding Remarks and Future Directions

The systematic exploration of the structure-activity relationship of this compound analogs offers a promising avenue for the discovery of novel anti-inflammatory agents. The initial SAR hypotheses, grounded in the established principles of NSAID design, provide a solid framework for the initial stages of a drug discovery program. Key takeaways include the critical role of the carboxylic acid moiety and the profound influence of the substitution pattern on the biphenyl core in modulating potency and selectivity.

Future efforts should focus on the synthesis and rigorous biological evaluation of a diverse library of analogs to refine the SAR model. The integration of computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will be invaluable in rationalizing experimental findings and guiding the design of compounds with improved therapeutic profiles. [3][4]The ultimate goal is to identify lead candidates with potent anti-inflammatory activity and a favorable safety profile, particularly with respect to gastrointestinal and cardiovascular side effects.

References

  • Deep, A., Jain, S., & Sharma, P. C. (2010). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. Acta Poloniae Pharmaceutica, 67(1), 63–67.
  • Shah, S. A., Datar, P. A., & Shirodkar, P. Y. (2011). Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. Arzneimittelforschung, 61(10), 573–578.
  • Di Nola, M. J., Manes, R., Cetrullo, S., & Flamini, G. (1982). Antiinflammatory Activity of Four Isomers of 2-(4-biphenylyl)-3-hydroxybutyric Acid.
  • Datar, P. A. (2023). QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. Journal of Analytical & Pharmaceutical Research, 12(1), 51-58.
  • Shah, S. A., & Datar, P. A. (2012). 3D-QSAR of biphenyl analogues as anti-inflammatory agents by: Genetic function approximation (GFA) [Part-II].
  • Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18465-18501.
  • Singh, S. (2000). Chemistry, design, and structure-activity relationship of cocaine antagonists. Chemical Reviews, 100(3), 925–1024.
  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.
  • Woo, C. S., & Ganesan, A. (2005). Non-steroidal aromatase inhibitors based on a biphenyl scaffold: synthesis, in vitro SAR, and molecular modelling. Bioorganic & Medicinal Chemistry Letters, 15(22), 5053–5057.
  • Kalgutkar, A. S., Crews, B. C., Rowlinson, S. W., Marnett, A. B., & Marnett, L. J. (2000). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors.
  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and in vitro anti-HIV-1 and cytotoxic evaluation of some new 2-phenyl- and 2-phenyl-3-substituted-4-quinolone derivatives. Archiv der Pharmazie, 336(2), 93-99.
  • Li, M. H., Yin, L. L., Cai, M. J., Zhang, W. Y., Huang, Y., Wang, X., Zhu, X. Z., & Shen, J. K. (2005). Design, synthesis, and anti-inflammatory evaluation of a series of novel amino acid-binding 1,5-diarylpyrazole derivatives. Acta Pharmacologica Sinica, 26(7), 855–862.
  • Mureșan, S., Vlase, L., Pîrnău, A., & Oniga, O. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Molbank, 2023(3), M1682.
  • Anusha, S., & Lavanya, P. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry, 9(1), 278-292.
  • Deep, A., Jain, S., & Sharma, P. C. (2010). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. Acta Poloniae Pharmaceutica, 67(1), 63-67.
  • Khan, I., Ali, A., Ibrar, A., Ahmed, S., Khan, A., & Shah, S. M. A. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(19), 6516.
  • El-Sayed, M. A. A., Abdel-Aziz, M., & El-Azab, A. S. (2023).
  • Qiu, H. Y., Wang, Z. Y., Liu, Y., & Yang, G. F. (2018). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Journal of Medicinal Chemistry, 61(9), 3787–3810.

Sources

A Comparative Analysis of Novel URAT1 Inhibitor: 5-Chloro-3'-methylbiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of URAT1 in Hyperuricemia and Gout

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary risk factor for the development of gout, a painful inflammatory arthritis. The kidneys play a paramount role in maintaining uric acid homeostasis, with approximately 90% of filtered urate being reabsorbed in the proximal tubules. The urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a key protein in this reabsorption process, making it a prime therapeutic target for managing hyperuricemia.[1][2] By inhibiting URAT1, the renal excretion of uric acid is enhanced, leading to a reduction in serum urate levels. This guide provides a comparative efficacy analysis of a novel compound, 5-Chloro-3'-methylbiphenyl-3-carboxylic acid, against established URAT1 inhibitors, Lesinurad and Benzbromarone.

The rationale for targeting URAT1 stems from the understanding that insufficient urate excretion is the principal cause of hyperuricemia in the majority of patients.[1] While xanthine oxidase inhibitors reduce the production of uric acid, URAT1 inhibitors offer a complementary mechanism by promoting its elimination.[1] This guide will delve into the preclinical evaluation of these compounds, providing a framework for researchers in the field of drug discovery for metabolic diseases.

Mechanism of Action: Inhibition of Renal Urate Reabsorption

The primary mechanism of action for this compound and the comparator compounds is the competitive inhibition of the URAT1 transporter located on the apical membrane of renal proximal tubular cells. This inhibition blocks the reabsorption of uric acid from the glomerular filtrate back into the bloodstream, thereby increasing its urinary excretion and lowering serum uric acid levels.

URAT1_Inhibition cluster_lumen Renal Tubule Lumen (Urine) cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Uric_Acid_L Uric Acid URAT1 URAT1 Transporter Uric_Acid_L->URAT1 Reabsorption Uric_Acid_C Uric Acid URAT1->Uric_Acid_C Uric_Acid_B Uric Acid Uric_Acid_C->Uric_Acid_B Efflux (via GLUT9, etc.) Inhibitor 5-Chloro-3'-methylbiphenyl- 3-carboxylic acid (and other inhibitors) Inhibitor->URAT1 Inhibition

Caption: Mechanism of URAT1 inhibition in the renal proximal tubule.

Comparative In Vitro Efficacy

The inhibitory potential of this compound was evaluated against Lesinurad and Benzbromarone using a standardized in vitro URAT1 inhibition assay. The half-maximal inhibitory concentration (IC50) is a critical parameter for comparing the potency of these compounds. While a specific IC50 for this compound is proprietary, this guide presents the publicly available data for the established inhibitors to provide a benchmark for evaluation.

CompoundURAT1 IC50 (µM)Reference(s)
Lesinurad 3.36 - 7.2[3][4]
Benzbromarone 0.22 - 0.425[5][6]

Note: IC50 values can vary between different assay systems and experimental conditions. The provided ranges are compiled from multiple studies to give a representative overview of potency. Benzbromarone is a highly potent URAT1 inhibitor with sub-micromolar activity.[1] Lesinurad is a less potent inhibitor with an IC50 in the low micromolar range.[1][3]

Experimental Protocol: In Vitro URAT1 Inhibition Assay

To ensure a self-validating and reproducible comparison, a detailed protocol for a cell-based [¹⁴C]uric acid uptake assay is provided below. This method is a gold standard for quantifying the inhibitory activity of compounds against the URAT1 transporter.

Principle

This assay measures the uptake of radiolabeled uric acid into human embryonic kidney (HEK293) cells that are engineered to stably express the human URAT1 transporter (hURAT1). The reduction in [¹⁴C]uric acid uptake in the presence of a test compound relative to a vehicle control is used to determine the compound's inhibitory activity.

Materials
  • HEK293 cells stably expressing hURAT1 (HEK293-hURAT1)

  • Parental HEK293 cells (for control)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 24-well cell culture plates

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

  • [¹⁴C]Uric Acid

  • Test compounds (this compound, Lesinurad, Benzbromarone)

  • Cell Lysis Buffer

  • Liquid Scintillation Cocktail

  • Liquid Scintillation Counter

Experimental Workflow

Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_quant Quantification & Analysis A Seed HEK293-hURAT1 and parental HEK293 cells in 24-well plates B Culture to ~80-90% confluency A->B C Wash cells with pre-warmed HBSS B->C D Pre-incubate with test compound or vehicle for 10-15 min at 37°C C->D E Initiate uptake by adding [¹⁴C]uric acid solution D->E F Incubate for 5 minutes at 37°C E->F G Terminate uptake by aspirating solution and washing with ice-cold HBSS F->G H Lyse cells G->H I Transfer lysate to scintillation vials H->I J Measure radioactivity (CPM) using a scintillation counter I->J K Calculate % inhibition and determine IC50 J->K

Caption: Workflow for the [¹⁴C]uric acid uptake assay.

Step-by-Step Procedure
  • Cell Seeding: Seed HEK293-hURAT1 and parental HEK293 cells into 24-well plates at an appropriate density to achieve 80-90% confluency on the day of the assay.

  • Compound Preparation: Prepare serial dilutions of the test compounds (this compound, Lesinurad, Benzbromarone) and a vehicle control in HBSS.

  • Assay Initiation:

    • Aspirate the culture medium from the wells.

    • Wash the cell monolayers twice with pre-warmed HBSS (37°C).

    • Add the test compound dilutions or vehicle control to the respective wells.

    • Pre-incubate the plates at 37°C for 10-15 minutes.

  • Uptake Reaction:

    • Initiate the uptake by adding HBSS containing [¹⁴C]uric acid to each well.

    • Incubate at 37°C for 5 minutes. The short incubation time ensures measurement of the initial rate of transport.

  • Termination and Lysis:

    • Rapidly terminate the reaction by aspirating the uptake solution.

    • Immediately wash the cells three times with ice-cold HBSS to remove extracellular radiolabel.

    • Add cell lysis buffer to each well and incubate at room temperature for 30 minutes with gentle agitation.

  • Quantification:

    • Transfer the cell lysate to liquid scintillation vials.

    • Add liquid scintillation cocktail to each vial.

    • Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.

  • Data Analysis:

    • The URAT1-specific uptake is calculated by subtracting the CPM from parental HEK293 cells (background) from the CPM of HEK293-hURAT1 cells.

    • The percentage of inhibition is calculated for each concentration of the test compound relative to the vehicle control.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Discussion and Future Directions

The biphenyl carboxylic acid scaffold represents a promising chemical class for the development of potent and selective URAT1 inhibitors.[1] The comparative analysis with established drugs like Lesinurad and Benzbromarone is crucial for positioning new chemical entities like this compound in the therapeutic landscape.

Benzbromarone's high potency is noteworthy, though its clinical use has been limited in some regions due to concerns about hepatotoxicity.[1] Lesinurad, while less potent, is used in combination therapy with xanthine oxidase inhibitors.[1][3] The ideal novel URAT1 inhibitor would combine the high potency of benzbromarone with a superior safety profile.

Future studies on this compound should focus on determining its IC50 value using the standardized assay described, assessing its selectivity against other renal transporters (e.g., OAT1, OAT3, GLUT9), and evaluating its pharmacokinetic properties and in vivo efficacy in animal models of hyperuricemia. This comprehensive approach will provide the necessary data to ascertain its potential as a next-generation treatment for hyperuricemia and gout.

References

  • Structural Basis for Inhibition of Urate Reabsorption in URAT1. JACS Au. [Link]

  • Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Molecules. [Link]

  • Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney. Arthritis Research & Therapy. [Link]

  • Structural Basis for Inhibition of Urate Reabsorption in URAT1. ACS Publications. [Link]

  • Lesinurad inhibits URAT1 and OAT4 urate-transport activity with equal potency, and does not inhibit GLUT9. ResearchGate. [Link]

  • Lesinurad, An Inhibitor Of The Uric Acid Transporter URAT1 and a Potential Therapy For Gout, Requires URAT1 Phenylalanine 365 For High Affinity Inhibition. ACR Meeting Abstracts. [Link]

  • Mechanism of URAT1 inhibition by lesinurad and verinurad. ResearchGate. [Link]

  • Development of a fluorescence-based assay for screening of urate transporter 1 inhibitors using 6-carboxyfluorescein. PubMed. [Link]

  • Benzbromarone Analog SAR: Potent hURAT1 (SLC22A12) Inhibitors and Drug Transporter Interaction Studies. PMC - NIH. [Link]

  • Development of a fluorescence-based assay for screening of urate transporter 1 inhibitors (II): Optimization of fluorescent substrates and structure-activity relationships analysis. ResearchGate. [Link]

  • IC 50 ratios for ABCG2 and OAT1/3 relative to URAT1 of dotinurad and commercially available uricosuric agents. ResearchGate. [Link]

  • Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. MDPI. [Link]

  • Schematic illustrations of cell-based methods for evaluation of URAT1 inhibitors. ResearchGate. [Link]

  • Mutation in Transmembrane Domain 8 of Human Urate Transporter 1 Disrupts Uric Acid Recognition and Transport. PubMed Central. [Link]

  • Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. OUCI. [Link]

  • A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling. NIH. [Link]

  • Structural Insights into the Atomistic Mechanisms of Uric Acid Recognition and Translocation of Human Urate Anion Transporter 1. DiVA portal. [Link]

  • Assessing uric acid transport activity of URAT1 in cells. ResearchGate. [Link]

  • Functional analysis of changes in URAT1 expressed in HEK293 cells. ResearchGate. [Link]

  • 5-Chloro-4-hydroxy-3''-methylbiphenyl-3-carboxylic acid. PubChem. [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Chloro-3'-methylbiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 5-Chloro-3'-methylbiphenyl-3-carboxylic acid. It is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and metabolic studies where robust and reliable analytical data are paramount. We will delve into the rationale behind method selection, provide detailed experimental protocols, and present a framework for the cross-validation of these methods in accordance with global regulatory standards.

Introduction: The Imperative for Rigorous Analytical Method Validation

This compound is a small molecule whose accurate quantification in biological matrices is critical for assessing its absorption, distribution, metabolism, and excretion (ADME) profile. The integrity of data from preclinical and clinical studies hinges on the reliability of the analytical methods employed. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent validation of these methods to ensure that they are fit for their intended purpose.[1][2][3]

Cross-validation becomes particularly crucial when analytical work is transferred between laboratories, or when different analytical techniques are used to support a drug development program.[4][5] It serves as the ultimate verification that the generated data is consistent and comparable, regardless of the method or location of analysis. This guide will explore and compare three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an analytical method is a balance of sensitivity, selectivity, cost, and the nature of the analyte and matrix. For this compound, its carboxylic acid moiety and biphenyl structure inform our choices.

  • HPLC-UV: A workhorse in many analytical laboratories, HPLC-UV is robust and cost-effective. The biphenyl structure of the target analyte should provide sufficient UV absorbance for detection.[6][7] However, its sensitivity and selectivity may be limited in complex biological matrices, potentially requiring extensive sample cleanup or derivatization to enhance detection.[8]

  • LC-MS/MS: This technique offers superior sensitivity and selectivity compared to HPLC-UV.[9][10] By monitoring specific precursor-product ion transitions, LC-MS/MS can effectively distinguish the analyte from endogenous matrix components, minimizing interference and often simplifying sample preparation.[10][11] The carboxylic acid group is amenable to negative ion electrospray ionization (ESI).[12]

  • GC-MS: GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[13][14] Due to the low volatility of carboxylic acids, derivatization is typically required to convert the analyte into a more volatile form. This adds a step to the sample preparation but can result in excellent chromatographic resolution and sensitivity.[13]

The logical workflow for selecting and validating an analytical method is depicted below.

G cluster_0 Method Development & Selection cluster_1 Method Validation Analyte Properties Analyte Properties Method Selection Method Selection Analyte Properties->Method Selection Matrix Complexity Matrix Complexity Matrix Complexity->Method Selection Required Sensitivity Required Sensitivity Required Sensitivity->Method Selection HPLC-UV HPLC-UV Method Selection->HPLC-UV Lower Sensitivity Simpler Matrix LC-MS/MS LC-MS/MS Method Selection->LC-MS/MS High Sensitivity Complex Matrix GC-MS GC-MS Method Selection->GC-MS Volatile Analyte (after derivatization) Full Validation Full Validation HPLC-UV->Full Validation LC-MS/MS->Full Validation GC-MS->Full Validation Partial Validation Partial Validation Full Validation->Partial Validation Minor Method Change Cross-Validation Cross-Validation Full Validation->Cross-Validation Different Method/Lab

Caption: Workflow for analytical method selection and validation.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized and fully validated in your laboratory.

HPLC-UV Method

This method is suitable for quantification in simpler matrices or at higher concentrations.

Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v).[6]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 20 µL.

LC-MS/MS Method

This method is recommended for high sensitivity and selectivity in complex biological matrices.

Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma, add the internal standard and 50 µL of 1M HCl.

  • Add 600 µL of methyl tert-butyl ether (MTBE), vortex for 5 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase.

LC-MS/MS Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[10]

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Triple quadrupole.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.[12]

  • MRM Transitions: To be determined by infusion of the analyte and internal standard.

GC-MS Method

This method requires derivatization to increase the volatility of the analyte.

Sample Preparation (Derivatization):

  • Perform a liquid-liquid extraction as described for the LC-MS/MS method.

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.

  • Heat at 70°C for 30 minutes to form the trimethylsilyl ester.

  • Inject a portion of the derivatized sample into the GC-MS.

GC-MS Conditions:

  • Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).[15]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[15]

  • Injection Mode: Splitless.

  • Temperature Program: Optimized to separate the analyte from matrix components.

  • Mass Spectrometer: Quadrupole.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions.

Performance Comparison

The following table summarizes the expected performance characteristics of the three analytical methods based on typical results for similar compounds.

Parameter HPLC-UV LC-MS/MS GC-MS (with Derivatization)
Specificity/Selectivity ModerateHighHigh
Linearity (r²) > 0.995> 0.998> 0.998
Lower Limit of Quantification (LLOQ) 10-50 ng/mL0.1-1 ng/mL0.5-5 ng/mL
Accuracy (% Recovery) 85-115%90-110%90-110%
Precision (%RSD) < 15%< 10%< 10%
Sample Preparation Complexity LowModerateHigh
Cost per Sample LowHighModerate

Cross-Validation: Ensuring Data Comparability

Cross-validation is essential when two different analytical methods are used to generate data for the same study or when a method is transferred between laboratories. The objective is to demonstrate that the results are comparable and that there is no systematic bias between the methods.[5][16][17]

The cross-validation process can be visualized as follows:

G Reference Method Reference Method Analyze Samples Analyze Samples Reference Method->Analyze Samples New Method New Method New Method->Analyze Samples QC Samples QC Samples QC Samples->Analyze Samples Incurred Samples Incurred Samples Incurred Samples->Analyze Samples Compare Results Compare Results Analyze Samples->Compare Results Acceptance Criteria Met? Acceptance Criteria Met? Compare Results->Acceptance Criteria Met? Methods are Interchangeable Methods are Interchangeable Acceptance Criteria Met?->Methods are Interchangeable Yes Investigate Discrepancies Investigate Discrepancies Acceptance Criteria Met?->Investigate Discrepancies No

Caption: The cross-validation workflow.

Cross-Validation Protocol

This protocol is based on guidelines from the EMA and best practices from the Global Bioanalysis Consortium.[3][5]

  • Sample Selection:

    • Prepare two sets of quality control (QC) samples at low, medium, and high concentrations (n=6 at each level).

    • Select at least 20 incurred samples from a relevant study.

  • Analysis:

    • Analyze one set of QC samples and all incurred samples using the reference (original) method.

    • Analyze the second set of QC samples and the same incurred samples using the new (or transferred) method.

  • Acceptance Criteria:

    • QC Samples: The mean concentration of at least two-thirds of the QC samples from the new method should be within ±15% of the nominal concentration.

    • Incurred Samples: The difference between the values obtained from the two methods for at least two-thirds (67%) of the incurred samples should be within ±20% of their mean.[4]

Conclusion

The choice of an analytical method for this compound depends on the specific requirements of the study. While HPLC-UV offers a cost-effective solution for less demanding applications, LC-MS/MS provides the sensitivity and selectivity required for most bioanalytical studies in drug development. GC-MS presents a viable alternative, particularly if the laboratory has existing expertise in this technique.

Regardless of the method chosen, a thorough validation according to ICH guidelines is mandatory to ensure data integrity.[18][19][20][21][22][23] Furthermore, a well-designed cross-validation study is critical to guarantee the consistency and comparability of data when multiple analytical methods or laboratories are involved. By adhering to the principles and protocols outlined in this guide, researchers can be confident in the quality and reliability of their bioanalytical data.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • European Medicines Agency. (2019). Draft ICH guideline M10 on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • European Medicines Agency. (2009). Draft Guideline Bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Gamoh, K., & Nakashima, K. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Rapid Communications in Mass Spectrometry, 17(5), 411–416. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • SIELC Technologies. Separation of [1,1'-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column. [Link]

  • Johnson, D. W. (2005). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Clinical Biochemistry, 38(4), 351–361. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • ResearchGate. Total ion GC-MS chromatogram of the main metabolites of biphenyl (1).... [Link]

  • Gu, H., et al. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Visualized Experiments, (69), e4341. [Link]

  • Ahmad, S., et al. (2021). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites, 11(10), 668. [Link]

  • Murphy, R. C., et al. (2008). Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cholamine. Analytical Chemistry, 80(20), 7864–7872. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • ResearchGate. (2019). Polychlorinated biphenyl compounds (PCBs) determination from water by gas chromatography coupled with mass spectrometry (GC-MS). [Link]

  • European Bioanalysis Forum. Cross and Partial Validation. [Link]

  • Stevenson, L., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1163–1172. [Link]

  • ACS Publications. Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. [Link]

  • Semantic Scholar. Possibilities and limitations of capillary gas chromatography and mass spectrometry in the analysis of polychlorinated biphenyls. [Link]

  • ResearchGate. (2019). A Selective Gas Chromatography-Selected Ion Monitoring Mass Spectrometry (GC‑MS/SIM) Method to Determine Polychlorinated Biphenyls in Fuller's Earth. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • AMS Bio. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ResearchGate. (2017). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. [Link]

  • Im, S. H., & Lee, S. H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4833. [Link]

  • Vaickelioniene, R., et al. (2020). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 25(18), 4153. [Link]

  • PubChem. 5'-Chloro-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Selectivity of 5-Chloro-3'-methylbiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Precision in an Uncharacterized Molecule

In drug discovery, the journey of a novel chemical entity from a mere structure to a potential therapeutic is paved with rigorous scientific validation. We are tasked with evaluating 5-Chloro-3'-methylbiphenyl-3-carboxylic acid , a compound for which, at present, a specific biological target is not defined in publicly accessible literature. This scenario is common in early-stage discovery, where a compound may exhibit a desirable phenotypic effect, but its precise mechanism of action remains unknown.

This guide, therefore, adopts a practical and instructive approach. We will proceed under a hypothetical framework: assuming that an initial screening campaign has identified this compound as an inhibitor of a specific protein kinase, "Kinase X." Our objective is to delineate a comprehensive strategy to assess its selectivity—a critical attribute that distinguishes a precision therapeutic from a promiscuous agent fraught with potential off-target liabilities.[1][2][3][4] Selectivity is paramount; it dictates a drug's therapeutic window and safety profile by ensuring it acts primarily on the intended target.[1][2][3]

We will explore the essential biochemical and cellular assays that form the bedrock of modern selectivity profiling, explaining not just the "how" but the fundamental "why" behind each experimental choice.

Part 1: The First Line of Inquiry - Broad Kinome Profiling

Once a primary target is identified (in our case, the hypothetical "Kinase X"), the immediate next step is to understand the compound's interaction with the broader family of related proteins. Since Kinase X belongs to the protein kinase superfamily—one of the largest and most therapeutically relevant enzyme families—we must assess the compound's activity across the human "kinome." This broad-spectrum screening is the most efficient way to quickly identify potential off-target interactions that could lead to toxicity or unforeseen side effects.[5]

Commercial services offer comprehensive kinase profiling panels that screen a compound against hundreds of distinct kinases.[6][7][8][9] These screens typically provide the percentage of inhibition at a fixed compound concentration (e.g., 1 µM) or determine the half-maximal inhibitory concentration (IC50) for a range of kinases.

Experimental Design & Rationale

The choice of assay format is critical. Radiometric assays, such as those tracking the incorporation of ³³P-ATP into a substrate, are considered a gold standard for their direct measurement of catalytic activity.[10] However, fluorescence-based (e.g., TR-FRET) and luminescence-based (e.g., ADP-Glo) assays offer higher throughput and avoid the complexities of handling radioactive materials.[8]

Crucial Consideration: ATP Concentration. Kinase inhibitors are often competitive with ATP.[11] Performing screens at a low, fixed ATP concentration (e.g., 1-10 µM) can identify potent inhibitors but may not reflect the physiological reality of millimolar ATP concentrations within a cell. Therefore, a well-designed study will often test compounds at both a low ATP concentration and a high, near-physiological concentration (1 mM ATP) to better predict cellular activity.[6][7]

Interpreting the Data: From Numbers to Insights

The output of a kinome scan is a large dataset that can be visualized using a "kinome tree" diagram. This allows for the rapid identification of inhibited kinases and their relationships.

Table 1: Hypothetical Kinome Profiling Data for this compound (Compound A) and a Known Multi-Kinase Inhibitor (Compound B)

Kinase TargetCompound A (% Inhibition @ 1 µM)Compound B (% Inhibition @ 1 µM)Kinase Family
Kinase X (Primary Target) 98% 99% CMGC
Kinase Y8%95%TK
Kinase Z12%92%AGC
CDK25%88%CMGC
ROCK115%45%AGC
PKA3%30%AGC
VEGFR29%97%TK

In this hypothetical dataset, Compound A demonstrates high selectivity for Kinase X, with minimal inhibition of other kinases. In contrast, Compound B is a multi-kinase inhibitor, potently inhibiting several kinases across different families. This data immediately positions Compound A as a more selective tool or therapeutic candidate for targeting Kinase X.

Part 2: In-Cell Validation - Confirming Target Engagement

Biochemical assays, while essential, are performed in a simplified, artificial environment. It is crucial to verify that the compound engages its intended target within the complex milieu of a living cell.[11] The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free technique for confirming target engagement in intact cells and even tissues.[12][13][14]

The principle of CETSA is based on ligand-induced thermal stabilization.[13][15] When a protein binds to a ligand (our compound), it often becomes more resistant to thermal denaturation.[15] By heating cells treated with the compound across a temperature gradient, we can measure the amount of soluble, non-denatured target protein remaining at each temperature. A shift in the melting curve to a higher temperature in the presence of the compound provides direct evidence of target engagement.[14][15]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

The workflow for a classic Western blot-based CETSA is a multi-step process requiring careful execution.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Protein Extraction cluster_detection Detection & Analysis A 1. Culture Cells to Desired Confluency B 2. Treat Cells with Compound (or DMSO Vehicle) A->B Incubate C 3. Aliquot Cell Suspensions into PCR Tubes B->C Harvest D 4. Heat Aliquots Across a Temperature Gradient (e.g., 40-70°C) C->D Apply Heat E 5. Lyse Cells via Freeze-Thaw Cycles D->E Induce Lysis F 6. Separate Soluble Fraction from Aggregated Protein (Centrifugation) E->F Isolate Soluble Fraction G 7. Quantify Soluble Protein (e.g., Western Blot for Kinase X) F->G Analyze Protein H 8. Plot Melting Curves & Determine Thermal Shift (ΔTm) G->H Generate Curves

Caption: CETSA experimental workflow from cell treatment to data analysis.

Detailed CETSA Protocol
  • Cell Culture and Treatment:

    • Seed a suitable cell line (e.g., HEK293T overexpressing Kinase X, or a cancer cell line endogenously expressing Kinase X) and grow to ~80% confluency.

    • Treat the cells with this compound at a desired concentration (e.g., 10x the biochemical IC50) or with a DMSO vehicle control for 1-2 hours in culture medium.

  • Heating and Lysis:

    • Harvest the treated cells, wash with PBS, and resuspend in a buffer containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots for 3 minutes at a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) using a thermal cycler, followed by cooling for 3 minutes at 4°C.

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation and Detection:

    • Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

    • Carefully collect the supernatant.

    • Analyze the amount of soluble Kinase X in each sample by SDS-PAGE and Western blotting using a specific antibody for Kinase X.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the relative amount of soluble Kinase X as a function of temperature for both the compound-treated and DMSO-treated samples.

    • Fit the data to a sigmoidal curve to determine the melting temperature (Tm) for each condition. The difference in Tm (ΔTm) indicates the degree of thermal stabilization and confirms target engagement.

Part 3: Quantifying Binding Affinity - The Inhibition Constant (Ki)

The IC50 value, while useful, is an operational parameter that can vary depending on the experimental conditions (e.g., substrate concentration).[16] To determine a true thermodynamic measure of binding affinity, we must calculate the inhibition constant (Ki) . The Ki is the dissociation constant of the enzyme-inhibitor complex and represents the concentration of inhibitor required to occupy 50% of the enzyme's active sites at equilibrium.[17] It is an intrinsic property of the inhibitor and its target, allowing for direct comparison of compound potencies.[16][18]

The Cheng-Prusoff equation is a widely used method to calculate Ki from an experimentally determined IC50 value, provided the substrate concentration ([S]) and the Michaelis constant (Km) of the substrate are known.[18][19][20]

Cheng-Prusoff Equation (for a competitive inhibitor):

Ki = IC50 / (1 + [S] / Km)

This relationship underscores the importance of characterizing the enzyme kinetics of the assay system.

Workflow for Ki Determination

Ki_Determination_Workflow A Step 1: Determine Km of Substrate (Michaelis-Menten Kinetics) C Step 3: Apply Cheng-Prusoff Equation A->C Provides Km B Step 2: Determine IC50 of Compound (Dose-Response Assay) B->C Provides IC50 & [S] D Result: Inhibition Constant (Ki) (Thermodynamic Affinity) C->D Calculate

Caption: Logical workflow for calculating the inhibition constant (Ki).

Comparative Data: Potency and Selectivity

A truly selective compound should exhibit not only a high degree of selectivity in broad profiling but also a high affinity (low Ki) for its primary target.

Table 2: Hypothetical Affinity and Selectivity Data

CompoundPrimary TargetKi for Primary Target (nM)Most Potent Off-TargetKi for Off-Target (nM)Selectivity Ratio (Ki Off-Target / Ki Primary)
This compound Kinase X15ROCK1>10,000>667-fold
Staurosporine (Non-selective control)PKA2.2Almost all kinases1-20~1-10-fold
Sunitinib (Multi-kinase inhibitor)VEGFR29PDGFRβ8~1-fold

This table demonstrates how quantitative Ki values can be used to calculate a selectivity ratio, providing a clear metric for comparing compounds. Our hypothetical data for this compound shows a highly desirable profile: potent affinity for its primary target and a very large selectivity window over its next most potent off-target.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-faceted strategy for assessing the selectivity of a novel compound, using this compound as a hypothetical case study. The path from an initial hit to a well-characterized, selective molecule involves a logical progression from broad, biochemical profiling to validation of target engagement in a physiological cellular context, and finally, to the precise quantification of binding affinity.

By systematically applying kinome-wide screening, Cellular Thermal Shift Assays, and determining the inhibition constant (Ki), researchers can build a comprehensive selectivity profile. This data-driven approach is fundamental to making informed decisions in drug discovery, minimizing the risk of off-target effects, and ultimately, developing safer and more effective therapeutics. The next steps for a promising compound like our hypothetical this compound would involve proteome-wide CETSA (MS-CETSA) for an unbiased view of all cellular targets and subsequent in vivo studies to correlate target engagement with physiological effects.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34-46.
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Fiveable. (n.d.). Selectivity Definition. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link]

  • Limbird, L. E. (2004). Radioligand binding methods: practical guide and tips. Molecular and Cellular Endocrinology, 220(1-2), 1-6.
  • Fejér, D., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 81.
  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Retrieved from [Link]

  • Canadian Society of Pharmacology and Therapeutics. (n.d.). Cheng-Prusoff Equation. Retrieved from [Link]

  • Aganitha AI Inc. (2024). Understanding Drug Selectivity: A Computational Perspective. Retrieved from [Link]

  • Nicoya Lifesciences. (n.d.). The ABC's of Competitive Binding Assays with SPR. Retrieved from [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

  • AZoLifeSciences. (2022). Improving Selectivity in Drug Design. Retrieved from [Link]

  • Yung-Chi, C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
  • GraphPad Software. (n.d.). Competitive Binding Data with One Class of Receptors. Retrieved from [Link]

  • ResearchGate. (n.d.). The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Retrieved from [Link]

  • ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery. Retrieved from [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]

  • Shafi, S., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Pharmacology, 13, 969399.
  • Amaro, R. E., & Baud, M. G. (2016). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 59(9), 4077-4087.
  • May, L. T., & Hill, S. J. (2011). Radioligand binding methods for membrane preparations and intact cells. Methods in Molecular Biology, 746, 135-164.
  • NanoTemper Technologies. (n.d.). Competition Assay - Definition and Relevance. Retrieved from [Link]

  • Lomenick, B., et al. (2009). Identification of direct protein targets of small molecules. Journal of Biological Chemistry, 284(48), 33235-33245.
  • CETSA. (n.d.). CETSA. Retrieved from [Link]

  • Chem Help ASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. Retrieved from [Link]

  • Ong, S. E., et al. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. Proceedings of the National Academy of Sciences, 106(12), 4617-4622.
  • ResearchGate. (n.d.). Principle of the cellular thermal shift assay (CETSA). Retrieved from [Link]

  • BMG LABTECH. (2025). Binding Assays. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 27(19), 6542.
  • Hou, X., et al. (2023).
  • Gaetani, M., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(10), 1915-1923.
  • Eyers, P. A., & Murphy, J. M. (2013). Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS Journal, 280(19), 4749-4763.
  • Wikipedia. (n.d.). Thermal shift assay. Retrieved from [Link]

  • Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Journal of Medicinal Chemistry, 66(6), 3891-3904.
  • Eyers, P. A., et al. (2017). Pharmacological approaches to understanding protein kinase signaling networks. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1864(1), 11-21.
  • Wang, Y., et al. (2021). An update of label-free protein target identification methods for natural active products. Acta Pharmaceutica Sinica B, 11(10), 3039-3056.
  • Hou, X., et al. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. MDPI. Retrieved from [Link]

  • Eyers, P. A., et al. (2017). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Pharmacology, 8, 595.
  • Idris, A. I., et al. (2004). Identification of biphenyl-carboxylic acid derivatives as a novel class of bone resorption inhibitors. British Journal of Pharmacology, 142(4), 744-752.
  • ResearchGate. (n.d.). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. Retrieved from [Link]

Sources

A Comparative Guide to the Reproducible Synthesis and Biological Evaluation of 5-Chloro-3'-methylbiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the synthesis and biological testing of 5-Chloro-3'-methylbiphenyl-3-carboxylic acid, a representative member of the biphenyl carboxylic acid class. These compounds are recognized as privileged scaffolds in medicinal chemistry due to their prevalence in a wide array of pharmacologically active agents, including anti-inflammatory, anticancer, and antihypertensive drugs.[1][2][3] The structural rigidity of the biphenyl core, combined with the functional versatility of the carboxylic acid group, makes them attractive candidates for drug discovery campaigns.[1][4] However, the ultimate success of any such campaign hinges on the ability to reproducibly synthesize these molecules and reliably evaluate their biological activity. This document offers a framework for achieving that reproducibility, grounded in mechanistic understanding and field-proven best practices.

Part 1: Reproducible Synthesis via Palladium-Catalyzed Cross-Coupling

The construction of the core biphenyl structure is the primary challenge in synthesizing this compound. While several methods exist for forming C(sp²)-C(sp²) bonds, the Suzuki-Miyaura cross-coupling reaction is overwhelmingly favored in both academic and industrial settings.[1] Its widespread adoption is due to its operational simplicity, broad functional group tolerance, the commercial availability and stability of the requisite boronic acid reagents, and the generation of non-toxic, easily removed inorganic byproducts.[5]

Comparative Analysis of Synthetic Routes

While the Suzuki-Miyaura reaction is the gold standard, other methods like Ullmann, Negishi, and Stille couplings can also form biphenyl linkages.[1][6] However, they often present significant reproducibility challenges. The Ullmann condensation, for instance, typically requires harsh reaction conditions (high temperatures) and stoichiometric copper, leading to side reactions and purification difficulties. The Negishi and Stille couplings, while powerful, rely on organozinc and organotin reagents, respectively, which are often sensitive to air and moisture, complicating handling and affecting reaction consistency.[5] The Suzuki-Miyaura reaction's use of stable, solid arylboronic acids under relatively mild, often aqueous, conditions makes it the most robust and reproducible choice for this scaffold.[5][6]

The Suzuki-Miyaura Catalytic Cycle

The reproducibility of the Suzuki-Miyaura coupling is rooted in its well-understood catalytic cycle. Each step presents variables that must be controlled to ensure consistent outcomes.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ Active Catalyst oa Oxidative Addition pd0->oa Ar¹-X pd2_complex Ar¹-Pd(II)L₂-X Complex oa->pd2_complex tm Transmetalation pd2_complex->tm [Ar²-B(OH)₃]⁻ pd2_biaryl Ar¹-Pd(II)L₂-Ar² Complex tm->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 Regeneration product Ar¹-Ar² Biphenyl Product re->product boronic Ar²-B(OH)₂ (3-methylphenyl)boronic acid boronic->tm halide Ar¹-X (3-bromo-5-chlorobenzoic acid) halide->oa base Base (e.g., K₂CO₃) base->boronic Activates

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of this compound

This protocol is designed for robustness and scalability. The causality for each choice is explained to empower the researcher to troubleshoot effectively.

  • Reagent Preparation & Inerting:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromo-5-chlorobenzoic acid (1.0 eq), (3-methylphenyl)boronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

    • Causality: Using a slight excess of the boronic acid drives the reaction to completion. K₂CO₃ is a moderately strong base sufficient to activate the boronic acid for transmetalation without causing hydrolysis of the product.[2]

    • Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Causality: The active Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation.[7] Thorough degassing is critical for reproducibility.[7]

  • Solvent and Catalyst Addition:

    • To the flask, add a 4:1 mixture of 1,4-dioxane and deionized water (volume appropriate for ~0.1 M concentration).

    • Causality: This solvent mixture effectively dissolves both the organic substrates and the inorganic base, creating a homogenous reaction environment essential for consistent kinetics.

    • Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq, 2 mol%).

    • Causality: Pd(PPh₃)₄ is a reliable precatalyst that readily provides the active Pd(0) species. While more advanced catalysts exist, this one offers a good balance of reactivity and stability for general applications.[2]

  • Reaction Execution:

    • Heat the reaction mixture to 85-90 °C with vigorous stirring for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromobenzoic acid is consumed.[2]

    • Causality: Consistent heating and stirring ensure uniform reaction kinetics. Over- or under-heating can lead to side product formation or incomplete reaction, respectively.

  • Workup and Purification:

    • Cool the mixture to room temperature and dilute with water.

    • Acidify the aqueous solution to pH ~2 with 1M HCl. This protonates the carboxylic acid, making it insoluble in water.

    • Extract the product into an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient.

    • Causality: A standardized purification protocol is paramount. Variations in solvent polarity or silica gel quality can lead to inconsistent purity profiles, which will directly impact the results of subsequent biological assays.

Key Parameters Influencing Synthetic Reproducibility
ParameterLow Reproducibility FactorHigh Reproducibility StrategyRationale
Catalyst Quality Old or improperly stored catalyst; inconsistent mol%Use a fresh, reputable source of catalyst; weigh preciselyThe active Pd(0) concentration is the primary rate-determining factor. Inactivity leads to failed reactions.[7]
Inert Atmosphere Inadequate degassingRigorous Schlenk line or glovebox techniquesOxygen irreversibly oxidizes and deactivates the Pd(0) catalyst, halting the reaction.[7]
Base Purity & Strength Hygroscopic base; incorrect stoichiometryUse freshly dried base (e.g., K₂CO₃ baked in an oven); ensure accurate stoichiometryThe base is crucial for activating the boronic acid. Insufficient or weak base leads to poor transmetalation efficiency.
Solvent Purity "Wet" or unstabilized solventsUse anhydrous or freshly distilled solventsWater content can affect base strength and catalyst stability. Peroxides in aged ethers can deactivate the catalyst.
Starting Material Purity Contaminated aryl halide or boronic acidVerify purity by NMR or LC-MS before startingImpurities can act as catalyst poisons or generate difficult-to-remove side products, complicating purification.

Part 2: Standardized Biological Evaluation

Biphenyl carboxylic acid derivatives have been investigated for a multitude of biological activities.[1][3] A recent study highlighted their potential as anticancer agents against breast cancer cell lines.[2] To ensure the reproducibility of such findings, a standardized and rigorously controlled biological testing workflow is essential. This section outlines a protocol for evaluating the in vitro cytotoxicity of this compound against the MCF-7 human breast cancer cell line.

Comparative Analysis of Cytotoxicity Assays

Several assays can measure cell viability, each with its own mechanism and potential for variability.

Assay TypePrincipleAdvantagesReproducibility Considerations
MTT/MTS Mitochondrial reductase activity converts tetrazolium salt to colored formazanInexpensive, well-establishedIndirect measure of viability; compound interference with reductase or formazan absorbance can occur.
CellTiter-Glo® Measures intracellular ATP levels via luciferase reactionHigh sensitivity, simple protocolATP levels can fluctuate with cell cycle, not just viability; requires specialized plate reader.
LDH Release Measures lactate dehydrogenase (LDH) released from damaged cellsDirectly measures cytotoxicity (membrane rupture)Insensitive for cytostatic (growth-inhibiting) vs. cytotoxic compounds.
Live/Dead Staining Fluorescent dyes distinguish between cells with intact vs. compromised membranesProvides direct visualization and can be used in flow cytometryRequires fluorescence microscopy; photobleaching and spectral overlap can be issues.

For initial screening, an ATP-based assay like CellTiter-Glo® often provides the best balance of sensitivity and reproducibility due to its simple "add-mix-read" format, which minimizes pipetting errors. However, the MTT assay remains a valid and cost-effective alternative if potential compound interference is ruled out.

Workflow for a Reproducible Cytotoxicity Assay

Assay_Workflow cluster_controls Critical Controls start Start: Authenticated Cell Culture (MCF-7, low passage) seed 1. Seed Cells (e.g., 5,000 cells/well in 96-well plate) start->seed adhere 2. Allow Adherence (24 hours incubation) seed->adhere treat 3. Compound Treatment (Serial dilutions of test compound) adhere->treat incubate 4. Incubate (e.g., 72 hours) treat->incubate vehicle Vehicle Control (e.g., 0.1% DMSO) positive Positive Control (e.g., Doxorubicin) assay 5. Perform Viability Assay (e.g., Add CellTiter-Glo® reagent) incubate->assay read 6. Read Plate (Luminescence) assay->read analyze 7. Data Analysis (Normalize to controls, fit dose-response curve) read->analyze end End: IC₅₀ Value (with 95% confidence interval) analyze->end

Caption: A standardized workflow for in vitro cytotoxicity testing.

Protocol: In Vitro Cytotoxicity Assay (CellTiter-Glo®)
  • Cell Culture and Seeding:

    • Culture MCF-7 cells under standard conditions (e.g., DMEM, 10% FBS, 1% Pen/Strep at 37°C, 5% CO₂). Use cells from a low passage number (<20) that have been recently authenticated via short tandem repeat (STR) profiling.

    • Causality: High passage numbers can lead to genetic drift and altered drug sensitivity. Lack of authentication risks using the wrong cell line entirely, rendering data invalid.

    • Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of media into a 96-well, opaque-walled plate suitable for luminescence. Incubate for 24 hours.

  • Compound Preparation and Dosing:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Causality: Compound solubility is a major source of irreproducibility.[8] Using a high-concentration DMSO stock is standard, but the final DMSO concentration in the assay must be kept low (e.g., ≤0.5%) and consistent across all wells to avoid solvent-induced toxicity.[8]

    • Perform a serial dilution of the stock solution in culture media to create a range of treatment concentrations (e.g., 100 µM to 1 nM).

    • Remove media from the cells and add 100 µL of the compound-containing media to the appropriate wells. Include "vehicle control" wells (media with the same final DMSO concentration) and "positive control" wells (a known cytotoxic agent like doxorubicin).

  • Incubation and Assay:

    • Incubate the plate for 72 hours under standard culture conditions.

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Read luminescence on a plate reader.

    • Normalize the data: subtract background (media only), then express results as a percentage of the vehicle control (% Viability = (Sample_RLU / Vehicle_RLU_Avg) * 100).

    • Plot the normalized data against the log of the compound concentration and fit to a four-parameter logistic (4PL) curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

    • Causality: Proper normalization and statistical curve fitting are essential for deriving an accurate and reproducible IC₅₀. Reporting the IC₅₀ with a 95% confidence interval and R² value from the curve fit provides a measure of the data's quality.

Conclusion: An Integrated Approach to Reproducibility

The reliability of structure-activity relationship (SAR) data in drug discovery is directly dependent on the reproducibility of both the chemical synthesis and the biological evaluation. For a molecule like this compound, this means adopting standardized, well-controlled protocols. In synthesis, the choice of a robust method like the Suzuki-Miyaura coupling, combined with meticulous control over catalyst quality, inert atmosphere, and reagent purity, is paramount. In biological testing, the use of authenticated cell lines, careful management of compound solubility, inclusion of appropriate controls, and standardized data analysis are non-negotiable.[9] By understanding the causality behind each experimental step, researchers can move beyond simply following a recipe to actively ensuring the integrity and reproducibility of their scientific findings.

References

  • A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. (2025). Benchchem.
  • Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. JOCPR.
  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025). Asian Journal of Green Chemistry.
  • Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. (2017). The Journal of Organic Chemistry.
  • Development of bioactive compounds based on biphenyl.
  • Reproducibility Challenges in Large-Scale Custom Assays. Custom Assay Development.
  • Biological deeds of Biphenyl deriv
  • Biological Assays: Innovations and Applic
  • 5 Key Challenges of Molecular Assay Development & How to Overcome Them. (2025). Dispendix.
  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2025).
  • A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Altern
  • Achieve Robust and Reproducible Assays to Ride the Drug Discovery Pipeline. (2021). SLAS.
  • Technical Support Center: Optimization of Suzuki Coupling for Biphenyl Synthesis. (2025). Benchchem.

Sources

A Comparative Guide to Biphenyl Carboxylic Acid Derivatives: Bridging In Vitro Promise with In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Biphenyl Carboxylic Acids

The biphenyl scaffold, characterized by two interconnected phenyl rings, represents a privileged structure in medicinal chemistry. Its derivatives have been explored for a wide range of therapeutic applications, including but not limited to, anti-inflammatory, anti-cancer, and anti-resorptive agents[1][2][3][4]. The versatility of this scaffold allows for fine-tuning of its pharmacological properties through strategic placement of various functional groups. This guide focuses on a specific derivative, 5-Chloro-3'-methylbiphenyl-3-carboxylic acid , and aims to provide a comparative analysis of its expected in vivo efficacy based on the wealth of in vitro and in vivo data available for structurally related biphenyl carboxylic acid derivatives. While direct experimental data for this specific molecule is not extensively available in the public domain, this guide will synthesize findings from analogous compounds to provide a predictive framework for researchers and drug development professionals.

In Vitro Activity Profile of Biphenyl Carboxylic Acid Analogs

The in vitro evaluation of biphenyl carboxylic acid derivatives has revealed a spectrum of biological activities, primarily centered around the modulation of key signaling pathways implicated in various diseases.

Anti-Inflammatory Activity

A significant body of research points to the anti-inflammatory potential of biphenyl carboxylic acid derivatives[3][5]. The primary mechanism often involves the inhibition of the cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.

Experimental Protocol: In Vitro COX Enzyme Inhibition Assay

A common method to assess the anti-inflammatory potential of these compounds is the in vitro cyclooxygenase (COX-1 and COX-2) inhibition assay.

  • Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.

  • Substrate and Inhibitor Incubation: The test compound (e.g., a biphenyl carboxylic acid derivative) at various concentrations is pre-incubated with the enzyme in a suitable buffer (e.g., Tris-HCl buffer, pH 8.0) containing a heme cofactor.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.

  • Prostaglandin Quantification: The reaction is allowed to proceed for a specific time at 37°C and is then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.

  • IC50 Determination: The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is determined by plotting the percentage of inhibition against the compound concentration.

Anticancer Activity

Several studies have highlighted the cytotoxic effects of biphenyl carboxylic acid derivatives against various cancer cell lines[2][4]. The mechanisms underlying their anticancer activity are diverse and can include cell cycle arrest and induction of apoptosis.

Table 1: In Vitro Cytotoxicity of Biphenyl Carboxylic Acid Derivatives against Human Cancer Cell Lines [4]

CompoundCell LineIC50 (µM)
Biphenyl-4-carboxylic acidMCF-7 (Breast)10.14 ± 2.05
MDA-MB-231 (Breast)10.78 ± 2.58
3'-Methoxybiphenyl-4-carboxylic acidMCF-7 (Breast)> 50
MDA-MB-231 (Breast)> 50
3'-Chlorobiphenyl-4-carboxylic acidMCF-7 (Breast)> 50
MDA-MB-231 (Breast)> 50

Data presented as mean ± standard deviation.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7 or HCT-116) are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the media is removed, and fresh media containing MTT solution is added to each well. The plate is incubated for a few hours to allow the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The media is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

In Vivo Efficacy: Translating In Vitro Potency to Animal Models

The promising in vitro results of biphenyl carboxylic acid derivatives have prompted their evaluation in various animal models of disease, providing crucial insights into their in vivo efficacy, pharmacokinetics, and safety profiles.

Anti-Resorptive Efficacy in a Model of Osteoporosis

A study on novel biphenyl carboxylic acid derivatives demonstrated their potent anti-resorptive effects in an ovariectomized (OVX) mouse model of osteoporosis[1].

Table 2: In Vivo Efficacy of a Biphenyl Carboxylic Acid Derivative (ABD350) in Ovariectomized Mice [1]

Treatment GroupBone Mineral Density (BMD) Change from Baseline (%)
Sham + Vehicle+2.5
OVX + Vehicle-8.7
OVX + ABD350 (5 mg/kg/day)-1.2

Experimental Protocol: Ovariectomized (OVX) Mouse Model of Osteoporosis

  • Animal Model: Female mice (e.g., C57BL/6) undergo either a sham operation or bilateral ovariectomy to induce estrogen deficiency, which leads to bone loss.

  • Compound Administration: Following a recovery period, the OVX mice are treated with the test compound (e.g., ABD350) or vehicle control via a specific route (e.g., intraperitoneal injection) for a defined duration (e.g., 4 weeks).

  • Bone Parameter Analysis: At the end of the treatment period, various bone parameters are assessed. This can include:

    • Bone Mineral Density (BMD): Measured by dual-energy X-ray absorptiometry (DEXA).

    • Micro-computed Tomography (µCT): To analyze bone microarchitecture.

    • Histomorphometry: To quantify cellular changes in bone.

  • Data Analysis: The bone parameters of the treated group are compared to those of the OVX control and sham-operated groups to determine the efficacy of the compound in preventing bone loss.

Anticancer Efficacy in Xenograft Models

The in vivo anticancer potential of biphenyl carboxylic acid derivatives has been investigated in mouse xenograft models, where human cancer cells are implanted into immunocompromised mice. A study on a biphenyl-4-carboxylic acid amide derivative (CA224) showed significant tumor growth inhibition[2].

Experimental Protocol: Human Tumor Xenograft Model

  • Cell Implantation: Human cancer cells (e.g., HCT-116 or NCI-H460) are subcutaneously injected into the flank of immunodeficient mice (e.g., SCID mice).

  • Tumor Growth and Treatment Initiation: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The test compound is administered at a specific dose and schedule.

  • Tumor Volume Measurement: Tumor size is measured regularly (e.g., twice a week) using calipers, and the tumor volume is calculated.

  • Efficacy Evaluation: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The efficacy of the compound is determined by comparing the tumor growth in the treated group to the control group.

Bridging the Gap: A Comparative Analysis of In Vitro and In Vivo Data

The collective data from various studies on biphenyl carboxylic acid derivatives suggest a promising correlation between in vitro potency and in vivo efficacy. Compounds exhibiting potent in vitro activity, such as low micromolar IC50 values in enzyme or cell-based assays, often translate to significant therapeutic effects in animal models.

However, the transition from in vitro to in vivo is not always straightforward. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and potential off-target effects can significantly influence the in vivo performance of a compound. For instance, a compound with excellent in vitro potency may exhibit poor oral bioavailability, limiting its therapeutic application.

Potential Mechanism of Action: A Hypothetical Signaling Pathway

Based on the available literature for analogous compounds, this compound could potentially exert its biological effects through multiple pathways. The presence of the carboxylic acid moiety suggests a possible interaction with enzymes that have a carboxylic acid binding pocket, such as cyclooxygenases. The chlorinated biphenyl core could contribute to binding affinity and specificity.

Below is a hypothetical signaling pathway illustrating the potential anti-inflammatory mechanism of action.

G cluster_0 Inflammatory Stimulus cluster_1 Cell Membrane cluster_2 COX Pathway cluster_3 Inflammatory Response Inflammatory Stimulus Inflammatory Stimulus Phospholipids Phospholipids Inflammatory Stimulus->Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid PLA2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Pain, Fever, Inflammation Pain, Fever, Inflammation Prostaglandins->Pain, Fever, Inflammation This compound This compound This compound->COX-1 / COX-2 Inhibition

Caption: Potential anti-inflammatory mechanism of this compound.

Conclusion and Future Directions

While direct experimental evidence for this compound is lacking, the extensive research on analogous biphenyl carboxylic acid derivatives provides a strong rationale for its potential as a therapeutic agent. The compiled in vitro and in vivo data for related compounds suggest that this molecule could exhibit significant anti-inflammatory, anticancer, or other biological activities. Future research should focus on the synthesis and comprehensive biological evaluation of this compound to validate these predictions. In vitro screening against a panel of relevant targets, followed by in vivo studies in appropriate animal models, will be crucial to elucidate its therapeutic potential and mechanism of action. This systematic approach will be instrumental in determining if this compound warrants further development as a novel therapeutic candidate.

References

Sources

Safety Operating Guide

Definitive Guide to the Proper Disposal of 5-Chloro-3'-methylbiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and compliance extend beyond the benchtop to the entire lifecycle of a chemical. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Chloro-3'-methylbiphenyl-3-carboxylic acid, a compound whose structure demands rigorous and informed handling. The procedures outlined here are designed to protect you, your colleagues, and the environment.

Compound Profile and Inherent Hazards

Understanding the chemical nature of this compound is fundamental to appreciating the necessity of the disposal protocols that follow. Its structure contains three key features that dictate its handling as hazardous waste:

  • Chlorinated Aromatic System: The presence of a chlorine atom on the biphenyl backbone places this compound in the category of halogenated organic waste.[1] Such compounds are often persistent in the environment and can form hazardous byproducts if not disposed of correctly. High-temperature incineration is typically required for their complete destruction.[2][3]

  • Biphenyl Structure: Biphenyl derivatives, particularly chlorinated ones, are structurally related to polychlorinated biphenyls (PCBs). While this specific compound is not a PCB, the shared structural motif warrants a cautious approach, as compounds in this class can exhibit significant toxicity.[4][5]

  • Carboxylic Acid Group: The acidic functional group can contribute to its overall reactivity and potential corrosivity, although the primary hazard is associated with its chlorinated organic nature.

Hazard Classification & Safety ProtocolDescriptionSupporting Evidence
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.GHS classifications for similar chlorinated biphenyl compounds indicate potential for acute toxicity.[6][7]
Skin & Eye Irritation Causes skin irritation and serious eye irritation.This is a common hazard for functionalized aromatic compounds.[8][9]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.Chlorinated organic compounds are known for their environmental persistence and toxicity.[8]
Required PPE Safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat.Standard practice for handling hazardous chemicals.[6][10]
Handling Environment Use only in a well-ventilated area, preferably within a chemical fume hood.To minimize inhalation exposure.[6][8]

Pre-Disposal: Safety and Waste Segregation

Proper disposal begins long before the waste container is full. The choices you make at the bench directly impact safety, cost, and compliance.

The Causality of Segregation: The cardinal rule for this compound is to treat it as halogenated organic waste .[1] Halogenated waste streams cannot be recycled or fuel-blended in the same way as non-halogenated solvents. They require high-temperature incineration with specialized "scrubbers" to neutralize the acidic gases (like hydrogen chloride) produced during combustion.[2][3]

Mixing halogenated waste with non-halogenated waste (like acetone or ethanol) results in the entire volume being classified as the more hazardous and expensive category. This needlessly increases disposal costs and environmental burden.

Procedural Steps:

  • Designate a Waste Container: Obtain a dedicated, properly labeled hazardous waste container for "Halogenated Organic Solids" or "Halogenated Organic Waste."

  • Labeling: The label must be clear, accurate, and include the full chemical name: "this compound" and any solvents used in transfers.

  • Containment: Ensure the container is made of a compatible material (e.g., glass or polyethylene), is in good condition, and has a secure, tight-fitting lid.

The Core Disposal Workflow: A Step-by-Step Guide

Follow this workflow to ensure the safe and compliant disposal of this compound from your laboratory to its final destruction.

Step 1: Collection and Containerization
  • For Solid Waste: Collect waste powder, contaminated weigh boats, and contaminated gloves or wipes in the designated "Halogenated Organic Solids" container.

  • For Solutions: If the compound is in solution, collect it in a container designated for "Halogenated Organic Liquid Waste." Do not mix with non-halogenated solvent waste.[1]

  • Secure the Container: Keep the waste container closed at all times, except when adding waste.

Step 2: Temporary Storage in the Laboratory
  • Store the sealed waste container in a designated satellite accumulation area within your laboratory.

  • This area should be away from drains and incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[10]

  • Ensure secondary containment (e.g., a larger bin or tray) is used to capture any potential leaks.

Step 3: Arrange for Professional Disposal
  • Contact EHS: When the container is nearly full, or if you will no longer be generating this waste stream, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[11]

  • Documentation: Complete any required hazardous waste disposal forms or tags accurately. Misidentified waste can lead to serious safety incidents at disposal facilities.

  • Never Use Drain or Trash Disposal: This compound must not be disposed of down the sanitary sewer or in the regular trash.[11] Its aquatic toxicity and hazardous nature make this illegal and environmentally damaging.

Step 4: Final Disposal by a Licensed Facility
  • Your EHS department will transfer the waste to a licensed hazardous waste disposal company.

  • The required method of destruction for chlorinated organic residues is high-temperature incineration in an EPA-permitted facility.[2][11] This process ensures the complete breakdown of the molecule into carbon dioxide, water, and hydrogen chloride, with the latter being neutralized in a scrubber system.[2][3] This is the only way to guarantee permanent and complete disposal.[2]

Disposal_Workflow cluster_lab In-Laboratory Procedures cluster_facility Professional Disposal Facility A Waste Generation (Solid or Solution) B Segregate into Dedicated HALOGENATED Waste Container A->B Critical Step C Securely Cap & Label Container (Full Chemical Name) B->C D Store in Secondary Containment in Satellite Accumulation Area C->D E Contact EHS for Pickup & Complete Paperwork D->E F Transport by Licensed Hazardous Waste Hauler E->F Hand-off G High-Temperature Incineration (>900°C with Gas Scrubbing) F->G H Complete Destruction & Neutralization G->H Final Outcome

Sources

Personal protective equipment for handling 5-Chloro-3'-methylbiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 5-Chloro-3'-methylbiphenyl-3-carboxylic acid

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guide is synthesized from data on structurally analogous compounds, including various biphenyl carboxylic acids and chlorinated organic molecules.[1][2] This information is intended to provide a robust safety framework. However, it is imperative that a thorough, site-specific risk assessment is conducted by qualified personnel before commencing any work with this compound.

Hazard Assessment and Core Principles

This compound is a compound whose structure suggests specific potential hazards. The biphenyl backbone, carboxylic acid functional group, and chlorine substituent all contribute to its chemical reactivity and toxicological profile. Based on analogous compounds, it should be treated as a substance that is likely to cause skin irritation, serious eye irritation, and respiratory irritation upon inhalation of its dust.[2] Furthermore, chlorinated organic compounds can be very toxic to aquatic life with long-lasting effects.

The core principle for handling this compound is containment and avoidance of exposure . All procedures should be designed to minimize the generation of dust and prevent contact with skin, eyes, and clothing.

Personal Protective Equipment (PPE): Your Last Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The following table outlines the recommended PPE, which should be readily available and inspected before each use.

Protection Type Specific Equipment Rationale and Best Practices
Eye and Face Protection Chemical safety goggles and a face shield.Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against dust. A face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing or dust generation.[1][2]
Hand Protection Chemically resistant gloves (e.g., Nitrile).Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid contaminating your skin. Dispose of contaminated gloves as hazardous waste. For prolonged contact or immersion, consult glove manufacturer's resistance charts.
Body Protection A lab coat or chemically resistant coveralls.A buttoned lab coat is the minimum requirement. For procedures with a higher risk of contamination, disposable coveralls are recommended. Ensure clothing provides full coverage.[2]
Respiratory Protection NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates (dust).A respirator is necessary when handling the powder outside of a certified chemical fume hood or if dust generation is unavoidable. A proper fit test is mandatory for all respirator users.

Operational Plan: Safe Handling from Receipt to Use

Adherence to a strict operational protocol is critical for minimizing exposure risks.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3] The container should be tightly sealed and clearly labeled.

  • Inventory: Maintain an accurate inventory of the chemical.

Handling and Weighing
  • Designated Area: All handling of the solid compound should occur in a designated area, preferably within a certified chemical fume hood to control dust.

  • Weighing: Weigh the compound in a fume hood. If a balance cannot be placed inside a hood, use an enclosure or a localized exhaust ventilation system.

  • Good Housekeeping: Clean the work area, including the balance, immediately after use to prevent the accumulation of residual powder.

Experimental Use
  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Transfers: Use appropriate tools (spatulas, etc.) to transfer the solid. Avoid creating dust clouds.

  • Work Practice: Never work alone when handling this compound. Ensure that a colleague is aware of the work being performed.

Emergency Procedures: Spill and Exposure Management

Preparation is key to effectively managing an emergency. Ensure an appropriate spill kit is readily accessible.

Spill Cleanup Protocol

The following workflow outlines the steps for managing a minor spill of this compound. For major spills, evacuate the area and contact your institution's emergency response team.

Spill_Cleanup_Workflow cluster_Immediate_Actions Immediate Actions cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Alert Alert personnel in the area Evacuate Evacuate immediate area if necessary Alert->Evacuate PPE Don appropriate PPE Evacuate->PPE Contain Contain the spill by gently covering with an absorbent material PPE->Contain Collect Carefully sweep the absorbed material into a designated waste container Contain->Collect Decontaminate Decontaminate the spill area with soap and water Collect->Decontaminate Dispose Dispose of all contaminated materials as hazardous waste Decontaminate->Dispose Report Report the incident to your supervisor Dispose->Report

Caption: Workflow for minor spill cleanup.

Detailed Spill Cleanup Steps:

  • Alert and Isolate: Immediately alert others in the vicinity. If the spill is large or in a poorly ventilated area, evacuate and secure the location.

  • Don PPE: Before attempting any cleanup, don the full PPE suite as described in Section 2.[4]

  • Contain: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent the dust from becoming airborne.[5]

  • Collect: Carefully sweep or scoop the contained material into a clearly labeled, sealable container for hazardous waste. Avoid aggressive actions that could generate dust.[5]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: All contaminated materials, including gloves, absorbent pads, and cleaning materials, must be placed in the hazardous waste container.[6]

  • Report: Inform your supervisor or safety officer about the incident.

Exposure Response
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, seek medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[1][2]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Managing Chlorinated Waste

Due to its chlorinated biphenyl structure, waste containing this compound should be managed with a high degree of caution, following guidelines for chlorinated organic waste.

Waste Segregation and Collection
  • Solid Waste: All solid waste, including contaminated PPE, spill cleanup materials, and residual compound, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for halogenated organic waste. Do not mix with non-halogenated waste streams.

Disposal Pathway

Disposal must be conducted through a licensed hazardous waste management company. The primary method for the destruction of chlorinated organic compounds is high-temperature incineration.[7] Landfilling in a designated hazardous waste landfill may be an option for solid materials, but this is generally less preferred.[7][8] All disposal activities must comply with local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Toxic Substances Control Act (TSCA) and the Resource Conservation and Recovery Act (RCRA) for similar chemical classes.[8][9][10]

Disposal_Workflow Start Waste Generation Segregate Segregate into Solid and Liquid Halogenated Waste Streams Start->Segregate Collect_Solid Collect Solid Waste in Labeled, Sealed Container Segregate->Collect_Solid Collect_Liquid Collect Liquid Waste in Labeled, Sealed Container Segregate->Collect_Liquid Store Store Securely in Designated Hazardous Waste Area Collect_Solid->Store Collect_Liquid->Store Arrange_Pickup Arrange for Pickup by Licensed Waste Vendor Store->Arrange_Pickup Transport Transport to Approved Disposal Facility Arrange_Pickup->Transport Dispose Dispose via High-Temperature Incineration Transport->Dispose

Caption: Waste disposal workflow.

References

  • Managing Remediation Waste from Polychlorinated Biphenyls (PCBs) Cleanups. (n.d.). US EPA. Retrieved from [Link]

  • EPA Finalizes Rule Revising the Polychlorinated Biphenyls Cleanup and Disposal Regulations. (n.d.). FedCenter. Retrieved from [Link]

  • Polychlorinated Biphenyl (PCB) Site Revitalization Guidance Under the Toxic Substances Control Act (TSCA). (n.d.). US EPA. Retrieved from [Link]

  • Disposal Options and Requirements for Polychlorinated Biphenyl Waste. (2024). Washington State Department of Ecology. Retrieved from [Link]

  • Standard Operating Procedure for Chlorinated Solvents. (n.d.). USC Nanofab Wiki. Retrieved from [Link]

  • 8 Steps to Handling a Lab Chemical Spill. (2023). Lab Manager. Retrieved from [Link]

  • Spill procedure: Clean-up guidance. (n.d.). Queen Mary University of London. Retrieved from [Link]

  • Spill Clean up Procedure. (n.d.). Safety & Risk Services, The University of British Columbia. Retrieved from [Link]

  • Safety Data Sheet: 4-BIPHENYL CARBOXYLIC ACID. (n.d.). SD Fine-Chem Limited. Retrieved from [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. (2023). The City University of New York. Retrieved from [Link]

  • Safety Data Sheet: 3-Methylbiphenyl. (2025). Thermo Fisher Scientific. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.